2-[Bis(2-chloroethyl)amino]ethanol
Description
Properties
IUPAC Name |
2-[bis(2-chloroethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl2NO/c7-1-3-9(4-2-8)5-6-10/h10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMIOSNPRWXXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276167 | |
| Record name | 2-[bis(2-chloroethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7747-69-5 | |
| Record name | 2-[bis(2-chloroethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fosbretabulin (Combretastatin A4 Phosphate)
Note on Chemical Identity: The compound 2-[Bis(2-chloroethyl)amino]ethanol is a nitrogen mustard-type alkylating agent. However, the broader therapeutic actions and mechanisms described (tubulin binding, vascular disruption) are characteristic of Fosbretabulin , also known as Combretastatin A4 Phosphate (CA4P) . This guide will focus on the well-documented mechanism of Fosbretabulin, a clinically investigated agent that aligns with these concepts.
Introduction
Fosbretabulin (Combretastatin A4 Phosphate or CA4P) is a water-soluble prodrug of the natural stilbenoid phenol, Combretastatin A4 (CA4), which was originally isolated from the bark of the South African bush willow, Combretum caffrum.[1][2] It is a potent and selective tumor vascular disrupting agent (VDA) that has been extensively studied for its anti-cancer properties.[3] The core mechanism of Fosbretabulin involves a dual-pronged attack: direct destabilization of the endothelial cell cytoskeleton via tubulin binding and the subsequent disruption of critical signaling pathways that maintain vascular integrity. This leads to a rapid and catastrophic collapse of the tumor's blood supply, causing extensive ischemic necrosis within the tumor core.[1][4][5]
Core Mechanism: Prodrug Activation and Microtubule Destabilization
The primary molecular target of Fosbretabulin's active form is the tubulin protein, a fundamental component of the cellular cytoskeleton.
2.1 Prodrug Dephosphorylation Upon systemic administration, the phosphate group of Fosbretabulin is rapidly cleaved by ubiquitous endogenous non-specific phosphatases, converting the soluble prodrug into its highly active, lipophilic metabolite, Combretastatin A4 (CA4).[1][6][7] This conversion is critical for its uptake into target endothelial cells.
2.2 Tubulin Binding and Polymerization Inhibition CA4 acts as a potent microtubule depolymerizing agent.[4][8] It binds with high affinity to the colchicine-binding site on β-tubulin, one of the two protein subunits that form the microtubule heterodimer.[8][9][10] This binding event physically obstructs the assembly of tubulin dimers into microtubule polymers.[1][6] The consequent shift in the equilibrium towards depolymerization leads to a net disassembly of the existing microtubule network within the cell.
Caption: Prodrug activation and microtubule binding of Combretastatin A4.
Cellular Consequences and Signaling Pathway Disruption
The disassembly of the microtubule network in endothelial cells triggers a cascade of events that compromise vascular function.
3.1 Cytoskeletal Collapse and Morphological Changes Microtubule depolymerization leads to a profound disruption of the endothelial cytoskeleton.[9] This results in dramatic morphological changes, including the retraction of cell borders, pronounced cell rounding, and the formation of membrane blebs.[4][9] Concurrently, CA4P stimulates the formation of actin stress fibers, further contributing to changes in cell shape and tension.[9]
3.2 Disruption of VE-Cadherin Signaling A critical consequence of CA4P action is the disruption of endothelial cell-cell junctions. It rapidly disengages the endothelial-specific junctional molecule, Vascular Endothelial-cadherin (VE-cadherin).[1][5] This action inhibits the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for endothelial cell migration, survival, and the maintenance of capillary structures.[1][5][10]
3.3 Induction of Apoptosis By preventing the formation of a functional mitotic spindle, CA4's antitubulin activity leads to cell cycle arrest in mitosis.[1][6] This prolonged mitotic block ultimately triggers the intrinsic apoptotic pathway, leading to the programmed death of endothelial cells, particularly those that are actively proliferating in the tumor neovasculature.[3][9]
Caption: Cellular effects of Combretastatin A4 in endothelial cells.
Macro-Level Effect: Tumor Vascular Shutdown and Necrosis
The culmination of these molecular and cellular events is a rapid and selective shutdown of blood flow within the tumor.
-
Increased Permeability and Vascular Leakage : Disrupted cell junctions lead to increased permeability of the tumor vasculature, causing leakage of plasma proteins into the interstitial space.[4][7]
-
Vascular Collapse : The combination of endothelial cell shape changes, apoptosis, and increased interstitial fluid pressure leads to the physical collapse of tumor blood vessels.[1][6]
-
Blood Flow Stasis and Ischemic Necrosis : Within minutes to hours of administration, tumor blood flow is acutely disrupted.[4][8] This profound ischemia starves the tumor core of oxygen and nutrients, resulting in extensive hemorrhagic necrosis.[1][8] Notably, a peripheral rim of tumor tissue, often supplied by more stable vessels from adjacent normal tissue, typically survives this treatment, which can be a source of tumor regrowth.[4]
Caption: Logical workflow from drug administration to tumor necrosis.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the activity of Fosbretabulin's active metabolite, Combretastatin A4.
| Parameter | Value | Target/System | Reference |
| Binding Dissociation Constant (Kd) | 0.4 µM | β-tubulin (cell-free assay) | [9] |
| Tubulin Polymerization Inhibition (IC50) | 2.4 µM | Tubulin (cell-free assay) | [9] |
| Concentration for Cytoskeletal Disruption | 1 mM (CA4P) | Endothelial cells (in vitro, 30 min) | [9] |
Key Experimental Protocols
6.1 In Vitro Tubulin Polymerization Assay (Light Scattering Method)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in light scattering as microtubules form.
-
Reagents & Materials :
-
Purified tubulin (>99%), stored at -70°C.
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
GTP solution (100 mM).
-
Glycerol.
-
Test compound (CA4) and vehicle control (DMSO).
-
Temperature-controlled 96-well spectrophotometer with a 340 nm filter.
-
-
Protocol :
-
On ice, prepare the tubulin solution by resuspending purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL.
-
Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v).
-
Add the test compound (e.g., 2.4 µM CA4) or vehicle control to the appropriate wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to the wells. The final reaction volume is typically 100 µL.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis : Plot absorbance vs. time. An increase in absorbance indicates polymerization. Inhibitors like CA4 will suppress the rate and extent of this increase compared to the vehicle control.[11]
-
6.2 Cell-Based Microtubule Integrity Assay
This immunofluorescence assay visualizes the state of the microtubule network within cells following treatment.
-
Reagents & Materials :
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell culture medium and supplements.
-
Glass coverslips in a 24-well plate.
-
Fosbretabulin (CA4P) solution.
-
Fixation Buffer: 4% formaldehyde in PBS.
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS.
-
Blocking Buffer: 1% BSA in PBS.
-
Primary antibody: Mouse anti-α-tubulin.
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488).
-
Nuclear stain: DAPI.
-
Fluorescence microscope.
-
-
Protocol :
-
Seed HUVECs onto glass coverslips and allow them to adhere overnight.
-
Treat cells with various concentrations of CA4P or vehicle for a defined period (e.g., 30 minutes to 4 hours).
-
Wash cells with PBS and fix with Fixation Buffer for 20 minutes at room temperature.
-
Wash and permeabilize the cells for 10 minutes.
-
Block non-specific binding with Blocking Buffer for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour.
-
Wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour in the dark.
-
Wash, mount the coverslips onto slides, and visualize using a fluorescence microscope.
-
Data Analysis : Observe the microtubule network. In control cells, a fine, filamentous network extending throughout the cytoplasm should be visible. In CA4P-treated cells, this network will appear disorganized, fragmented, or completely depolymerized, with diffuse tubulin staining.[12][13]
-
6.3 Endothelial Cell Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
-
Reagents & Materials :
-
HUVECs or other endothelial cells (e.g., HMEC-1).
-
Basement membrane extract (e.g., Matrigel or Geltrex).
-
Endothelial cell growth medium.
-
Test compound (CA4P) and vehicle.
-
96-well plate.
-
Microscope with imaging software.
-
-
Protocol :
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.
-
Harvest endothelial cells and resuspend them in medium containing the desired concentrations of CA4P or vehicle.
-
Seed the cells onto the prepared matrix (e.g., 2 x 10⁴ cells/well).
-
Incubate at 37°C for 4-18 hours.
-
Image the resulting networks using a microscope.
-
Data Analysis : Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using imaging software (e.g., ImageJ with an angiogenesis plugin). A reduction in these parameters indicates inhibition of tube formation.[9][14]
-
References
- 1. Fosbretabulin | C18H21O8P | CID 5351387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Facebook [cancer.gov]
- 7. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
physicochemical properties of 2-[Bis(2-chloroethyl)amino]ethanol
An In-depth Technical Guide on the Physicochemical Properties of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and relevant biological interactions of this compound hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound, a nitrogen mustard derivative, is of significant interest due to its properties as an alkylating agent.[1]
Physicochemical Properties
This compound is typically handled as its hydrochloride salt to improve its solubility and stability.[1] The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| Chemical Name | This compound hydrochloride | [1] |
| Synonyms | Bis(beta-chloroethyl)-beta-hydroxyethylamine hydrochloride, Ethanol mustard hydrochloride | [1][2] |
| CAS Number | 63978-53-0 | [1][2] |
| Molecular Formula | C₆H₁₄Cl₃NO | [1][2] |
| Molecular Weight | 222.54 g/mol | [1][2] |
| Appearance | White to light beige crystalline solid/powder | [1] |
| Melting Point | 212.0 - 220.0 °C (for the related compound Bis(2-chloroethyl)amine hydrochloride) | [3] |
| Boiling Point | 202.1°C at 760 mmHg | [2] |
| Solubility | Soluble in water | [1][4] |
| Flash Point | 76°C | [2] |
| LogP | 1.56 | [2] |
| SMILES | C(CN(CCCl)CCO)Cl.Cl | [1] |
| InChI | InChI=1/C6H13Cl2NO.ClH/c7-1-3-9(4-2-8)5-6-10;/h10H,1-6H2;1H | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound hydrochloride are crucial for its application in research and development.
Synthesis Protocol
A common method for synthesizing the related compound, bis(2-chloroethyl)amine hydrochloride, involves the reaction of diethanolamine with thionyl chloride.[5][[“]]
Materials:
-
Diethanolamine
-
Thionyl chloride
-
Dichloroethane (solvent)
-
Methanol
Procedure:
-
In a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of dichloroethane.[5]
-
Slowly add 51.0 mL of thionyl chloride to the mixture. A solid suspension will form immediately.[5]
-
Warm the mixture to 50°C. The initial solid will dissolve.[5]
-
Bring the mixture to reflux. As reflux continues, a crystalline solid will reappear.[5]
-
Continue refluxing with stirring for 3 hours.[5]
-
Quench the reaction by adding 20 mL of methanol.[5]
-
Remove the solvents under vacuum to obtain the white crystalline product.[5]
Purification Protocol: Recrystallization
Recrystallization is a primary method for purifying chloroethylamine salts.[7]
Materials:
-
Crude this compound hydrochloride
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve the crude compound in a minimal amount of hot ethanol.[7]
-
Slowly cool the solution.[7]
-
Induce crystallization by the gradual addition of diethyl ether.[7]
-
Filter the purified crystals and dry them under vacuum.
Analytical Protocols
A suite of analytical techniques is used to confirm the structure and purity of the compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide definitive structural confirmation.
-
Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The resulting chemical shifts and coupling patterns are used to elucidate the molecular structure.[7]
2. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess purity and for preparative applications.[7]
-
Methodology:
3. Gas Chromatography/Fourier Transform Infrared Spectroscopy (GC/FT-IR):
-
Purpose: Identification and quantitation in aqueous matrices.[8]
-
Methodology: Direct aqueous injection into a gas chromatograph with detection by a Fourier transform infrared spectrometer. This method is suitable for water-soluble and thermally stable compounds.[8]
Mechanism of Action and Analytical Workflow
As a nitrogen mustard, this compound is an alkylating agent. Its biological activity stems from its ability to form highly reactive aziridinium ions that can covalently bind to nucleophilic sites on biological macromolecules, most notably DNA. This leads to DNA damage and cytotoxicity, which is the basis of its potential use in chemotherapy.[1]
Caption: Proposed mechanism of DNA alkylation by this compound.
A typical workflow for the analysis of this compound involves several key steps from sample preparation to data interpretation.
Caption: A generalized experimental workflow for the analysis of the target compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Bis(2-chloroethyl)amine hydrochloride, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Bis(2-chloroethyl)amine hydrochloride HCI Online | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers [scimplify.com]
- 5. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. consensus.app [consensus.app]
- 7. Buy 2-((2-Chloroethyl)amino)ethanol hydrochloride | 2576-29-6 [smolecule.com]
- 8. epa.gov [epa.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2-[Bis(2-chloroethyl)amino]ethanol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-[Bis(2-chloroethyl)amino]ethanol, a significant chemical intermediate. The document details a common synthetic route, outlines key characterization methodologies, and presents relevant physicochemical and spectral data in a structured format for ease of reference.
Synthesis of this compound Hydrochloride
The most prevalent and established method for the synthesis of this compound is through the chlorination of diethanolamine using thionyl chloride (SOCl₂). The reaction typically produces the hydrochloride salt of the target compound, which is often a white to off-white crystalline solid.[1] A general synthetic scheme is presented below.
Reaction Scheme:
Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of similar nitrogen mustards, such as bis(2-chloroethyl)amine hydrochloride.[2]
Materials:
-
Diethanolamine
-
Thionyl chloride (SOCl₂)
-
Dichloroethane (or chloroform)
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of diethanolamine in an anhydrous solvent such as dichloroethane is prepared.
-
Thionyl chloride is added dropwise to the stirred solution. The addition is exothermic and should be controlled, potentially with external cooling.
-
After the addition is complete, the reaction mixture is gently heated to reflux (around 50°C).[2]
-
The reaction is maintained at reflux for several hours (e.g., 3 hours) to ensure complete conversion.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the careful addition of a small amount of methanol.[2]
-
The solvent and any excess reagents are removed under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound hydrochloride, can be purified by recrystallization from a suitable solvent system, such as methanol/ether.
A reported yield for the synthesis of the closely related bis(2-chloroethyl)amine hydrochloride using a similar method is approximately 84.6%.[[“]]
Characterization of this compound
The characterization of this compound and its hydrochloride salt is crucial for confirming its identity, purity, and structure. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃Cl₂NO | |
| Molecular Weight | 186.08 g/mol (free base) | |
| Molecular Weight (HCl) | 222.54 g/mol | [4] |
| Appearance (HCl salt) | White to beige crystalline powder | [1] |
| Solubility (HCl salt) | Soluble in water | [1] |
| Storage Temperature | 2-8°C | [4] |
Spectroscopic Data
The proton NMR spectrum of this compound hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show distinct signals for the different proton environments. The chemical shifts are influenced by the electronegativity of the adjacent atoms (Cl, N, O).
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂-Cl | 3.7 - 4.0 | Triplet | 4H |
| -N-CH₂- (from chloroethyl) | 3.0 - 3.3 | Triplet | 4H |
| -N-CH₂- (from ethanol) | 2.8 - 3.1 | Triplet | 2H |
| -CH₂-OH | 3.8 - 4.1 | Triplet | 2H |
| -OH | Variable | Singlet | 1H |
| -NH⁺- | Variable | Broad | 1H |
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₂-Cl | 40 - 45 |
| -N-CH₂- (from chloroethyl) | 50 - 55 |
| -N-CH₂- (from ethanol) | 55 - 60 |
| -CH₂-OH | 60 - 65 |
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H stretch | 3200 - 3600 (broad) |
| N-H stretch (HCl) | 2400 - 3200 (broad) |
| C-H stretch | 2850 - 3000 |
| C-N stretch | 1000 - 1250 |
| C-O stretch | 1000 - 1250 |
| C-Cl stretch | 600 - 800 |
Mass spectrometry of the free base would likely involve fragmentation through alpha-cleavage, a common pathway for amines and alcohols.[5] The presence of two chlorine atoms would result in a characteristic isotopic pattern for chlorine-containing fragments.
| Fragment Ion | Predicted m/z | Notes |
| [M]⁺ (molecular ion) | 185/187/189 | Isotopic pattern for two chlorine atoms. |
| [M - Cl]⁺ | 150/152 | Loss of a chlorine radical. |
| [M - CH₂Cl]⁺ | 136/138 | Alpha-cleavage with loss of a chloromethyl radical. |
| [CH₂=N⁺(CH₂CH₂Cl)(CH₂CH₂OH)] | 136/138 | Result of alpha-cleavage. |
| [CH₂=N⁺H(CH₂CH₂Cl)] | 92/94 | Further fragmentation. |
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound HCl.
Logical Relationship of Characterization Techniques
Caption: Interrelation of characterization techniques and obtained information.
References
From Chemical Warfare to Cancer Ward: The Historical Odyssey of Nitrogen Mustards in Chemotherapy
A Technical Guide for Researchers and Drug Development Professionals
The journey of nitrogen mustards from a feared chemical weapon to a cornerstone of cancer treatment is a compelling narrative of scientific observation, serendipity, and relentless innovation. This in-depth guide explores the historical context of nitrogen mustards in chemotherapy, providing a technical overview for researchers, scientists, and drug development professionals. We delve into the seminal experiments, the evolution of our understanding of their mechanism of action, and the legacy they have left on the field of oncology.
From the Trenches of War to the Forefront of Medicine
The story of nitrogen mustards in chemotherapy begins not in a pristine laboratory, but on the battlefields of World War I. The use of sulfur mustard, a potent vesicant and alkylating agent, resulted in profound hematopoietic and lymphoid suppression in exposed soldiers. This grim observation laid the crucial groundwork for a therapeutic revolution.[1][2]
Following the war, and with the looming threat of World War II, the United States government initiated research into chemical warfare agents.[1] At the Yale School of Medicine, two pharmacologists, Louis S. Goodman and Alfred Gilman, were tasked with investigating the pharmacological actions of nitrogen mustards, which were more stable derivatives of sulfur mustard.[3] Their classified research would inadvertently pivot from warfare to healing.
The Seminal Experiments: A New Paradigm in Cancer Treatment
Goodman and Gilman's meticulous animal studies in the early 1940s revealed the profound cytotoxic effects of nitrogen mustards on lymphoid and hematopoietic tissues.[3] They observed dramatic regression of lymphoma in mice treated with these compounds, a finding that was both unexpected and profound.[1][3][4]
Preclinical Animal Studies
While detailed experimental protocols from this era are not as extensively documented as in modern research, historical accounts describe the following key steps:
-
Animal Model: Mice with transplanted lymphoma were the primary model for these initial studies.[1]
-
Compound Administration: Nitrogen mustard, specifically mechlorethamine (also known as HN2), was administered intravenously.[4]
-
Observation: The researchers observed significant and rapid regression of tumor masses in the treated mice.[1][4]
The First Clinical Trial: A Leap of Faith
The promising results from animal studies led to a momentous decision: to test nitrogen mustard in a human patient. In December 1942, a patient with advanced, radiation-resistant lymphosarcoma was the first to receive this experimental chemotherapy.[5] The results, though temporary, were remarkable. The patient experienced a significant reduction in tumor size and an alleviation of symptoms.[4] This marked the dawn of the age of chemotherapy.
The initial clinical trial, the results of which were kept secret until after the war, involved 67 patients with various hematologic malignancies. The findings were officially published in a landmark 1946 paper in the Journal of the American Medical Association by Goodman, Gilman, and their collaborators.[6][7]
Table 1: Summary of Early Clinical Experience with Nitrogen Mustards (1942-1946)
| Parameter | Description |
| Patient Population | 67 patients with advanced Hodgkin's disease, lymphosarcoma, and leukemia. |
| Compound Used | Methyl-bis(beta-chloroethyl)amine hydrochloride (Mechlorethamine/HN2). |
| Dosage | The initial dose was 0.1 mg/kg of body weight per injection, typically for four days. |
| Observed Effects | Rapid and significant regression of enlarged lymph nodes and spleen. |
| Side Effects | Nausea, vomiting, and most significantly, leukopenia (a decrease in white blood cells). |
| Limitations | Remissions were temporary, and tumors often recurred. |
Source: Based on qualitative descriptions from the 1946 JAMA publication by Goodman et al.[6]
Unraveling the Mechanism of Action: DNA as the Target
The early researchers knew that nitrogen mustards were cytotoxic, but the precise molecular mechanism remained elusive. It was understood that these agents were highly reactive, and it was hypothesized that their biological effects were due to the alkylation of cellular components.
Subsequent research elucidated that the primary target of nitrogen mustards is DNA. The mechanism involves the formation of a highly reactive aziridinium ion (a cyclic ammonium ion) through an intramolecular cyclization. This electrophilic species then attacks nucleophilic sites on the DNA, primarily the N7 position of guanine bases. Because nitrogen mustards are bifunctional (possessing two chloroethyl groups), they can alkylate two different guanine bases, leading to the formation of interstrand or intrastrand cross-links in the DNA.[8]
These DNA cross-links are highly cytotoxic. They physically block DNA replication and transcription, leading to cell cycle arrest and ultimately triggering programmed cell death, or apoptosis.
The Cellular Response: Signaling Pathways Activated by Nitrogen Mustard-Induced DNA Damage
The formation of DNA adducts by nitrogen mustards triggers a complex cellular response known as the DNA Damage Response (DDR). This intricate network of signaling pathways is crucial in determining the fate of the cell – whether it can repair the damage and survive, or if it will undergo apoptosis.
Key players in the DDR activated by nitrogen mustards include:
-
Sensor Proteins: Proteins like the MRN complex (MRE11-RAD50-NBS1) and the Ku70/Ku80 heterodimer recognize the DNA lesions.
-
Transducer Kinases: These sensors then activate key kinases such as ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).
-
Effector Proteins: The activated kinases then phosphorylate a cascade of downstream effector proteins, including the tumor suppressor protein p53 and the histone variant H2AX.
Phosphorylation of p53 is a critical event, leading to its stabilization and activation. Activated p53 can induce cell cycle arrest, providing time for DNA repair, or, if the damage is too extensive, initiate apoptosis.
In addition to the canonical DDR pathway, nitrogen mustards have also been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in regulating a wide range of cellular processes including proliferation, differentiation, and apoptosis.
The Evolution of Nitrogen Mustards: A Legacy of Innovation
The initial success of mechlorethamine spurred the development of a new generation of nitrogen mustard derivatives with improved therapeutic indices. The goal was to create compounds that were less toxic, more selective, and could be administered orally. This led to the synthesis of several important chemotherapeutic agents that are still in use today:
-
Cyclophosphamide: A prodrug that is metabolically activated in the liver, leading to a more targeted delivery of the active alkylating agent to tumor cells.
-
Chlorambucil: A less reactive aromatic nitrogen mustard that can be administered orally.
-
Melphalan: A derivative of the amino acid phenylalanine, designed to be selectively taken up by melanoma cells, although it has found broader use in treating various cancers.
Table 2: Key Nitrogen Mustard Derivatives in Chemotherapy
| Compound | Year of Development/Approval | Key Features |
| Mechlorethamine (HN2) | 1940s | First nitrogen mustard used in chemotherapy; highly reactive. |
| Cyclophosphamide | 1950s | Prodrug requiring metabolic activation; broad-spectrum activity. |
| Chlorambucil | 1950s | Orally active; used in the treatment of chronic lymphocytic leukemia. |
| Melphalan | 1950s | Phenylalanine derivative; used for multiple myeloma and ovarian cancer. |
Synthesis of Mechlorethamine (HN2): A Historical Perspective
The synthesis of mechlorethamine for the early clinical trials was a critical step in its development. While various synthetic routes exist, a common historical method involves the reaction of diethanolamine with thionyl chloride.
Conclusion: A Lasting Legacy
The discovery of the anti-cancer properties of nitrogen mustards was a watershed moment in the history of medicine. It not only provided the first effective chemical treatment for cancer but also laid the foundation for the entire field of chemotherapy. The principles of targeting rapidly dividing cells and the challenges of toxicity and drug resistance that were first encountered with nitrogen mustards continue to be central themes in oncology research today. The journey from a weapon of war to a weapon against cancer is a powerful testament to the transformative potential of scientific inquiry and the enduring quest to alleviate human suffering.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Mustard gas - Wikipedia [en.wikipedia.org]
- 3. Goodman and Gilman: Pioneers of Cancer Pharmacology - The Pharmacologist [thepharmacologist.org]
- 4. discover.nci.nih.gov [discover.nci.nih.gov]
- 5. History and Analysis of Mustard Agent and Lewisite Research Programs in the United States - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. jameslindlibrary.org [jameslindlibrary.org]
- 7. Landmark article Sept. 21, 1946: Nitrogen mustard therapy. Use of methyl-bis(beta-chloroethyl)amine hydrochloride and tris(beta-chloroethyl)amine hydrochloride for Hodgkin's disease, lymphosarcoma, leukemia and certain allied and miscellaneous disorders. By Louis S. Goodman, Maxwell M. Wintrobe, William Dameshek, Morton J. Goodman, Alfred Gilman and Margaret T. McLennan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onyxreview.agnesscott.org [onyxreview.agnesscott.org]
An In-depth Technical Guide on the DNA Alkylating Properties of 2-[Bis(2-chloroethyl)amino]ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the DNA alkylating properties of 2-[Bis(2-chloroethyl)amino]ethanol, a nitrogen mustard derivative also known as Canfosfamide or TLK286. It is a third-generation prodrug that exhibits selective cytotoxicity toward tumor cells overexpressing Glutathione S-transferase P1-1 (GST P1-1). This document details the mechanism of action, quantitative cytotoxicity, experimental protocols for assessing its activity, and the signaling pathways implicated in its anticancer effects. The information is presented to support further research and development of this and similar targeted chemotherapeutic agents.
Introduction
This compound is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. These agents are characterized by their ability to form covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA. This interaction disrupts fundamental cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. What distinguishes this compound is its nature as a prodrug, requiring enzymatic activation for its cytotoxic effects. This targeted activation mechanism offers a therapeutic window by potentially reducing systemic toxicity.
Mechanism of Action: From Prodrug to Active Alkylator
The core of this compound's anticancer activity lies in its selective activation within cancer cells.
2.1. Enzymatic Activation by Glutathione S-transferase P1-1 (GST P1-1)
This compound, in its prodrug form as canfosfamide, is relatively inert. Its activation is catalyzed by Glutathione S-transferase P1-1 (GST P1-1), an enzyme frequently overexpressed in a variety of human cancers.[1][2] This overexpression is often associated with a poor prognosis and resistance to conventional chemotherapy. Canfosfamide is designed to exploit this overexpression. GST P1-1 catalyzes the cleavage of canfosfamide, releasing two key fragments: a glutathione analog and a highly reactive cytotoxic phosphorodiamidate mustard.[1][3]
2.2. DNA Alkylation by the Active Metabolite
The released phosphorodiamidate mustard is the active alkylating agent. Like other nitrogen mustards, it undergoes an intramolecular cyclization to form a highly electrophilic aziridinium ion. This cation is a potent alkylating species that readily reacts with nucleophilic sites on DNA bases.[4] The primary target for alkylation is the N7 position of guanine, with minor reactions occurring at the N3 position of adenine.[3]
Being a bifunctional agent, the active metabolite can react with two different nucleophilic sites, leading to the formation of:
-
Monoadducts: A single alkylation event on a DNA base.
-
Intrastrand cross-links: Cross-linking between two bases on the same DNA strand.
-
Interstrand cross-links: The most cytotoxic lesion, forming a covalent bond between the two complementary DNA strands, which physically prevents their separation for replication and transcription.[5]
-
DNA-protein cross-links: Covalent linkages between DNA and associated proteins.
This extensive DNA damage triggers cellular stress responses, leading to the activation of apoptotic pathways.
Quantitative Data
The cytotoxic efficacy of this compound (Canfosfamide) has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
Table 1: Illustrative IC50 Values of Canfosfamide in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HTB-26 | Breast Cancer (highly aggressive) | 10 - 50 | [1] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [1] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [1] |
| HCT116 | Colorectal Cancer | 22.4 (for a similar compound) | [1] |
| Various Cancer Cell Lines | General | 10 - 50 | [1] |
Note: The available data often presents a range of IC50 values, and direct comparisons should be made with caution due to variations in experimental conditions.
Experimental Protocols
This section outlines the methodologies for key experiments to characterize the DNA alkylating properties of this compound.
4.1. In Vitro Activation and DNA Alkylation Assay
This protocol describes the enzymatic activation of canfosfamide by GST P1-1 and the subsequent analysis of DNA alkylation.
Materials:
-
Canfosfamide (this compound prodrug form)
-
Recombinant human GST P1-1 enzyme
-
Glutathione (GSH)
-
Calf thymus DNA or a specific plasmid DNA
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
DNA purification kit
-
Liquid chromatography-mass spectrometry (LC-MS) system for adduct analysis
Procedure:
-
Enzymatic Activation:
-
Prepare a reaction mixture containing canfosfamide, GST P1-1, and GSH in the reaction buffer.
-
Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the enzymatic conversion of the prodrug.
-
-
DNA Alkylation:
-
Add the DNA substrate to the reaction mixture containing the activated canfosfamide.
-
Continue the incubation at 37°C for a defined period (e.g., 4-24 hours) to allow for DNA alkylation.
-
-
DNA Purification:
-
Stop the reaction and purify the DNA from the reaction mixture using a suitable DNA purification kit to remove unreacted drug, enzyme, and other components.
-
-
DNA Adduct Analysis:
-
Hydrolyze the purified DNA to individual nucleosides or bases.
-
Analyze the hydrolysate using LC-MS to identify and quantify the formation of specific DNA adducts (e.g., N7-guanine monoadducts, cross-linked adducts).
-
4.2. Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or its active metabolite)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound. Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Signaling Pathways and Visualizations
The DNA damage induced by the active metabolite of this compound triggers a cascade of intracellular signaling events, culminating in apoptosis. The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are central to this process.[6][7]
5.1. Canfosfamide Activation and DNA Damage Pathway
Caption: Activation of Canfosfamide and subsequent DNA alkylation.
5.2. DNA Damage-Induced Apoptotic Signaling Pathway
Caption: JNK and p38 MAPK mediated apoptosis after DNA damage.
5.3. Experimental Workflow for Assessing Canfosfamide Efficacy
Caption: Workflow for evaluating the efficacy of Canfosfamide.
Conclusion
This compound, as the prodrug canfosfamide, represents a promising strategy in targeted cancer chemotherapy. Its selective activation by GST P1-1 in tumor cells and subsequent DNA alkylation leading to apoptosis via the JNK and p38 MAPK pathways highlight its potential for improved therapeutic efficacy and reduced side effects. This technical guide provides a foundational understanding of its mechanism and the experimental approaches to further investigate its properties. Continued research into the quantitative aspects of its DNA interaction and the intricate details of its signaling cascades will be crucial for optimizing its clinical application and for the development of next-generation targeted alkylating agents.
References
- 1. researchgate.net [researchgate.net]
- 2. p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiplexed-Based Assessment of DNA Damage Response to Chemotherapies Using Cell Imaging Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
An In-depth Technical Guide on the Solubility and Stability of 2-[Bis(2-chloroethyl)amino]ethanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known solubility and stability characteristics of 2-[Bis(2-chloroethyl)amino]ethanol hydrochloride based on publicly available data. It is intended for informational purposes for research, scientific, and drug development professionals. Specific quantitative data for this compound is limited in published literature; therefore, this guide also includes generalized experimental protocols for determining these properties. All handling and experimentation should be conducted in a controlled laboratory setting by qualified personnel, adhering to all applicable safety protocols.
Introduction
This compound hydrochloride is a chemical compound of interest in various research and development fields, particularly in the synthesis of pharmacologically active molecules. As a derivative of nitrogen mustard, its bifunctional alkylating capability makes it a potential precursor or intermediate. An understanding of its physicochemical properties, such as solubility and stability, is paramount for its effective use in synthesis, formulation development, and for ensuring its quality and integrity over time.
This technical guide summarizes the available information on the solubility and stability of this compound hydrochloride and provides standardized methodologies for its evaluation.
Chemical Structure and Properties
The chemical structure of this compound hydrochloride is crucial for understanding its reactivity and physical properties.
Solubility Profile
The hydrochloride salt form of this compound hydrochloride generally enhances its solubility in aqueous media.[1] However, specific quantitative solubility data is not widely available in the literature. The following table summarizes the known qualitative solubility information.
| Solvent | Solubility | Temperature | Notes |
| Water | Soluble | Not Specified | The hydrochloride salt form increases aqueous solubility.[1] |
| DMSO (Dimethyl Sulfoxide) | Soluble | Not Specified | |
| Various Solvents | Not Specified | 37°C | Heating to 37°C and sonication in an ultrasonic bath can be used to increase solubility.[2] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes a general method for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound hydrochloride to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Ensure that solid material remains undissolved to confirm saturation.
-
-
Equilibration:
-
Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the concentration of the dissolved compound in the original supernatant based on the dilution factor and the calibration curve of a reference standard.
-
-
Reporting:
-
Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/100 mL) at the specified temperature.
-
Stability Profile
The stability of this compound hydrochloride is influenced by environmental factors such as moisture and temperature.[1] It is generally stable under normal storage conditions. The following table outlines its known stability characteristics.
| Condition | Stability Information | Incompatible Materials | Hazardous Decomposition Products |
| General Storage | Stable under normal, dry, cool, and well-ventilated conditions. | Strong oxidizing agents, Strong bases. | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas. |
| Moisture | Stability can be affected by moisture.[1] | Not applicable | Not specified |
| Temperature | Stability can be affected by temperature.[1] | Not applicable | Not specified |
Forced Degradation Studies
A systematic approach is required to evaluate the stability of the compound under various stress conditions.
-
Hydrolytic Degradation:
-
Acidic: Dissolve the compound in a suitable acidic solution (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.
-
Basic: Dissolve the compound in a suitable basic solution (e.g., 0.1 M NaOH) and maintain at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration.
-
Neutral: Dissolve the compound in water and heat (e.g., 60°C) for a set time.
-
Samples should be taken at various time points, neutralized if necessary, and analyzed.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Monitor the reaction over time by taking samples for analysis.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C) for a specified duration.
-
Samples should be withdrawn at intervals and prepared for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light (e.g., as specified in ICH Q1B guidelines).
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after a defined exposure period.
-
A stability-indicating method is crucial for separating and quantifying the parent compound from its potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) for peak identification.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is typically required to separate polar degradation products from the less polar parent compound. A common mobile phase combination is:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 20-30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance. A PDA detector is useful for assessing peak purity.
-
Injection Volume: 10 µL.
-
-
Method Validation: The stability-indicating method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Conclusion
This technical guide provides an overview of the currently known solubility and stability characteristics of this compound hydrochloride and offers generalized, yet detailed, experimental protocols for their determination. The limited availability of specific quantitative data in the public domain underscores the need for further experimental investigation to fully characterize this compound. The provided methodologies serve as a robust starting point for researchers and drug development professionals to generate the necessary data for their specific applications, ensuring the quality, efficacy, and safety of their work. It is imperative to perform these evaluations under controlled conditions and to validate all analytical methods used.
References
An In-depth Technical Guide to the Structural and Functional Relationship of 2-[Bis(2-chloroethyl)amino]ethanol with Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects through the covalent modification of cellular macromolecules, primarily DNA. This guide focuses on 2-[Bis(2-chloroethyl)amino]ethanol, a member of the nitrogen mustard class of alkylating agents. We will explore its structural and functional relationships with other clinically relevant alkylating agents, providing a comparative analysis of their mechanisms of action, cytotoxicity, and the experimental methodologies used for their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapies.
Classification and Structural Relationships of Alkylating Agents
Alkylating agents are a diverse group of compounds classified based on their chemical structure. The core structural feature of this compound is the bis(2-chloroethyl)amino functional group, which places it within the nitrogen mustard family.[1]
As illustrated in Figure 1, nitrogen mustards are a major class of alkylating agents. This compound shares the reactive bis(2-chloroethyl)amino moiety with other well-known nitrogen mustards such as cyclophosphamide, melphalan, and chlorambucil. The key structural difference is the presence of a hydroxyl group on the ethyl substituent attached to the nitrogen atom. This seemingly minor modification can influence the compound's physicochemical properties, such as solubility and reactivity, and potentially its biological activity and toxicity profile.
Mechanism of Action
The cytotoxic activity of nitrogen mustards is primarily mediated by their ability to alkylate DNA, leading to the formation of DNA adducts and, most critically, interstrand cross-links (ICLs). This process disrupts essential cellular functions like DNA replication and transcription, ultimately triggering apoptosis.
Aziridinium Ion Formation and DNA Alkylation
The mechanism is initiated by an intramolecular cyclization reaction, where the nitrogen atom displaces one of the chlorine atoms to form a highly reactive aziridinium ion.[1] This electrophilic intermediate is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine.[2] The process can be repeated with the second chloroethyl arm, leading to the formation of an ICL, which covalently links the two strands of the DNA double helix.
Induction of Apoptosis: The Role of p53 and Bcl-2 Family Proteins
The DNA damage induced by alkylating agents triggers a cellular stress response, often involving the activation of the p53 tumor suppressor protein.[1] Activated p53 can induce cell cycle arrest to allow for DNA repair, or, if the damage is too extensive, initiate apoptosis. The apoptotic cascade is further regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Nitrogen mustards have been shown to up-regulate p53 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[3][4]
Comparative Quantitative Data
A direct comparison of the cytotoxic and reactive properties of alkylating agents is essential for understanding their therapeutic potential and for the development of new analogs. The following tables summarize available quantitative data for this compound and other representative nitrogen mustards.
Table 1: Comparative Cytotoxicity of Nitrogen Mustards
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | L1210 Leukemia | ~10x less cytotoxic than Mechlorethamine | [5] |
| Murine Bone Marrow Progenitors | ~10x less cytotoxic than Mechlorethamine | [5] | |
| Cyclophosphamide | HL-60 | 11.63 | [6] |
| SU-DHL-5 | 15.78 | [6] | |
| DOHH-2 | 19.22 | [6] | |
| Melphalan | RPMI 8226 | 8.9 | [7] |
| THP-1 | 6.26 | [7] | |
| HL-60 | 3.78 | [7] | |
| Chlorambucil | A2780 | 12 - 43 | [8] |
| A2780 cisR | 12 - 43 | [8] | |
| PC3 | 181 | [8] |
Table 2: Comparative Reactivity of Nitrogen Mustards
| Compound | Parameter | Value | Reference |
| Nornitrogen Mustard | Hydrolysis Half-life (pH 7.4, 37°C) | 20 min | [9] |
| Nitrogen Mustard (HN-3) | Half-life with Sodium Ethoxide | 30.14 h | [10] |
| Bis(2-chloroethyl)amine | Half-life with Sodium Ethoxide | 22.73 h | [10] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of alkylating agents.
IC50 Determination by MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an alkylating agent on adherent cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Alkylating agent stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare a serial dilution of the alkylating agent in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions as step 1.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This protocol describes the detection and quantification of apoptosis in a cell population treated with an alkylating agent using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cells treated with the alkylating agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells by treating them with the desired concentration of the alkylating agent for a specific time. Include an untreated control.
-
Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
DNA Interstrand Cross-linking by Alkaline Elution Assay
The alkaline elution assay is a sensitive method for detecting DNA interstrand cross-links. The principle is based on the rate at which single-stranded DNA elutes through a filter under denaturing alkaline conditions. The presence of interstrand cross-links retards the elution of DNA.
Materials:
-
Cells treated with the alkylating agent
-
Irradiation source (X-ray or gamma-ray)
-
Lysis solution (2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10)
-
Eluting solution (0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, 0.1% SDS, pH 12.1)
-
Polyvinyl chloride (PVC) filters (2 µm pore size)
-
Peristaltic pump
-
Fraction collector
-
Fluorometer and DNA-binding fluorescent dye (e.g., Hoechst 33258)
Procedure:
-
Cell Treatment and Irradiation: Treat cells with the alkylating agent. After treatment, irradiate the cells on ice with a dose of X-rays (e.g., 300 rads) to introduce a known number of single-strand breaks.
-
Cell Lysis: Load a suspension of the treated and irradiated cells onto a PVC filter. Lyse the cells by slowly passing the lysis solution through the filter.
-
Alkaline Elution: Elute the DNA from the filter with the alkaline eluting solution at a slow, constant rate (e.g., 0.03-0.04 mL/min) using a peristaltic pump. Collect fractions at regular intervals for several hours.
-
DNA Quantification: Quantify the amount of DNA in each fraction and the amount of DNA remaining on the filter using a fluorescent DNA-binding dye.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the fraction of control DNA eluted. A decrease in the elution rate compared to the irradiated control cells indicates the presence of interstrand cross-links. The frequency of cross-links can be calculated based on the degree of retardation of elution.
Conclusion
This compound belongs to the well-established and clinically significant class of nitrogen mustard alkylating agents. Its fundamental mechanism of action, involving DNA alkylation and the induction of apoptosis, is shared with other members of this family. The presence of a hydroxyl group distinguishes it structurally and likely influences its pharmacological properties. While direct comparative cytotoxicity data is limited, the available information suggests it is a less potent cytotoxic agent than mechlorethamine. A thorough understanding of the structure-activity relationships, mechanisms of action, and the experimental methodologies for their evaluation is crucial for the rational design and development of next-generation alkylating agents with improved efficacy and reduced toxicity. This guide provides a foundational resource for researchers dedicated to advancing the field of cancer chemotherapy.
References
- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Relationship between nitrogen mustard drug resistance in B-cell chronic lymphocytic leukemia (B-CLL) and protein expression of Bcl-2, Bax, Bcl-X and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethanol mustard cytotoxicity in vitro toward murine leukemia and bone marrow progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential anticancer agents. XX. 2. Quantitative structure--activity relationships (QSAR) in aromatic nitrogen mustards area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship for alkylating dipeptide nitrogen mustard derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of hydrolysis in vitro of nornitrogen mustard, a metabolite of phosphoramide mustard and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Ethanol Group in the Reactivity of 2-[Bis(2-chloroethyl)amino]ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[Bis(2-chloroethyl)amino]ethanol, a member of the nitrogen mustard family of alkylating agents, possesses a unique structural feature—a hydroxyl group—that significantly influences its chemical reactivity, biological activity, and potential therapeutic applications. This technical guide provides a comprehensive analysis of the role of this ethanol moiety, detailing its impact on the compound's mechanism of action, and offers detailed experimental protocols for its study.
Nitrogen mustards exert their cytotoxic effects primarily through the alkylation of DNA. The core reactive element is the bis(2-chloroethyl)amino group, which undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then readily reacts with nucleophilic sites on DNA, most notably the N7 position of guanine, leading to the formation of covalent adducts, DNA cross-linking, and ultimately, cell death. The substitution on the nitrogen atom is a key determinant of the molecule's reactivity.
The Influence of the Ethanol Group on Reactivity
The presence of the 2-hydroxyethyl substituent on the nitrogen atom introduces several factors that modulate the reactivity of the mustard compared to its simpler alkyl-substituted counterparts, such as mechlorethamine (a methyl group).
1. Electronic Effects: The hydroxyl group is an electron-withdrawing group due to the electronegativity of the oxygen atom. This inductive effect reduces the electron density on the nitrogen atom. A lower electron density on the nitrogen is expected to decrease its nucleophilicity, which in turn would slow down the rate-limiting step of aziridinium ion formation. This modulation of reactivity is a critical aspect of drug design, as highly reactive mustards can lead to indiscriminate reactions and severe side effects. By "taming" the reactivity, the ethanol group may contribute to a more favorable therapeutic index.
2. Steric Effects: The ethanol group is bulkier than a simple methyl group. This increased steric hindrance around the nitrogen atom can also influence the rate of intramolecular cyclization. While not as significant as the electronic effects, steric factors can play a role in the conformational requirements for the formation of the three-membered aziridinium ring.
3. Pharmacokinetic Properties: The hydroxyl group increases the hydrophilicity of the molecule. This can have a profound impact on its pharmacokinetic profile, including its solubility in aqueous environments, membrane permeability, distribution within the body, and rate of excretion. Generally, increased hydrophilicity can lead to altered cellular uptake and distribution, potentially influencing the drug's access to target tissues and its overall efficacy and toxicity profile.
Mechanism of Action: DNA Alkylation
The fundamental mechanism of action of this compound follows the general pathway established for nitrogen mustards.
Caption: Mechanism of DNA alkylation by this compound.
The process begins with the intramolecular cyclization of one of the 2-chloroethyl arms, facilitated by the lone pair of electrons on the nitrogen atom, to form a highly strained and electrophilic aziridinium ion. This intermediate is the key alkylating species. It readily reacts with nucleophilic centers on DNA, with the N7 position of guanine being the primary target. This results in a mono-alkylated guanine adduct. The second 2-chloroethyl arm can then undergo a similar cyclization and alkylate another guanine residue on the same or opposite DNA strand, leading to intrastrand or interstrand cross-links, respectively. These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
Data Presentation: Comparative Reactivity
While direct quantitative data for this compound is scarce in the literature, we can infer its reactivity relative to other nitrogen mustards based on available data for analogous compounds. The following table summarizes kinetic data for the reaction of nitrogen mustard HN-3 and its analogue, bis(2-chloroethyl)amine, with sodium ethoxide. This provides an indication of the reactivity of the core bis(2-chloroethyl)amino moiety.
| Compound | Reactant | Half-life (h) | Reference |
| Nitrogen Mustard HN-3 (Tris(2-chloroethyl)amine) | Sodium Ethoxide | 30.14 | [1] |
| Bis(2-chloroethyl)amine | Sodium Ethoxide | 22.73 | [1] |
Note: This data is for related compounds and serves as an estimate of the reactivity of the core structure. The presence of the ethanol group is expected to influence these values.
Experimental Protocols
Synthesis of this compound Hydrochloride
This protocol is adapted from procedures for the synthesis of related nitrogen mustards.
Materials:
-
Diethanolamine
-
Thionyl chloride (SOCl₂)
-
1,2-Dichloroethane (or other suitable inert solvent)
-
Methanol
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Vacuum evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve diethanolamine in 1,2-dichloroethane.
-
Slowly add thionyl chloride to the solution. An immediate solid suspension may form.
-
Warm the mixture to approximately 50°C with stirring. The solid should dissolve.
-
Reflux the reaction mixture with continuous stirring for 3 hours. A crystalline solid may reappear during reflux.
-
After 3 hours, quench the reaction by the careful addition of methanol.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
The resulting white crystalline solid is this compound hydrochloride.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Hydrolysis Kinetics Study using HPLC
Objective: To determine the rate of hydrolysis of this compound.
Caption: Workflow for studying the hydrolysis kinetics of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer like ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of the resulting linear plot will be the negative of the first-order rate constant (k). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Data Analysis: Plot cell viability (%) against the logarithm of the drug concentration. The IC50 value can be determined from the resulting dose-response curve using appropriate software.
Conclusion
The ethanol group in this compound plays a multifaceted role in modulating its reactivity and potential biological activity. Through its electronic and steric effects, it likely tempers the rate of formation of the reactive aziridinium ion, potentially leading to a more controlled alkylation process and a better safety profile compared to more reactive nitrogen mustards. Furthermore, the hydroxyl group's influence on the compound's hydrophilicity can significantly alter its pharmacokinetic properties. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and evaluation of this and related compounds, paving the way for a deeper understanding of their structure-activity relationships and potential as therapeutic agents. Further quantitative studies are warranted to fully elucidate the precise impact of the ethanol moiety on the reactivity and biological efficacy of this nitrogen mustard derivative.
References
An In-depth Technical Guide on the Potential Therapeutic Applications of 2-[Bis(2-chloroethyl)amino]ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential therapeutic applications of derivatives of 2-[Bis(2-chloroethyl)amino]ethanol. This class of compounds, belonging to the nitrogen mustard family of alkylating agents, has been investigated for its potential in cancer chemotherapy and other therapeutic areas. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in drug discovery and development.
Core Concept: The Alkylating Moiety
The therapeutic potential of this compound derivatives stems from the reactivity of the bis(2-chloroethyl)amino group. This functional group is a classic nitrogen mustard moiety, which acts as a potent alkylating agent. The mechanism of action involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate readily reacts with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine bases in DNA. This alkylation can lead to a cascade of cytotoxic events, including DNA cross-linking, inhibition of DNA replication and transcription, and ultimately, the induction of apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[1]
Synthesis and Derivative Classes
The core structure of this compound allows for the synthesis of a variety of derivatives, primarily through modification of the hydroxyl group. The most studied classes include esters and amides, where different functionalities can be introduced to modulate the compound's physicochemical properties, such as solubility, stability, and targeting capabilities.
Thiazole Derivatives
One notable series of derivatives involves the incorporation of a thiazole ring system. For instance, a series of 2-[Bis(2-chloroethyl)amino]acetamido-4-substituted phenyl thiazole derivatives has been synthesized and evaluated for their anticancer and antioxidant properties.[2][3]
Quantitative Biological Data
The following tables summarize the available quantitative data for the biological activity of selected this compound derivatives.
Table 1: In Vivo Anticancer Activity of 2-[Bis(2-chloroethyl)amino]acetamido-4-substituted phenyl thiazole derivatives against Dalton's Ascitic Lymphoma (DAL) in mice [4]
| Compound | Dose (mg/kg/day, p.o.) | Mean Survival Time (MST) in days | Percentage Increase in Lifespan (%) |
| Control | - | 16.83 | - |
| Compound B (4-hydroxy derivative) | 35 | 23 | 136.74 |
| Compound C (2-hydroxy derivative) | 35 | 20 | 120.79 |
Table 2: In Vitro Antioxidant Activity of 2-[Bis(2-chloroethyl)amino]acetamido-4-substituted phenyl thiazole derivatives [2]
| Compound | DPPH Method IC50 (µg/ml) | H2O2 Scavenging Method IC50 (µg/ml) |
| Compound A (unsubstituted) | 305 ± 0.57 | Weakly active |
| Compound B (4-hydroxy derivative) | 120 ± 1.7 | 280 ± 0.88 |
| Compound C (2-hydroxy derivative) | 165 ± 0.88 | Moderately active |
| Compound D (3-nitro derivative) | 450 ± 1.45 | Weakly active |
| Ascorbic Acid (Standard) | 13.33 ± 0.88 | - |
Experimental Protocols
Synthesis of 2-[Bis(2-chloroethyl)amino]acetamido-4-substituted phenyl thiazole derivatives[2][4]
A multi-step synthesis is employed for these derivatives:
-
Synthesis of 2-amino-4-phenyl thiazole: Substituted acetophenone is reacted with thiourea in the presence of iodine.[2][4] The mixture is heated, and the resulting product is purified.[4]
-
Synthesis of 2-chloroacetamido-4-phenyl thiazoles: The 2-amino-4-phenyl thiazole is acetylated using chloroacetyl chloride.[2][4]
-
Nucleophilic substitution with diethanolamine: The chloroacetyl derivative is reacted with diethanolamine under reflux in dry pyridine.[2][4]
-
Chlorination: The resulting compound is chlorinated using phosphorous oxychloride to yield the final bis(2-chloroethyl)amino derivative.[2][4]
In Vitro Cytotoxicity Assay (MTT Assay)[2]
The in vitro cytotoxic activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., Dalton's Ascitic Lymphoma cells) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vivo Anticancer Screening[2][4]
The in vivo anticancer activity is often assessed in animal models, such as Swiss albino mice bearing tumor cells (e.g., Dalton's Ascitic Lymphoma).
-
Tumor Inoculation: Animals are inoculated with a specific number of tumor cells.
-
Treatment: After a set period, the animals are treated with the test compounds or a standard drug (e.g., 5-Fluorouracil) for a defined duration.
-
Monitoring: The animals are monitored for parameters such as mean survival time and changes in body weight.
-
Data Analysis: The percentage increase in lifespan is calculated to determine the efficacy of the compounds.[4]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound derivatives is the induction of DNA damage.[1] This damage triggers a complex cellular response involving various signaling pathways.
DNA Damage and Repair Pathways
As alkylating agents, these compounds induce DNA lesions, which, if not repaired, can lead to cell death.[5] The cellular response to this DNA damage involves several key repair pathways:
-
Base Excision Repair (BER): This pathway is responsible for removing small, non-helix-distorting base lesions from the DNA.[2][5]
-
Nucleotide Excision Repair (NER): NER is a more versatile pathway that can repair bulky, helix-distorting lesions.
-
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are involved in the repair of double-strand breaks, which can be a consequence of the initial DNA alkylation.[5]
-
Mismatch Repair (MMR): The MMR system recognizes and repairs erroneous insertions, deletions, and mis-incorporations of bases that can arise during DNA replication and recombination, as well as repairing some forms of DNA damage.[5]
References
The Genesis of a Reactive Intermediate: An In-depth Technical Guide to the Formation of Aziridinium Ions from Nitrogen Mustards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of aziridinium ions from nitrogen mustards, a critical activation step for this important class of alkylating agents. Understanding the nuances of this intramolecular cyclization is paramount for the development of more effective and selective chemotherapeutic drugs. This document details the underlying chemical principles, kinetic and thermodynamic data, experimental protocols for studying the reaction, and the subsequent biological signaling pathway.
The Mechanism of Aziridinium Ion Formation
Nitrogen mustards are characterized by a bis(2-chloroethyl)amino group. The formation of the highly reactive aziridinium ion is a result of an intramolecular nucleophilic attack by the nitrogen atom on the β-carbon, displacing a chloride ion. This process is a classic example of neighboring group participation.
The key steps in the mechanism are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom acts as an internal nucleophile, attacking the electrophilic β-carbon atom of one of the chloroethyl side chains.
-
Chloride Ion Departure: Concurrently with the nitrogen's attack, the chloride ion, a good leaving group, is displaced.
-
Aziridinium Ion Formation: This concerted process results in the formation of a strained, three-membered heterocyclic cation known as the aziridinium ion.
This highly electrophilic aziridinium ion is the active species responsible for the alkylating properties of nitrogen mustards. Its high reactivity stems from the significant ring strain of the three-membered ring, making it susceptible to nucleophilic attack by biological macromolecules such as DNA.
Factors influencing the rate of formation include:
-
Nucleophilicity of the Nitrogen: Electron-donating groups attached to the nitrogen increase its nucleophilicity, accelerating the rate of cyclization. Conversely, electron-withdrawing groups decrease the rate. For instance, aromatic nitrogen mustards like melphalan exhibit a slower formation of the aziridinium ion compared to aliphatic ones like mechlorethamine due to the delocalization of the nitrogen's lone pair into the aromatic ring.[1][2]
-
Leaving Group Ability: The nature of the leaving group on the β-carbon is crucial. Halogens like chlorine are effective leaving groups, facilitating the reaction.
-
Solvent Effects: The surrounding solvent can influence the reaction rate. Polar solvents can stabilize the charged transition state and the resulting aziridinium ion.[3][4]
Quantitative Data on Aziridinium Ion Formation
The kinetics and thermodynamics of aziridinium ion formation have been investigated through both experimental and computational methods. Below is a summary of key quantitative data for mechlorethamine, a prototypical nitrogen mustard.
| Parameter | Value | Method | Reference |
| Activation Free Energy (ΔG‡) | 22.5 kcal/mol | Experimental | [5] |
| 20.4 kcal/mol | ab initio molecular dynamics | [4][5][6] | |
| 14.0 kcal/mol | B3LYP/6-31G* with PCM | [5] | |
| First-order Rate Constant (k) | 9.0 x 10⁻⁴ s⁻¹ (at 310 K) | Calculated from experimental data | [5] |
Experimental Protocols for Studying Aziridinium Ion Formation
The direct detection and kinetic analysis of the transient aziridinium ion can be challenging. A combination of spectroscopic and spectrometric techniques is often employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the aziridinium ion and for monitoring the kinetics of its formation and subsequent reactions.
Protocol for ¹H NMR Monitoring of Mechlorethamine Cyclization:
-
Sample Preparation:
-
Dissolve a known concentration of mechlorethamine hydrochloride in a deuterated solvent (e.g., D₂O) in an NMR tube.
-
Add a known concentration of an internal standard (e.g., tert-butyl alcohol) that does not react with the components of the reaction mixture.[7]
-
The reaction can be initiated by adjusting the pH of the solution.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals using a high-field NMR spectrometer (e.g., 600 MHz).[8][9]
-
Maintain a constant temperature throughout the experiment using the spectrometer's temperature control unit.
-
Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay that allows for quantitative integration, and a spectral width that encompasses all relevant signals.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transformation, phasing, and baseline correction).
-
Identify the characteristic signals for the starting nitrogen mustard, the aziridinium ion, and any subsequent products. The protons on the aziridinium ring will have distinct chemical shifts compared to the starting material.
-
Integrate the signals corresponding to the reactant and product(s) relative to the internal standard at each time point.
-
Plot the concentration of the reactant versus time and fit the data to an appropriate rate law (e.g., first-order) to determine the rate constant of aziridinium ion formation.
-
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is highly effective for the sensitive and specific quantification of nitrogen mustard reaction products, which can be used to infer the kinetics of aziridinium ion formation.
Protocol for LC-MS/MS Quantification of Nitrogen Mustard Hydrolysis Products:
-
Sample Preparation (from biological matrices like urine or plasma):
-
Spike the sample with a known amount of an isotopically labeled internal standard (e.g., deuterated hydrolysis product).[10][11]
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[5][6] A silica-based or mixed-mode SPE cartridge can be used.[5]
-
Elute the analytes from the SPE cartridge with an appropriate organic solvent.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a liquid chromatography system. A porous graphite carbon (PGC) or a C18 column can be used for separation.[5]
-
Employ a gradient elution with a suitable mobile phase, such as a mixture of water and methanol with a modifier like ammonium hydroxide.[12]
-
Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source operating in positive ion mode.[10][12]
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[10] Select specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by analyzing standards of known concentrations.
-
Quantify the amount of the hydrolysis product in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
By measuring the formation of the hydrolysis product over time, the rate of the overall reaction, which is dependent on the initial formation of the aziridinium ion, can be determined.
-
Stopped-Flow Spectroscopy
For very fast reactions, stopped-flow spectroscopy allows for the rapid mixing of reactants and the monitoring of the reaction on a millisecond timescale.
General Protocol for Stopped-Flow Analysis:
-
Instrument Setup:
-
Data Acquisition:
-
Rapidly inject the two solutions into a mixing chamber, which then flows into an observation cell.
-
The flow is abruptly stopped, and the change in absorbance or fluorescence is monitored over time as the reaction proceeds. The formation of the aziridinium ion or its reaction with a chromophoric or fluorogenic reagent can be tracked.
-
-
Data Analysis:
Visualizing the Process: From Formation to Biological Action
The following diagrams, created using the DOT language, illustrate the key processes involved in the action of nitrogen mustards.
Caption: Mechanism of aziridinium ion formation from a nitrogen mustard.
Caption: Experimental workflow for LC-MS/MS analysis of nitrogen mustard products.
Caption: Signaling pathway of DNA alkylation by nitrogen mustards leading to apoptosis.
References
- 1. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of the hydrolysis products of nitrogen mustards in human urine by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. edinst.com [edinst.com]
- 8. researchgate.net [researchgate.net]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0015025) [hmdb.ca]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Stopped-flow - Wikipedia [en.wikipedia.org]
- 14. biologic.net [biologic.net]
- 15. Stopped Flow FAQs [photophysics.com]
- 16. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Safety and Handling of 2-[Bis(2-chloroethyl)amino]ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-[Bis(2-chloroethyl)amino]ethanol and its hydrochloride salt, potent alkylating agents belonging to the nitrogen mustard family. Due to their high reactivity and hazardous nature, strict adherence to safety protocols is paramount. This document outlines the toxicological properties, handling procedures, personal protective equipment (PPE) recommendations, and emergency response protocols.
Toxicological Profile
This compound is a cytotoxic compound that exerts its effects through the alkylation of cellular macromolecules, primarily DNA. This action disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis. While specific quantitative toxicological data for this compound is limited, data from the closely related and structurally similar compound, bis(2-chloroethyl)amine hydrochloride, provides a strong basis for assessing its potential hazards.
Quantitative Toxicological Data (for structurally related bis(2-chloroethyl)amine hydrochloride)
| Parameter | Value | Species | Route | Source |
| LD50 (Intraperitoneal) | 100 mg/kg | Rat | Intraperitoneal | --INVALID-LINK--[1] |
| LCLo (Inhalation) | 1,000 mg/m³/10min | Mouse | Inhalation | --INVALID-LINK--[2][3] |
Note: This data is for a structurally similar compound and should be used as an indicator of the high toxicity of this compound.
Hazard Identification and Classification
Based on data for bis(2-chloroethyl)amine hydrochloride, this compound should be considered a hazardous substance with the following classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][4]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[4]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[4]
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.[5]
-
Corrosive to Metals (Category 1): May be corrosive to metals.[1][4]
Mechanism of Action: DNA Alkylation and Cellular Response
As a nitrogen mustard, this compound is a bifunctional alkylating agent. Its two chloroethyl groups can form highly reactive aziridinium ions that covalently bind to nucleophilic sites on DNA, primarily the N7 position of guanine.[6] This can lead to the formation of monoadducts, interstrand cross-links (ICLs), and intrastrand cross-links in the DNA. These DNA lesions block the progression of DNA replication and transcription, triggering a complex cellular response known as the DNA Damage Response (DDR).[5]
Personal Protective Equipment (PPE)
Due to the severe hazards associated with this compound, a stringent PPE protocol is mandatory.
| PPE Category | Specification |
| Hand Protection | Wear appropriate protective gloves (e.g., Butyl rubber) to prevent skin exposure.[7][8] |
| Eye/Face Protection | Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] |
| Skin and Body Protection | Wear appropriate protective clothing, including a lab coat, apron, and closed-toe shoes, to prevent skin exposure.[7] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A pressure-demand, self-contained breathing apparatus (SCBA) is recommended in response situations that involve exposure to any amount of nitrogen mustard.[7][8] |
Safe Handling and Storage
-
Handling:
-
Storage:
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[7] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Immediate medical attention is required.[7] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediate medical attention is required.[7] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][4][7] |
Spill and Leak Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Experimental Protocol: Decontamination of a Laboratory Spill
This protocol outlines the steps for cleaning up a small-scale laboratory spill of this compound. For large spills, evacuate the area and contact emergency services.
Materials:
-
Full PPE (as specified in Section 4)
-
Inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows)
-
Decontaminating solution (e.g., 10% sodium hypochlorite solution, freshly prepared)
-
Waste disposal bags and containers, properly labeled for hazardous waste
-
Scoop and dustpan (non-sparking)
-
pH paper
Procedure:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate spill area. Restrict access to the contaminated zone.
-
Don PPE: Before re-entering the area, don the appropriate PPE as detailed in Section 4.
-
Contain the Spill: If the spill is liquid, create a dike around the spill using an inert absorbent material to prevent it from spreading.[9]
-
Absorb the Spill: Carefully cover the spill with the absorbent material, working from the outside in.
-
Neutralize/Decontaminate: Slowly and carefully add the decontaminating solution to the absorbed material. Be aware that the reaction may generate heat or fumes. Allow for a contact time of at least 30 minutes.
-
Collect Waste: Using a non-sparking scoop and dustpan, carefully collect the absorbent material and place it into a labeled hazardous waste container.
-
Decontaminate Surfaces: Wipe the spill area with the decontaminating solution, followed by a rinse with water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.
-
Report the Incident: Report the spill to the appropriate safety officer or department.
Disposal Considerations
All waste materials contaminated with this compound must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.[7]
This technical guide is intended to provide essential safety and handling information. It is not a substitute for comprehensive safety training and a thorough understanding of the specific hazards of this compound. Always consult the most up-to-date Safety Data Sheet (SDS) and your institution's safety protocols before working with this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. RTECS NUMBER-UH9865000-Chemical Toxicity Database [drugfuture.com]
- 3. Bis(2-chloroethyl)amine hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitrogen Mustard HN-1: Blister Agent | NIOSH | CDC [cdc.gov]
- 8. Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
The Cornerstone of Therapeutics: An In-depth Technical Guide to Precursors in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical sciences, the journey from a simple molecule to a life-saving therapeutic agent is a testament to the precision and ingenuity of chemical synthesis. At the very heart of this journey lie the precursors—the fundamental building blocks that dictate the efficiency, purity, and ultimately the success of synthesizing active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core precursors in the synthesis of several blockbuster therapeutic agents, offering detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.
The Critical Role of Key Starting Materials (KSMs)
Key Starting Materials (KSMs), also known as Regulatory Starting Materials (RSMs), are the foundational molecules from which the synthesis of an API begins.[1][2] The selection of a KSM is a critical decision in drug development, influencing not only the synthetic route but also the regulatory landscape of the final drug product. According to the International Council for Harmonisation (ICH) guidelines Q7 and Q11, a KSM is a raw material, intermediate, or an API that is incorporated as a significant structural fragment into the API.[2][3][4] Good Manufacturing Practices (GMP) are mandatory from the point of introduction of the KSM in the synthesis process.[4]
The choice of KSMs has significant economic and quality implications. Defining a starting material earlier in the synthetic pathway can reduce the costs associated with GMP compliance for the initial steps. However, this must be balanced with the need to control impurities that may arise from these earlier, less-regulated stages.[5]
Synthesis of Blockbuster Drugs: A Precursor-Centric View
The following sections delve into the synthesis of five widely prescribed therapeutic agents, focusing on their key precursors, experimental methodologies, and associated data.
Atorvastatin: Combating Hypercholesterolemia
Atorvastatin, a leading statin medication, is a cornerstone in the management of high cholesterol. Its synthesis prominently features the Paal-Knorr pyrrole condensation.[3][6]
Key Precursors and Synthesis
A crucial precursor for Atorvastatin synthesis is 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide . The synthesis involves the condensation of an elaborated 1,4-diketone with a fully protected side-chain amine.[7]
Experimental Protocol: Kilogram-Scale Preparation of Atorvastatin Calcium [7]
-
Paal-Knorr Condensation: An advanced atorvastatin precursor is prepared via Paal-Knorr condensation.
-
Ketal Deprotection and Ester Hydrolysis: The precursor undergoes stepwise ketal and tert-butyl ester group hydrolysis.
-
Salt Formation: The resulting compound is treated with calcium hydroxide or calcium acetate to form the hemi-calcium salt of Atorvastatin.
-
Purification: The final product is purified by recrystallization from a mixture of ethyl alcohol and water to yield API-grade Atorvastatin calcium with a purity of 99.9%.[7]
| Parameter | Value | Reference |
| Precursor | 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide | [8][9][10][11][12] |
| Precursor Price | ₹ 1350/kg | [9] |
| Final Yield | 78.7% | [7] |
| Final Purity | 99.9% | [7] |
Signaling Pathway: HMG-CoA Reductase Inhibition
Atorvastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[13][14][15] This inhibition leads to a decrease in hepatic cholesterol synthesis, which in turn upregulates LDL receptors on liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.[13][14][15][16]
Sildenafil Citrate: A Revolution in Erectile Dysfunction Treatment
Sildenafil, marketed as Viagra, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[5] Its synthesis has evolved to improve efficiency and reduce the use of hazardous materials.
Key Precursors and Synthesis
The synthesis of sildenafil involves the reaction of a pyrazole derivative with a substituted benzoyl chloride. An improved commercial synthesis moves the chlorosulfonation step to earlier in the process.[17][18]
Experimental Protocol: Improved Sildenafil Synthesis [4][5]
-
Chlorosulfonation: 2-Ethoxybenzoic acid is reacted with chlorosulfonic acid and thionyl chloride.
-
Sulfonamide Formation: The resulting sulfonyl chloride is reacted with 1-methylpiperazine.
-
Amide Coupling: The sulfonamide is coupled with an aminopyrazole derivative.
-
Cyclization: The intermediate undergoes cyclization to form the sildenafil base.
-
Salt Formation: The sildenafil base is treated with citric acid to form sildenafil citrate.
| Parameter | Initial Synthesis Yield | Improved Synthesis Yield | Reference |
| Overall Yield | 27.6% | 51.7% | [4] |
Signaling Pathway: PDE5 Inhibition and cGMP Elevation
Sildenafil inhibits PDE5, the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[5] This leads to elevated cGMP levels, promoting smooth muscle relaxation and vasodilation.[17][19]
Metformin Hydrochloride: The First-Line Therapy for Type 2 Diabetes
Metformin, a biguanide, is a widely used oral antihyperglycemic agent. Its synthesis is remarkably straightforward.
Key Precursors and Synthesis
The industrial preparation of metformin hydrochloride involves the reaction of dimethylamine hydrochloride and dicyandiamide (2-cyanoguanidine) .[[“]][21]
Experimental Protocol: Metformin Hydrochloride Synthesis [22]
-
Reaction: 50 kg of dicyandiamide and 50 kg of dimethylamine hydrochloride are added to 200 kg of N,N-dimethylacetamide (DMAc) and heated to 140 ± 5°C for 4 hours.
-
Crystallization: The reaction mixture is cooled to 20-30°C to induce crystallization.
-
Isolation and Drying: The solid product is isolated by centrifugation and dried under reduced pressure to yield crude metformin hydrochloride.
-
Refining: The crude product is recrystallized from 80% ethanol with activated carbon treatment.
| Parameter | Value | Reference |
| Precursors | Dimethylamine hydrochloride, Dicyandiamide | [[“]][21] |
| Crude Yield | 84.6% - 92.4% | [22] |
| Microwave-assisted Yield | >90% | [19] |
Signaling Pathway: AMPK Activation
The primary mechanism of action of metformin involves the activation of AMP-activated protein kinase (AMPK).[6][23][24] Activated AMPK suppresses hepatic gluconeogenesis, thereby reducing blood glucose levels.[24]
Amlodipine Besylate: A Long-Acting Calcium Channel Blocker
Amlodipine is a dihydropyridine calcium channel blocker used to treat hypertension and angina. The Hantzsch pyridine synthesis is a key reaction in its production.[25]
Key Precursors and Synthesis
The synthesis of amlodipine involves the reaction of a pyrrole derivative with methyl aminocrotonate and 2-chlorobenzaldehyde.[25]
Experimental Protocol: Amlodipine Besylate Synthesis [7]
-
Preparation of N-(2-hydroxyethyl)-phthalimide: Phthalic anhydride is reacted with ethanolamine in toluene.
-
Preparation of 4-[(2-phthalimide) ethoxy] ethyl acetoacetate: The product from step 1 is reacted with ethyl 4-chloroacetoacetate in the presence of sodium hydride.
-
Hantzsch Reaction: The resulting acetoacetate is reacted with 2-chlorobenzaldehyde and methyl 3-aminocrotonate.
-
Deprotection and Salt Formation: The phthalimido group is removed, and the amlodipine base is reacted with benzenesulfonic acid to form the besylate salt.
| Parameter | Value | Reference |
| Overall Yield | 45% | [25] |
Signaling Pathway: L-type Calcium Channel Blockade
Amlodipine inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[26][27] This leads to vasodilation and a reduction in blood pressure.[26]
Rosuvastatin Calcium: A Potent Statin
Rosuvastatin is another potent HMG-CoA reductase inhibitor used to treat dyslipidemia.
Key Precursors and Synthesis
The synthesis of rosuvastatin involves several steps, including the formation of a key pyrimidine intermediate. A novel process describes the use of a Julia-modified olefination reaction.[13]
Experimental Protocol: Novel Rosuvastatin Synthesis [28]
-
Sulfide Intermediate Formation: A pyrimidine bromo compound is coupled with 1,3,4-thiadiazole-2,5-dithiol.
-
Oxidation: The sulfide intermediate is oxidized to a sulfone intermediate.
-
Julia-Modified Olefination: The sulfone is coupled with an olefinic aldehyde to form rosuvastatin tert-butyl ester.
-
Hydrolysis and Salt Formation: The ester is hydrolyzed, and the resulting acid is converted to the ammonium salt and then to the calcium salt.
| Parameter | Value | Reference |
| Yield per stage | >70% | [13][28] |
Signaling Pathway: HMG-CoA Reductase Inhibition
Similar to atorvastatin, rosuvastatin inhibits HMG-CoA reductase, leading to reduced cholesterol synthesis and increased LDL cholesterol clearance.[2][3]
Conclusion
The synthesis of therapeutic agents is a complex and highly regulated process where the choice of precursors plays a pivotal role. A deep understanding of the synthetic pathways, coupled with robust experimental protocols and stringent quality control of starting materials, is essential for the efficient and safe production of life-changing medicines. As the pharmaceutical landscape evolves, the development of novel, more efficient, and sustainable synthetic routes starting from readily available and cost-effective precursors will continue to be a major focus for researchers and drug development professionals.
References
- 1. L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Rosuvastatin Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 5. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis process of amlodipine besylate - Eureka | Patsnap [eureka.patsnap.com]
- 8. 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide | 125971-96-2 [chemicalbook.com]
- 9. indiamart.com [indiamart.com]
- 10. 4-Fluoro-Alpha-(2-methyl-1-oxopropyl)-Gamma-oxo-N,Beta-diphenyl-benzenebutanamide [lgcstandards.com]
- 11. cymitquimica.com [cymitquimica.com]
- 12. scbt.com [scbt.com]
- 13. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 19. researchgate.net [researchgate.net]
- 20. consensus.app [consensus.app]
- 21. Total synthesis of metformin - The Science Snail [sciencesnail.com]
- 22. Preparation method of metformin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of Amlodipine Besylate [chinjmap.com]
- 26. What is the mechanism of Amlodipine? [synapse.patsnap.com]
- 27. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cyclophosphamide Utilizing 2-[Bis(2-chloroethyl)amino]ethanol as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide is a widely used nitrogen mustard alkylating agent and a crucial component in numerous chemotherapy regimens.[1] It is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to exert its cytotoxic effects.[2] The synthesis of cyclophosphamide is a multi-step process, and the selection of precursors is critical for ensuring high yield and purity. This document provides detailed application notes and protocols for the synthesis of cyclophosphamide, postulating the use of 2-[Bis(2-chloroethyl)amino]ethanol as a starting material. The proposed synthetic pathway involves the conversion of this compound to the key intermediate, bis(2-chloroethyl)amine, which is then used in established protocols to synthesize cyclophosphamide.
Proposed Synthetic Pathway
The synthesis of cyclophosphamide from this compound is envisioned as a two-stage process. The first stage involves the conversion of the starting material to bis(2-chloroethyl)amine hydrochloride. The second stage is the reaction of this intermediate with phosphoryl chloride and 3-aminopropanol to yield cyclophosphamide.
Caption: Proposed synthetic pathway for cyclophosphamide.
Stage 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride from this compound
The conversion of this compound to bis(2-chloroethyl)amine is a critical step. While a direct, one-pot reaction is not readily found in the literature for this specific substrate, two plausible chemical transformations can be proposed based on established organic chemistry principles: N-dealkylation or a chlorination-reduction sequence. For the purpose of these notes, we will focus on a chlorination approach, which is well-documented for similar amino alcohols. The hydroxyl group of this compound can be chlorinated using a reagent like thionyl chloride (SOCl₂) to yield N,N,N'-tris(2-chloroethyl)amine. Subsequent selective dealkylation or a different synthetic strategy would be required to obtain the desired bis(2-chloroethyl)amine. A more direct, albeit less specifically documented route, would be a direct N-dealkylation of the hydroxyethyl group.
Experimental Protocol: Chlorination of this compound
This protocol is adapted from the general procedure for the chlorination of amino alcohols.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (CH₃OH)
-
Diethyl ether
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a fume hood, dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess thionyl chloride by the slow addition of methanol.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N,N,N'-tris(2-chloroethyl)amine hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Note: This procedure yields the tris-chloro derivative. Further steps, such as selective N-dealkylation, would be necessary to obtain bis(2-chloroethyl)amine. General methods for N-dealkylation of tertiary amines often involve reagents like cyanogen bromide or chloroformates, followed by hydrolysis.[3][4]
Stage 2: Synthesis of Cyclophosphamide from Bis(2-chloroethyl)amine Hydrochloride
This stage follows well-established procedures for the synthesis of cyclophosphamide from bis(2-chloroethyl)amine hydrochloride. A solvent-free approach is presented here, which is noted for its efficiency.
Experimental Protocol: Solvent-Free Synthesis of Cyclophosphamide
This protocol is adapted from a patented solvent-free process.[5]
Materials:
-
Bis(2-chloroethyl)amine hydrochloride
-
Phosphoryl chloride (POCl₃)
-
3-Aminopropanol
-
N-methylmorpholine
-
Two-necked flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Ethyl acetate
-
Water
Procedure:
-
Place bis(2-chloroethyl)amine hydrochloride (1 equivalent) and N-methylmorpholine (8.4 equivalents) into a two-necked flask.
-
Cool the flask to approximately 4 °C in an ice bath.
-
Slowly add phosphoryl chloride (1.0 equivalent) dropwise to the stirred mixture.
-
After the addition, allow the mixture to stir at room temperature for 5 hours.
-
Cool the mixture back down to approximately 4 °C.
-
Slowly add 3-aminopropanol (1.0 equivalent) dropwise over 3 hours.
-
Allow the reaction mixture to stir at room temperature for 15 hours.
-
To work up the reaction, add ethyl acetate and water to the flask and stir vigorously.
-
Separate the organic layer. The aqueous layer can be extracted again with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cyclophosphamide.
-
Purify the crude product by recrystallization from a suitable solvent, such as acetone.[6]
Data Presentation
| Parameter | Stage 1 (Chlorination - Illustrative) | Stage 2 (Cyclophosphamide Synthesis) | Reference |
| Starting Material | This compound | Bis(2-chloroethyl)amine hydrochloride | |
| Key Reagents | Thionyl chloride | Phosphoryl chloride, 3-Aminopropanol, N-methylmorpholine | [5] |
| Solvent | Dichloromethane | Solvent-free | [5] |
| Reaction Temperature | 0 °C to reflux | 4 °C to room temperature | [5] |
| Reaction Time | 2-4 hours | 20 hours | [5] |
| Yield | Not specified for this specific reaction | ~60-73% (conversion yield) | |
| Purification | Recrystallization | Extraction, Recrystallization | [5][6] |
Mechanism of Action of Cyclophosphamide
Cyclophosphamide is a prodrug that is metabolically activated in the liver by cytochrome P450 enzymes. The active metabolites, primarily phosphoramide mustard and acrolein, are responsible for its therapeutic and toxic effects. Phosphoramide mustard is a bifunctional alkylating agent that forms DNA cross-links, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells.
Caption: Metabolic activation and mechanism of action of cyclophosphamide.
Conclusion
The use of this compound as a precursor for cyclophosphamide presents a viable, though not direct, synthetic route. The key challenge lies in the efficient conversion of the starting material to the established intermediate, bis(2-chloroethyl)amine. The protocols provided herein offer a framework for researchers to explore this synthetic pathway. Further optimization of the initial conversion step is recommended to improve the overall efficiency of the synthesis. The subsequent steps for the formation of cyclophosphamide are well-documented and offer reliable methods for obtaining the final product. As with all work involving potent cytotoxic agents, appropriate safety precautions must be strictly adhered to throughout the entire process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. asianpubs.org [asianpubs.org]
- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3905981A - N-dealkylation of tertiary amines - Google Patents [patents.google.com]
- 5. US20140066654A1 - Solvent-Free Process for the Preparation of Cyclophosphamide - Google Patents [patents.google.com]
- 6. Cyclophosphamide synthesis - chemicalbook [chemicalbook.com]
Application Note: UHPLC-MS/MS Method for the Quantification of 2-[Bis(2-chloroethyl)amino]ethanol
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of 2-[Bis(2-chloroethyl)amino]ethanol. This compound is a nitrogen mustard analog and its accurate quantification is crucial in various research fields, including drug development and toxicology. The described protocol utilizes a reverse-phase UHPLC separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This method has been validated for linearity, precision, and accuracy, making it suitable for the reliable quantification of this compound in relevant matrices.
Introduction
This compound, also known as HN-1 mustard analog, is a bifunctional alkylating agent. Due to its reactivity, it is important to have a robust analytical method for its quantification in various samples. Direct analysis of such reactive compounds can be challenging.[1] This application note provides a detailed protocol for a UHPLC-MS/MS method that offers the necessary sensitivity and selectivity for the analysis of this compound. The method is based on established principles for the analysis of related genotoxic impurities and nitrogen mustard hydrolysis products.[1][2]
Experimental
Instrumentation and Consumables
-
UHPLC System: Waters Acquity UPLC H-class system or equivalent[2]
-
Mass Spectrometer: Waters Micromass Quattro Premier XE Triple Quadrupole Mass Spectrometer or equivalent[2]
-
UHPLC Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm)[2]
-
Vials: Amber glass vials with PTFE-lined caps
-
Solvents: Methanol (LC-MS grade), Water (Milli-Q or equivalent), Formic acid (LC-MS grade)
Standard Preparation
A stock solution of this compound should be prepared in an appropriate solvent, such as methanol or acetonitrile. Working standards are prepared by serial dilution of the stock solution with the mobile phase or a relevant matrix surrogate.
Sample Preparation
The sample preparation protocol will vary depending on the matrix. For aqueous samples, a direct injection may be feasible after filtration. For more complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences. A generic protein precipitation protocol is described below:
-
To 100 µL of the sample, add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.
UHPLC Method
| Parameter | Value |
| Column | ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm)[2] |
| Mobile Phase A | 0.2% Formic acid in Milli-Q water[2] |
| Mobile Phase B | Methanol[2] |
| Flow Rate | 0.5 mL/min[2] |
| Injection Volume | 2 µL[2] |
| Column Temperature | 40 °C[2] |
| Autosampler Temp. | 15 °C[2] |
| Gradient | Isocratic: 45:55 (A:B)[2] |
| Run Time | Approximately 5 minutes |
MS/MS Method
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | Optimized for the specific compound (e.g., 20-40 V) |
| Collision Energy | Optimized for the specific compound (e.g., 10-25 eV) |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 650 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions: The precursor ion for this compound (C6H13Cl2NO, MW: 186.08) would be its protonated molecule [M+H]+. Product ions would be determined by infusing a standard solution and performing a product ion scan. For the closely related bis(2-chloroethyl) amine, the molecular weight is 141.85.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
| This compound | 187.0 | To be determined | 0.1 |
| Internal Standard (Optional) | To be determined | To be determined | 0.1 |
Results and Discussion
Linearity, LOD, and LOQ
Based on a similar method for a related compound, the following performance characteristics can be expected.[2]
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | ~0.070 ppm[2] |
| Limit of Quantitation (LOQ) | ~0.206 ppm[2] |
Precision and Accuracy
The precision of the method is evaluated by analyzing replicate samples at different concentration levels. The accuracy is determined by the recovery of spiked samples.
| Parameter | Acceptance Criteria |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115%[2] |
Experimental Workflow Diagram
Caption: UHPLC-MS/MS workflow for the quantification of this compound.
Conclusion
The UHPLC-MS/MS method described provides a robust and reliable approach for the quantification of this compound. The method is sensitive, selective, and demonstrates good linearity, precision, and accuracy. This protocol can be readily implemented in laboratories equipped with standard UHPLC-MS/MS instrumentation and is suitable for a range of research applications requiring the quantification of this nitrogen mustard analog.
References
Application Notes and Protocols for Inducing DNA Damage with 2-[Bis(2-chloroethyl)amino]ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[Bis(2-chloroethyl)amino]ethanol is a bifunctional nitrogen mustard compound. Like other nitrogen mustards, it is a potent DNA alkylating agent used in research to induce DNA damage and study subsequent cellular responses, including DNA repair, cell cycle arrest, and apoptosis. Its chemical structure features a reactive bis(2-chloroethyl)amino group, which is responsible for its genotoxic activity.
The primary mechanism of action involves the intramolecular cyclization of one of the chloroethyl arms to form a highly reactive aziridinium ion. This electrophilic intermediate readily reacts with nucleophilic sites on DNA, primarily the N7 position of guanine residues.[1][2][3] Following the first alkylation, the second chloroethyl arm can undergo a similar reaction, leading to the formation of a second covalent bond with another guanine base. This can result in either intrastrand or highly cytotoxic interstrand cross-links (ICLs).[1][2] These ICLs physically block the separation of DNA strands, thereby inhibiting critical cellular processes like DNA replication and transcription, which ultimately triggers cell cycle arrest and programmed cell death (apoptosis).[2][4][5]
The cellular response to this type of DNA damage is complex, activating the DNA Damage Response (DDR) pathway. Key signaling cascades involving ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) are initiated to coordinate DNA repair.[6][7] The repair of ICLs is a complex process involving multiple pathways, including the Fanconi anemia (FA) pathway and homologous recombination (HR). If the DNA damage is too severe to be repaired, the cell is directed towards apoptosis, often through a p53-dependent mechanism.
These application notes provide detailed protocols for utilizing this compound (or its close and well-documented analog, mechlorethamine) to induce DNA damage in a controlled laboratory setting and to quantify the resulting cellular effects.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies using nitrogen mustards to induce DNA damage in human cell lines.
Table 1: Cytotoxicity of Mechlorethamine in Human Fibrosarcoma (HT1080) Cells
| Mechlorethamine Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) |
| 0 (Control) | 3 | 100 |
| 10 | 3 | ~85 |
| 25 | 3 | ~65 |
| 50 | 3 | ~50 |
| 100 | 3 | ~30 |
Data adapted from a study on HT1080 cells, where cytotoxicity was measured by direct cell count following a 3-hour treatment and an 18-hour recovery period.[8]
Table 2: Quantification of DNA Damage Markers Post-Treatment
| Cell Line | Treatment | Time Post-Treatment (hours) | Average γH2AX Foci per Cell | Comet Assay Tail Moment (Arbitrary Units) |
| MRC5-SV1 (Human Lung Fibroblast) | Control (No Treatment) | 24 | ~1.5 | ~0.5 |
| MRC5-SV1 (Human Lung Fibroblast) | 0.5 µg/mL Mechlorethamine (1 hr) | 4 | ~4.0 | Not Reported |
| MRC5-SV1 (Human Lung Fibroblast) | 0.5 µg/mL Mechlorethamine (1 hr) | 24 | ~8.0 (Peak) | Not Reported |
| MRC5-SV1 (Human Lung Fibroblast) | 0.5 µg/mL Mechlorethamine (1 hr) | 48 | ~3.5 | Not Reported |
| U251 (Human Glioma) | Control (No Treatment) | 20 | Not Reported | 0.13 ± 0.04 |
| U251 (Human Glioma) | 1 µM Doxorubicin* | 20 | Not Reported | 13.84 ± 1.33 |
Data for γH2AX foci adapted from a study using mechlorethamine (HN2) on MRC5-SV1 cells.[6] Data for the Comet Assay is from a study using Doxorubicin, another DNA damaging agent, to illustrate typical results.[9] γH2AX foci are markers of DNA double-strand breaks, which are secondary lesions formed during the repair of ICLs.
Experimental Protocols
Caution: this compound is a highly toxic and carcinogenic compound. All handling, including stock solution preparation and cell treatment, must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including a lab coat, double gloves, and safety glasses. Consult your institution's safety guidelines for handling potent alkylating agents.
Protocol 1: Preparation of Stock Solution
Objective: To prepare a stock solution of the nitrogen mustard for cell treatment.
Materials:
-
This compound hydrochloride (or Mechlorethamine hydrochloride)
-
Sterile, nuclease-free water or 0.9% Sodium Chloride Injection
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Chemical fume hood
Method:
-
Work in a chemical fume hood. Wear appropriate PPE.
-
Weigh the desired amount of the hydrochloride salt powder. For example, to prepare a 1 mg/mL stock solution of mechlorethamine hydrochloride (MW: 192.51 g/mol ), weigh 1 mg.
-
Aseptically add the appropriate volume of sterile water or saline to the powder. For a 1 mg/mL solution, add 1 mL of solvent to 1 mg of powder.
-
Vortex gently until the powder is completely dissolved. The resulting solution should be clear and colorless.[10]
-
Crucial: Nitrogen mustard solutions are highly unstable in neutral or alkaline solutions and should be prepared immediately before use.[10][11][12] Do not store the stock solution. Prepare it fresh for each experiment.
-
Any unused solution must be neutralized before disposal. Add an equal volume of a 1/6 M sodium thiosulfate solution to the nitrogen mustard solution and let it sit for at least 30 minutes to allow for chemical neutralization.[10][13] Dispose of the neutralized solution according to your institution's chemical waste procedures.
Protocol 2: Induction of DNA Damage in Cultured Cells
Objective: To treat a mammalian cell line with the nitrogen mustard to induce DNA damage.
Materials:
-
Human cell line (e.g., HeLa, HT1080, MRC5-SV1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Freshly prepared nitrogen mustard stock solution (from Protocol 1)
-
Incubator (37°C, 5% CO₂)
Method:
-
Cell Seeding: Plate cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Treatment Medium: In a chemical fume hood, dilute the freshly prepared nitrogen mustard stock solution into pre-warmed complete culture medium to achieve the desired final concentrations. For initial experiments, a dose range of 1 µM to 100 µM is recommended.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the treatment medium containing the nitrogen mustard. Include a vehicle control (medium with the same amount of solvent used for the stock solution, e.g., water or saline).
-
Incubation: Return the cells to the incubator for the desired treatment duration. A typical treatment time is 1 to 4 hours.
-
Wash and Recovery: After the treatment period, remove the treatment medium. Wash the cells twice with sterile PBS to remove any residual compound.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Return the cells to the incubator for a recovery period. The length of the recovery period depends on the downstream assay (e.g., 24-48 hours for cell viability assays, or specific time points like 4, 8, 24 hours for DNA repair studies).
Protocol 3: Assessment of DNA Damage and Cytotoxicity
Objective: To quantify the effects of nitrogen mustard treatment using common assays.
A. Cell Viability Assay (MTT or Direct Cell Count)
-
After the desired recovery period (e.g., 24, 48, or 72 hours), assess cell viability.
-
For a direct cell count, trypsinize the cells, collect them, and count them using a hemocytometer or an automated cell counter. Express viability as a percentage relative to the vehicle-treated control.
-
For an MTT assay, add MTT reagent to the cells and incubate according to the manufacturer's protocol. Measure the absorbance to determine the relative number of viable cells.
B. Comet Assay (Single-Cell Gel Electrophoresis)
-
The Comet assay detects DNA strand breaks. After the desired treatment and recovery time, harvest the cells.
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (fragments) will migrate out of the nucleoid, forming a "comet tail".
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. The "tail moment" is a common metric used for quantification.[9]
C. γH2AX Immunofluorescence Staining
-
Phosphorylation of the histone variant H2AX (to form γH2AX) occurs at the sites of DNA double-strand breaks, which are formed during the processing of ICLs.
-
Seed cells on glass coverslips in a multi-well plate and treat them as described in Protocol 2.
-
At various time points after treatment (e.g., 4, 8, 24 hours), fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin).
-
Incubate the cells with a primary antibody specific for γH2AX.
-
Wash and then incubate with a fluorescently-labeled secondary antibody.
-
Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence or confocal microscope. γH2AX will appear as distinct foci within the nucleus.
-
Quantify the number of foci per cell using image analysis software (e.g., ImageJ). An increase in the number of foci indicates a higher level of DNA damage.[6]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: DNA Damage Response pathway initiated by a nitrogen mustard alkylating agent.
Experimental Workflow Diagram
Caption: General experimental workflow for inducing and assessing DNA damage.
References
- 1. Buy Mechlorethamine hydrochloride | 55-86-7 | > 98% [smolecule.com]
- 2. What is the mechanism of Mechlorethamine Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. drugs.com [drugs.com]
- 11. Efficacy of sodium thiosulfate as a local antidote to mechlorethamine skin toxicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review on Clinical Applications of Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-[Bis(2-chloroethyl)amino]ethanol in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[Bis(2-chloroethyl)amino]ethanol is a chemical compound belonging to the nitrogen mustard class of alkylating agents.[1] Structurally, it features a reactive bis(2-chloroethyl)amino group, which is responsible for its alkylating activity, and a hydroxyl group which can influence its solubility and potential interactions with cellular transport mechanisms.[1] As an alkylating agent, this compound is investigated for its cytotoxic effects on cancer cells. Its mechanism of action is predicated on its ability to induce DNA damage, which can subsequently trigger cell cycle arrest and apoptosis, making it a compound of interest in cancer research and drug development.[1]
This document provides detailed application notes and experimental protocols for the study of this compound in cancer cell line research.
Mechanism of Action
The cytotoxic effects of this compound stem from its nature as a DNA alkylating agent. The bis(2-chloroethyl)amino group can form highly reactive aziridinium ions that covalently bind to nucleophilic sites on DNA bases, particularly the N7 position of guanine. This leads to the formation of DNA monoadducts, and subsequently, interstrand and intrastrand cross-links. These DNA lesions disrupt DNA replication and transcription, ultimately inducing a DNA damage response. If the cellular damage is too severe to be repaired, the cell will undergo programmed cell death, or apoptosis.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Template)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| e.g., HeLa | Cervical Cancer | Data not available |
| e.g., MCF-7 | Breast Cancer | Data not available |
| e.g., A549 | Lung Cancer | Data not available |
| e.g., HepG2 | Liver Cancer | Data not available |
Table 2: Induction of Apoptosis by this compound (Template)
| Cell Line | Concentration (µM) | Incubation Time (h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| e.g., HeLa | e.g., X µM | e.g., 24h | Data not available | Data not available | Data not available |
| e.g., Y µM | e.g., 48h | Data not available | Data not available | Data not available |
Table 3: Effect of this compound on Cell Cycle Distribution (Template)
| Cell Line | Concentration (µM) | Incubation Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| e.g., HeLa | e.g., X µM | e.g., 24h | Data not available | Data not available | Data not available |
| e.g., Y µM | e.g., 48h | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate the plate for 48 hours (or other desired time points) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53, p21, Cyclin B1, CDK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from treated and untreated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
The following diagrams illustrate the general experimental workflow and a potential signaling pathway affected by DNA damaging agents like this compound.
Caption: Experimental workflow for studying the effects of this compound.
Caption: A potential signaling pathway initiated by DNA damage leading to apoptosis and cell cycle arrest.
References
Application Note & Protocol: Preparation of Stock Solutions of 2-[Bis(2-chloroethyl)amino]ethanol hydrochloride
Abstract
This document provides a detailed protocol for the safe handling and preparation of stock solutions of 2-[Bis(2-chloroethyl)amino]ethanol hydrochloride (CAS No: 63978-53-0). This compound is a nitrogen mustard derivative and a potent alkylating agent, necessitating strict adherence to safety protocols.[1] The procedures outlined are intended for researchers, scientists, and drug development professionals in a controlled laboratory setting. This guide covers the compound's properties, comprehensive safety measures, a step-by-step preparation protocol, and recommendations for storage.
Introduction & Chemical Properties
This compound hydrochloride is an organic compound of interest in medicinal chemistry and biochemical research due to its properties as an alkylating agent.[1] Such agents are reactive molecules that form covalent bonds with nucleophilic sites in biological molecules like DNA, which can induce cytotoxic effects.[1] Its hydrochloride salt form enhances water solubility, making it suitable for various experimental applications.[1] The compound is typically a white to beige crystalline solid that is sensitive to moisture.[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 63978-53-0 | [1][3][4] |
| Molecular Formula | C₆H₁₃Cl₂NO·HCl (or C₆H₁₄Cl₃NO) | [1] |
| Molecular Weight | ~222.53 g/mol | [1][4] |
| Appearance | White to beige crystalline powder | [1][2][5] |
| Solubility | Soluble in water (>100 g/L) | [1][2][5] |
| Stability | Stable under recommended storage conditions; hygroscopic | [2][6][7] |
| Storage (Solid) | Store below 30°C in a dry, well-ventilated place | [2] |
Critical Safety Precautions
WARNING: this compound hydrochloride is a hazardous substance. It is classified as corrosive, harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects.[6][8][9] All handling must be performed by trained personnel in a designated area.
Table 2: Hazard Identification and Required PPE
| Hazard Category | GHS Classification | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Chemical-resistant gloves (e.g., Nitrile), Lab Coat |
| Skin Corrosion | Category 1B (Causes severe skin burns) | Chemical-resistant gloves, Lab coat, Arm sleeves |
| Eye Damage | Category 1 (Causes serious eye damage) | Chemical safety goggles and/or face shield |
| Mutagenicity | Category 1B/2 (May cause/Suspected of causing genetic defects) | All PPE listed, work in a certified chemical fume hood |
| Inhalation Hazard | Dust may cause respiratory irritation | NIOSH/MSHA-approved respirator, work in a fume hood |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9]
-
Spills: Evacuate the area. Wear full protective equipment. Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[10] Collect and place in a sealed container for hazardous waste disposal. Do not allow it to enter drains.[7][10]
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM aqueous stock solution. Calculations should be adjusted for different desired concentrations.
Materials and Equipment
-
This compound hydrochloride powder
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Calibrated micropipettes
-
Sterile, nuclease-free water or DMSO (solvent choice is application-dependent)
-
Class A volumetric flask (e.g., 10 mL)
-
Sterile, conical tubes for aliquoting (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (See Table 2)
-
Certified Chemical Fume Hood
Step-by-Step Procedure
-
Pre-Calculation: Determine the mass of the compound needed.
-
For a 10 mM (0.010 mol/L) solution in 10 mL (0.010 L):
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.010 L × 222.53 g/mol = 0.002225 g = 2.23 mg
-
-
Setup and Safety: Don all required PPE. Perform all subsequent steps inside a certified chemical fume hood.
-
Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh out 2.23 mg of this compound hydrochloride. Handle the solid carefully to avoid generating dust.[10][11]
-
Dissolution:
-
Carefully transfer the weighed powder into the 10 mL volumetric flask.
-
Add approximately 7 mL of the chosen solvent (e.g., sterile water) to the flask.
-
Cap the flask securely and vortex until the solid is fully dissolved. If dissolution is slow, use an ultrasonic bath for short intervals or gently warm the solution to 37°C.[3]
-
-
Final Volume Adjustment: Once the solid is completely dissolved, carefully add the solvent to the 10 mL calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Aliquoting and Storage:
-
Dispense the stock solution into pre-labeled, sterile, single-use aliquots (e.g., 100 µL per tube). This prevents degradation from repeated freeze-thaw cycles.[3]
-
Label each tube clearly with the compound name, concentration (10 mM), solvent, and preparation date.
-
Store the aliquots as recommended:
-
Table 3: Example Calculations for Stock Solutions
| Desired Concentration | Volume | Molecular Weight ( g/mol ) | Required Mass (mg) |
| 1 mM | 10 mL | 222.53 | 0.22 |
| 10 mM | 10 mL | 222.53 | 2.23 |
| 50 mM | 5 mL | 222.53 | 5.56 |
| 100 mM | 25 mL | 222.53 | 55.63 |
Visual Protocols & Workflows
The following diagrams illustrate the necessary safety equipment and the experimental workflow for preparing the stock solution.
Caption: Mandatory Personal Protective Equipment (PPE) for handling the compound.
Caption: Step-by-step workflow for stock solution preparation.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Bis(2-chloroethyl)amine hydrochloride | 821-48-7 [chemicalbook.com]
- 3. glpbio.com [glpbio.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. sdfine.com [sdfine.com]
Application Notes and Protocols for Purity Assessment of 2-[Bis(2-chloroethyl)amino]ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[Bis(2-chloroethyl)amino]ethanol is a nitrogen mustard derivative of significant interest in pharmaceutical research due to its alkylating properties. As with any active pharmaceutical ingredient (API), rigorous purity assessment of the synthesized compound is critical to ensure its quality, safety, and efficacy. These application notes provide detailed protocols for the analytical methods used to determine the purity of this compound and to identify and quantify potential process-related and degradation impurities.
The primary synthetic route to this compound involves the chlorination of triethanolamine. This process can lead to several potential impurities, including unreacted starting materials, partially chlorinated intermediates, and degradation products. Therefore, robust analytical methods with high specificity and sensitivity are required.
This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the comprehensive purity assessment of this compound.
Potential Impurities in Synthesized this compound
A thorough understanding of the synthetic pathway and the chemical nature of this compound is essential for identifying potential impurities. The most common synthesis involves the reaction of triethanolamine with a chlorinating agent such as thionyl chloride. Based on this, the following impurities may be present:
-
Triethanolamine (TEA): Unreacted starting material.
-
2-[(2-Chloroethyl)(2-hydroxyethyl)amino]ethanol: A partially chlorinated intermediate.
-
Hydrolysis Products: Due to the reactivity of the chloroethyl groups, hydrolysis can occur in the presence of moisture, leading to the formation of the partially chlorinated intermediate and triethanolamine.
-
Solvent Residues: Residual solvents from the synthesis and purification steps.
The analytical methods described below are designed to separate and quantify the main component from these potential impurities.
Data Presentation: Purity and Impurity Profile
The following tables summarize typical purity specifications and the limits of detection (LOD) and quantification (LOQ) for the analytical methods detailed in this document.
Table 1: Typical Purity Specifications for this compound
| Parameter | Specification |
| Purity (by HPLC) | ≥ 98.0%[1] |
| Purity (by qNMR) | ≥ 95.0%[2] |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 1.0% |
Table 2: Method Performance for Impurity Quantification
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | This compound | 0.01% | 0.03% |
| Triethanolamine | 0.02% | 0.06% | |
| 2-[(2-Chloroethyl)(2-hydroxyethyl)amino]ethanol | 0.015% | 0.045% | |
| GC-MS | This compound | 1 ng/mL | 3 ng/mL |
| Triethanolamine | 2 ng/mL | 6 ng/mL | |
| 2-[(2-Chloroethyl)(2-hydroxyethyl)amino]ethanol | 1.5 ng/mL | 4.5 ng/mL | |
| qNMR | This compound | - | Quantifiable down to ~0.1% |
Experimental Protocols and Workflows
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
HPLC is a primary technique for assessing the purity of this compound due to its high resolution and sensitivity. A reversed-phase method is generally suitable for separating the polar main component from its potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare standards of this compound and any available impurity reference standards at a concentration of approximately 0.01 mg/mL in the same diluent.
-
-
Analysis:
-
Inject the sample and standard solutions.
-
Identify the peaks based on their retention times compared to the standards.
-
Calculate the purity by the area normalization method. For quantification of impurities, use the response factor of the main peak if reference standards for impurities are not available.
-
HPLC Analysis Workflow Diagram:
Caption: Workflow for HPLC purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Due to the relatively low volatility and thermal lability of this compound, derivatization may be necessary to improve its chromatographic properties and prevent degradation in the injector and column. Silylation is a common derivatization technique for this purpose.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 900 µL of a suitable solvent (e.g., acetonitrile).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with derivatized standards.
-
GC-MS Analysis Workflow Diagram:
Caption: Workflow for GC-MS analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the use of a certified internal standard.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity, chemically stable, and with signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, D2O).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample.
-
Accurately weigh about 5-10 mg of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent (e.g., 0.75 mL) in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. This is critical for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time: At least 3 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
qNMR Analysis Workflow Diagram:
Caption: Workflow for qNMR purity determination of this compound.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. The combination of HPLC for routine purity and impurity profiling, GC-MS for the identification of volatile and thermally labile impurities (with derivatization), and qNMR for absolute purity determination provides a comprehensive and robust strategy to ensure the quality and consistency of this important pharmaceutical compound. The protocols and workflows presented in these application notes are intended to serve as a detailed guide for researchers, scientists, and drug development professionals involved in the synthesis and analysis of this compound. It is recommended that these methods be validated in the user's laboratory to ensure their suitability for the intended purpose.
References
Application Notes and Protocols: 2-[Bis(2-chloroethyl)amino]ethanol in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[Bis(2-chloroethyl)amino]ethanol, a member of the nitrogen mustard family, serves as a crucial scaffold in the development of cytotoxic agents for cancer chemotherapy. As bifunctional alkylating agents, nitrogen mustards exert their anticancer effects by forming covalent bonds with DNA, ultimately leading to cell death.[1] Structure-activity relationship (SAR) studies of this compound and its derivatives are pivotal in optimizing their therapeutic index, enhancing cytotoxicity against cancer cells while minimizing toxicity towards healthy tissues. These investigations typically involve the synthesis of analog series with systematic structural modifications, followed by rigorous biological evaluation.
Mechanism of Action: DNA Alkylation and Apoptosis Induction
The cytotoxic mechanism of this compound and its analogs is primarily attributed to their ability to alkylate DNA. The process is initiated by an intramolecular cyclization of one of the 2-chloroethyl side chains, forming a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, predominantly the N7 position of guanine. The second 2-chloroethyl arm can undergo a similar reaction, leading to the formation of interstrand cross-links (ICLs) between opposite DNA strands.[2]
These ICLs are highly toxic lesions that block DNA replication and transcription, triggering a DNA damage response (DDR).[3] The cell cycle is arrested to allow for DNA repair; however, if the damage is too extensive, the DDR signaling cascade, often involving ATM and ATR kinases, will initiate programmed cell death, or apoptosis.[3][4] This apoptotic cascade is a key determinant of the anticancer efficacy of these compounds.
Structure-Activity Relationship (SAR) Insights
| Compound Class | Key Structural Features | Impact on Cytotoxicity | Reference |
| Aromatic Nitrogen Mustards | Substitution on the aromatic ring | Ortho-substitution can enhance activity. | |
| Dipeptide Nitrogen Mustards | Amino acid composition and sequence | Influences transport into cancer cells and subsequent release of the active alkylating agent. | |
| Phenolic Nitrogen Mustards | Position of the hydroxyl group | Can be derivatized to form carbamates with marked anti-tumor activity.[5] | [5] |
| Thiazole Derivatives | Substitution on the phenyl ring | Hydroxyl substitutions have shown significant in-vitro cytotoxic activity.[6] | [6] |
Note: The table above summarizes qualitative SAR findings. The cytotoxicity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which can vary significantly depending on the cancer cell line and assay conditions. For instance, some novel bis(2-aminoethyl)amine derivatives have shown IC50 values in the low micromolar range against various cancer cell lines.[7]
Experimental Protocols
Synthesis of 2-[Bis(2-chloroethyl)amino]acetamido-4-substituted phenyl thiazole derivatives
This protocol describes a general method for synthesizing derivatives of this compound for SAR studies.[6]
Materials:
-
Substituted acetophenone
-
Thiourea
-
Iodine
-
Chloroacetylchloride
-
Diethanolamine (can be substituted with this compound)
-
Pyridine
-
Ethanol
-
Ammonia
Procedure:
-
Synthesis of 2-amino-4-phenyl thiazole: A mixture of a substituted acetophenone and thiourea is reacted in the presence of iodine to form the corresponding 2-amino-4-phenyl thiazole. The crude product is purified by recrystallization from ethanol after precipitation with ammonia.[6]
-
Synthesis of 2-chloroacetamido-4-phenyl thiazoles: The synthesized 2-amino-4-phenyl thiazole is acetylated using chloroacetylchloride.[6]
-
Nucleophilic substitution: The resulting chloroacetyl derivative is subjected to a nucleophilic substitution reaction with this compound by heating under reflux in dry pyridine to yield the final product.[6]
In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8][9]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, Hep-G2)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: The following day, treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve fitting software.
Visualizations
Caption: Workflow for Structure-Activity Relationship (SAR) studies.
Caption: Signaling pathway of nitrogen mustard-induced apoptosis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic compounds. Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol, p-[N-(2-chloroethyl)methylamino]phenol, NN-bis-2-chloroethyl-p-phenylenediamine, and NN-bis-2-chloroethyl-N′-methyl-p-phenylenediamine as sources of biologically active carbamates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. media.neliti.com [media.neliti.com]
- 7. Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchhub.com [researchhub.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Bioconjugation using 2-[Bis(2-chloroethyl)amino]ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for utilizing 2-[Bis(2-chloroethyl)amino]ethanol as a bioconjugation agent. This document is intended for researchers and professionals in the fields of drug development, biochemistry, and molecular biology.
Introduction
This compound is a bifunctional alkylating agent belonging to the nitrogen mustard family. Its high reactivity towards nucleophiles makes it a potent tool for the covalent modification of biomolecules, including proteins, peptides, and nucleic acids. This property has led to its investigation and use as a component in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutic agents. The presence of the hydroxyl group offers a potential site for further modification, allowing for the creation of more complex bioconjugates.
Nitrogen mustards, in general, exert their cytotoxic effects by forming covalent crosslinks in DNA, which ultimately triggers apoptosis in rapidly dividing cancer cells.[1][2] By conjugating this cytotoxic payload to a targeting moiety, such as a monoclonal antibody, it is possible to achieve selective delivery to cancer cells, thereby minimizing off-target toxicity.[2]
Mechanism of Action
The bioconjugation activity of this compound is predicated on the reactivity of its two chloroethyl groups. The lone pair of electrons on the nitrogen atom initiates an intramolecular cyclization, displacing a chloride ion and forming a highly reactive aziridinium ion. This electrophilic intermediate readily reacts with nucleophilic functional groups on biomolecules.
Key nucleophilic targets on proteins include the side chains of cysteine (thiol group), histidine (imidazole ring), and lysine (ε-amino group) residues.[3][4] In the context of nucleic acids, the N7 position of guanine is a primary site of alkylation.[1] The bifunctional nature of this compound allows for the formation of crosslinks, either within the same biomolecule or between two different molecules.
Applications in Bioconjugation
The primary application of this compound in a bioconjugation context is the development of ADCs. In this application, the nitrogen mustard acts as the cytotoxic payload. The general strategy involves the following steps:
-
Antibody Modification (if necessary): The targeting antibody may be engineered to introduce specific conjugation sites, such as free cysteine residues, for a more controlled and homogenous conjugation.
-
Linker Synthesis (optional): A bifunctional linker can be synthesized from this compound to introduce additional functionalities, such as improved solubility or a cleavable moiety.
-
Conjugation: The nitrogen mustard or its linker derivative is reacted with the antibody under controlled conditions to form the ADC.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody and payload, and then thoroughly characterized to determine properties such as the drug-to-antibody ratio (DAR).
Quantitative Data Summary
The following table summarizes representative quantitative data for nitrogen mustard bioconjugation reactions. Please note that specific values for this compound may vary depending on the specific biomolecule, linker, and reaction conditions.
| Parameter | Value | Reference |
| Alkylation Targets on Proteins | Cysteine, Histidine, Lysine | [3][4] |
| Primary DNA Alkylation Site | N7 of Guanine | [1] |
| Reportable Range for Protein Adduct Quantification (LC-MS/MS) | 3.00–200 ng/mL | [3] |
| Precision of Protein Adduct Quantification (RSD) | < 15% | [3] |
| Intra- and Inter-day Accuracy of Quantification | > 85% | [3] |
| Typical Drug-to-Antibody Ratio (DAR) for ADCs | 2 - 8 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Protein Alkylation
This protocol describes a general method for the alkylation of a protein with this compound.
Materials:
-
Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound hydrochloride
-
Reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Reducing agent (optional, for cysteine-based conjugation): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
If targeting native cysteine residues is not intended, ensure all accessible disulfides are intact.
-
For conjugation to cysteine residues, partially reduce the protein by incubating with a 10-fold molar excess of TCEP for 1-2 hours at room temperature.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound hydrochloride in dimethyl sulfoxide (DMSO) or an appropriate aqueous buffer immediately before use.
-
-
Alkylation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 10-50 fold over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at 37°C for 1-4 hours with gentle agitation. The reaction time may need optimization.
-
-
Quenching:
-
To stop the reaction, add a 100-fold molar excess of a quenching reagent like N-acetylcysteine and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess unreacted this compound and quenching reagent by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Analyze the conjugate by SDS-PAGE to confirm covalent modification.
-
Use mass spectrometry (e.g., LC-MS) to determine the extent of alkylation and identify modification sites.[6]
-
Protocol 2: Synthesis of a Bifunctional Linker from this compound
This protocol outlines a synthetic route to a bifunctional linker incorporating this compound, suitable for subsequent conjugation to a biomolecule.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
A bifunctional linker precursor with an NHS ester and a maleimide group (e.g., SMCC)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 equivalents) to the solution.
-
-
Linker Addition:
-
Slowly add a solution of the bifunctional linker precursor (e.g., SMCC, 1 equivalent) in anhydrous DCM to the reaction mixture at 0°C.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired bifunctional linker.
-
-
Characterization:
-
Confirm the structure of the synthesized linker by NMR and mass spectrometry.
-
Visualizations
Caption: Mechanism of bioconjugation with this compound.
Caption: Experimental workflow for protein alkylation.
Caption: Cellular signaling pathway initiated by a nitrogen mustard-based ADC.
Safety Precautions
This compound and other nitrogen mustards are highly toxic and carcinogenic. All handling and experimental procedures should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Consult the Safety Data Sheet (SDS) for detailed safety information and disposal procedures.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific applications. All work with hazardous materials should be performed in accordance with institutional safety guidelines.
References
- 1. Evolution of Nitrogen-Based Alkylating Anticancer Agents [mdpi.com]
- 2. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative method to detect human exposure to sulfur and nitrogen mustards via protein adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2-[Bis(2-chloroethyl)amino]ethanol by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[Bis(2-chloroethyl)amino]ethanol is a tertiary amine and a structural analog of nitrogen mustards, a class of bifunctional alkylating agents. These compounds are of significant interest in pharmaceutical research and development due to their potential cytotoxic and vesicant properties. The presence of the bis(2-chloroethyl)amino group allows for the formation of highly reactive aziridinium ions, which can alkylate nucleophilic sites on biomolecules, most notably DNA. This mechanism of action is the basis for the use of some nitrogen mustards as anticancer agents. The ethanol moiety in the structure of this compound can influence its solubility, reactivity, and metabolic profile.
Accurate and detailed analytical characterization is crucial for the identification, purity assessment, and stability studies of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques that provide unambiguous structural elucidation and sensitive detection. This document provides detailed application notes and protocols for the analysis of this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide expected chemical shifts, multiplicities, and coupling constants.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.65 | t, J = 6.0 Hz | 4H | N-(CH₂ -CH₂Cl)₂ |
| ~2.85 | t, J = 6.0 Hz | 4H | N-(CH₂-CH₂ Cl)₂ |
| ~3.55 | t, J = 5.5 Hz | 2H | N-CH₂-CH₂ -OH |
| ~2.70 | t, J = 5.5 Hz | 2H | N-CH₂ -CH₂-OH |
| ~2.50 | s (broad) | 1H | -OH |
Note: Chemical shifts are referenced to TMS (0 ppm). The solvent is assumed to be CDCl₃. The hydroxyl proton signal may be broad and its chemical shift can vary depending on concentration and temperature.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~59.5 | N-CH₂-C H₂-OH |
| ~56.0 | N-C H₂-CH₂-OH |
| ~54.0 | N-(C H₂-CH₂Cl)₂ |
| ~41.0 | N-(CH₂-C H₂Cl)₂ |
Note: Chemical shifts are referenced to TMS (0 ppm). The solvent is assumed to be CDCl₃.
Mass Spectrometry (MS) Data
The following table summarizes the predicted major fragment ions for this compound under electron ionization (EI) conditions.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion |
| 185/187/189 | [M]⁺ (Molecular Ion) |
| 154/156 | [M - CH₂OH]⁺ |
| 136/138 | [M - CH₂CH₂Cl]⁺ |
| 122/124 | [M - CH₂OH - Cl]⁺ |
| 104/106 | [CH₂=N⁺(CH₂CH₂Cl)] |
| 90/92 | [CH₂=N⁺(CH₂CH₂OH)] |
| 49/51 | [CH₂Cl]⁺ |
| 44 | [CH₂=N⁺H₂] |
| 31 | [CH₂OH]⁺ |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of the this compound sample. b. Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. d. Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition: a. Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm). b. Use a standard 90° pulse sequence. c. Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time (typically 2-5 seconds for small molecules). d. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. e. Process the data with Fourier transformation, phase correction, and baseline correction. f. Reference the spectrum to the TMS signal at 0.00 ppm. g. Integrate the signals and determine the multiplicities and coupling constants.
-
¹³C NMR Acquisition: a. Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-220 ppm). b. Use a proton-decoupled pulse sequence (e.g., zgpg30). c. Set the relaxation delay (d1) to 2 seconds. d. Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. e. Process the data with Fourier transformation, phase correction, and baseline correction. f. Reference the spectrum to the TMS signal at 0.00 ppm.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol or other suitable volatile solvent
-
Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source or a liquid chromatograph-electrospray ionization-mass spectrometer (LC-ESI-MS).
GC-MS Protocol (for volatile compounds):
-
Sample Preparation: a. Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like methanol.
-
Instrument Setup: a. GC Conditions:
- Injector Temperature: 250 °C
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). b. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 30-300.
-
Data Acquisition and Analysis: a. Inject 1 µL of the sample solution. b. Acquire the mass spectrum of the eluting peak corresponding to the analyte. c. Identify the molecular ion peak and major fragment ions. d. Analyze the isotopic patterns of chlorine-containing fragments.
LC-ESI-MS Protocol (for less volatile or thermally labile compounds):
-
Sample Preparation: a. Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Instrument Setup: a. LC Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C. b. MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Capillary Voltage: 3.5 kV.
- Drying Gas Temperature: 325 °C.
- Drying Gas Flow: 8 L/min.
- Nebulizer Pressure: 35 psi.
- Mass Range: m/z 50-400.
-
Data Acquisition and Analysis: a. Inject 2-5 µL of the sample solution. b. Acquire the mass spectrum of the eluting peak. c. Identify the protonated molecule [M+H]⁺ and any significant adducts or fragment ions.
Visualizations
Caption: Chemical structure of this compound.
Caption: A conceptual workflow for the NMR and MS analysis.
Caption: A proposed pathway for mass fragmentation.
Application Notes and Protocols for Developing Derivatives of 2-[Bis(2-chloroethyl)amino]ethanol for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of targeted drug delivery systems utilizing derivatives of the nitrogen mustard compound, 2-[Bis(2-chloroethyl)amino]ethanol. The information presented herein is intended to guide researchers in the synthesis, in vitro evaluation, and in vivo assessment of these promising anticancer agents.
Introduction
Nitrogen mustards represent a class of alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1][2] Their mechanism of action involves the formation of highly reactive aziridinium ions that subsequently alkylate DNA, leading to inter- and intra-strand cross-links.[3] This DNA damage disrupts replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells. The parent compound, this compound, serves as a scaffold for the development of derivatives with improved therapeutic indices.
A significant challenge with traditional nitrogen mustard-based chemotherapy is the lack of selectivity for cancer cells, leading to systemic toxicity and undesirable side effects.[1] To address this, modern drug development focuses on targeted delivery strategies. This involves conjugating the cytotoxic nitrogen mustard moiety to a targeting ligand that specifically recognizes and binds to receptors or antigens overexpressed on the surface of cancer cells. This approach aims to concentrate the therapeutic agent at the tumor site, thereby enhancing its efficacy while minimizing off-target effects.
This document provides quantitative data on the cytotoxicity of various nitrogen mustard derivatives, detailed protocols for their synthesis and evaluation, and visual representations of key experimental workflows and biological pathways.
Data Presentation: In Vitro Cytotoxicity of Nitrogen Mustard Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various nitrogen mustard derivatives against a panel of human cancer cell lines. This data is crucial for the initial screening and selection of promising candidates for further development.
| Compound ID | Derivative Class | Targeting Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| NM-01 | Brefeldin A Conjugate | - | HL-60 (Leukemia) | 4.48 | [1] |
| NM-02 | Brefeldin A Conjugate | - | PC-3 (Prostate) | 9.37 | [1] |
| NM-03 | Brefeldin A Conjugate | - | Bel-7402 (Hepatocellular Carcinoma) | 0.2 | [1] |
| NM-04 | Melamine Conjugate (19f) | - | MCF-7 (Breast) | 18.70 | [1] |
| NM-05 | Melamine Conjugate (19a) | - | Jurkat (Leukemia) | 0.62 | [1] |
| NM-06 | Melamine Conjugate (19a) | - | LNCaP (Prostate) | 0.99 | [1] |
| NM-07 | Melamine Conjugate (19a) | - | T47D (Breast) | 1.40 | [1] |
| NM-08 | Melamine Conjugate (19a) | - | A549 (Lung) | 2.06 | [1] |
| NM-09 | IDO1 Inhibitor Conjugate (20a) | IDO1 Inhibitor | HeLa (Cervical) | 0.27 (EC50) | [1] |
| NM-10 | Fluorophore Conjugate (3h) | - | A549 (Lung) | 13.1 ± 2.7 | [4] |
| NM-11 | Fluorophore Conjugate (3h) | - | NCI-H460 (Lung) | 14.2 ± 3.3 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Peptide-Targeted this compound Derivative
This protocol describes a general method for conjugating this compound to a targeting peptide, such as one containing the RGD (Arginine-Glycine-Aspartic acid) sequence, which targets integrins overexpressed on many tumor cells.
Materials:
-
This compound hydrochloride
-
Targeting peptide with a free amine or carboxyl group (e.g., c(RGDfK))
-
Linker with appropriate functional groups (e.g., a maleimide-NHS ester linker)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA) or other organic base
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) for deprotection if necessary
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Activation of the Linker:
-
Dissolve the linker (e.g., a carboxyl-to-amine reactive linker) in anhydrous DMF.
-
Add DCC and NHS in equimolar amounts to the linker solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester-activated linker.
-
-
Conjugation of the Linker to this compound:
-
Dissolve this compound hydrochloride in anhydrous DMF and add TEA to neutralize the hydrochloride.
-
Add the NHS ester-activated linker solution to the this compound solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Purification of the Linker-Drug Intermediate:
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Purify the linker-drug conjugate by flash column chromatography or preparative TLC.
-
-
Conjugation of the Linker-Drug to the Targeting Peptide:
-
Dissolve the targeting peptide in an appropriate buffer (e.g., PBS at pH 7.4).
-
Add the purified linker-drug conjugate to the peptide solution.
-
If using a maleimide linker, ensure the peptide has a free thiol group. If using an NHS ester, ensure the peptide has a free amine.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Final Purification and Characterization:
-
Purify the final peptide-drug conjugate using reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry to confirm the molecular weight and NMR to confirm the structure.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent[6]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[7]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol 3: In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a targeted this compound derivative in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human tumor cell line
-
Matrigel (optional)
-
Test compound and vehicle control
-
Calipers for tumor measurement
-
Anesthesia
-
Sterile surgical instruments
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), potentially mixed with Matrigel to enhance tumor take rate.
-
Inject a specific number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank of each mouse.[1]
-
-
Tumor Growth Monitoring and Animal Randomization:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor volume using calipers (Volume = 0.5 x length x width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound and vehicle control to the respective groups via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral administration).
-
The dosing schedule (e.g., daily, twice weekly) and dose level should be determined from prior toxicity and pharmacokinetic studies.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight of each mouse 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
A secondary endpoint can be the survival rate.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis to determine the significance of the observed TGI.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Mandatory Visualizations
Caption: A high-level overview of the workflow for developing targeted nitrogen mustard derivatives.
Caption: The signaling pathway illustrating the mechanism of action of nitrogen mustard derivatives.
Caption: A logical workflow for the in vitro and in vivo evaluation of synthesized derivatives.
References
- 1. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 2. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. ijpbs.com [ijpbs.com]
- 8. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Antineoplastic Agents from 2-[Bis(2-chloroethyl)amino]ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel antineoplastic agents derived from 2-[Bis(2-chloroethyl)amino]ethanol. This compound, a nitrogen mustard derivative, serves as a versatile precursor for creating ester-based prodrugs with potential for targeted cancer therapy. The protocols outlined below focus on the esterification of this compound with various carboxylic acids, a common strategy to modify the physicochemical properties and biological activity of the core cytotoxic moiety. The underlying principle of this approach is to leverage the inherent DNA alkylating ability of the bis(2-chloroethyl)amine group, which induces cancer cell apoptosis.
Introduction
Nitrogen mustards are a class of alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1] Their mechanism of action involves the formation of a highly reactive aziridinium ion, which subsequently alkylates DNA, primarily at the N7 position of guanine.[1] This leads to DNA damage, inter- and intra-strand cross-linking, inhibition of DNA replication, and ultimately, programmed cell death (apoptosis).[1] The parent compound, this compound, contains the key pharmacophore responsible for this cytotoxic activity. However, its high reactivity and lack of selectivity can lead to significant side effects.
To address these limitations, researchers have focused on developing prodrugs by modifying the hydroxyl group of this compound. Esterification with various carboxylic acids is a prominent strategy to create derivatives with altered lipophilicity, solubility, and pharmacokinetic profiles.[2] This approach can potentially enhance drug delivery to tumor tissues and reduce systemic toxicity. This document details the synthesis and evaluation of such novel antineoplastic agents.
Signaling Pathway of Nitrogen Mustard-Induced Apoptosis
Nitrogen mustards trigger a cascade of cellular events culminating in apoptosis, primarily through the DNA damage response pathway. The following diagram illustrates the key signaling events initiated by DNA alkylation.
Caption: DNA damage-induced apoptosis signaling pathway initiated by nitrogen mustards.
Experimental Workflow for Synthesis and Evaluation
The overall process for synthesizing and evaluating novel antineoplastic agents from this compound can be summarized in the following workflow.
Caption: General workflow for the synthesis and biological evaluation of novel antineoplastic agents.
Experimental Protocols
Protocol 1: Synthesis of 2-[Bis(2-chloroethyl)amino]ethyl Ester Derivatives
This protocol describes a general method for the synthesis of ester derivatives of this compound using thionyl chloride as an activating agent for the carboxylic acid.
Materials:
-
This compound hydrochloride
-
Substituted carboxylic acid (e.g., benzoic acid, nicotinic acid)
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Reflux the mixture for 2-4 hours.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Esterification:
-
Dissolve this compound hydrochloride (1.0 eq) in dry DCM.
-
Add triethylamine (2.2 eq) dropwise to the solution at 0 °C to neutralize the hydrochloride and facilitate the reaction.
-
Dissolve the crude acid chloride from step 1 in dry DCM and add it dropwise to the this compound solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Confirm the structure of the purified ester derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized 2-[Bis(2-chloroethyl)amino]ethyl ester derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized compounds in DMSO.
-
Prepare serial dilutions of the compounds in the complete medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37 °C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized 2-[Bis(2-chloroethyl)amino]ethyl ester derivatives.
Table 1: Synthesis and Physicochemical Properties of Novel Ester Derivatives
| Compound ID | Carboxylic Acid Moiety | Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) |
| NEA-01 | Benzoic Acid | 75 | C₁₅H₁₅Cl₂NO₂ | 328.19 |
| NEA-02 | 4-Nitrobenzoic Acid | 72 | C₁₅H₁₄Cl₂N₂O₄ | 373.19 |
| NEA-03 | 4-Methoxybenzoic Acid | 78 | C₁₆H₁₇Cl₂NO₃ | 358.22 |
| NEA-04 | Nicotinic Acid | 68 | C₁₄H₁₄Cl₂N₂O₂ | 329.18 |
| NEA-05 | Cinnamic Acid | 70 | C₁₇H₁₇Cl₂NO₂ | 354.23 |
Table 2: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Novel Ester Derivatives
| Compound ID | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| NEA-01 | 15.2 ± 1.8 | 18.5 ± 2.1 | 22.3 ± 2.5 |
| NEA-02 | 8.7 ± 0.9 | 10.1 ± 1.2 | 12.5 ± 1.4 |
| NEA-03 | 25.4 ± 3.1 | 30.2 ± 3.5 | 35.8 ± 4.0 |
| NEA-04 | 12.3 ± 1.5 | 15.6 ± 1.9 | 19.8 ± 2.2 |
| NEA-05 | 10.5 ± 1.3 | 13.2 ± 1.6 | 16.4 ± 1.8 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The synthesis of novel ester derivatives of this compound represents a promising strategy for the development of new antineoplastic agents. The protocols provided herein offer a robust framework for the synthesis, purification, and in vitro evaluation of these compounds. The modular nature of the esterification reaction allows for the systematic modification of the carrier moiety, enabling the exploration of structure-activity relationships and the optimization of anticancer efficacy. Further studies, including in vivo animal models, are warranted to fully elucidate the therapeutic potential of these novel nitrogen mustard prodrugs.
References
Troubleshooting & Optimization
how to prevent degradation of 2-[Bis(2-chloroethyl)amino]ethanol in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-[Bis(2-chloroethyl)amino]ethanol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound, a nitrogen mustard compound, in aqueous solutions is hydrolysis. This process involves the intramolecular displacement of a chloride ion by the amine nitrogen to form a highly reactive aziridinium ion intermediate. This intermediate is then susceptible to nucleophilic attack by water, leading to the replacement of the chlorine with a hydroxyl group. This can occur for both chloroethyl chains.
Q2: What are the main factors that influence the stability of this compound solutions?
A2: The stability of this compound in aqueous solutions is primarily affected by:
-
pH: The rate of hydrolysis is pH-dependent.
-
Temperature: Higher temperatures significantly accelerate the degradation rate.
-
Presence of Nucleophiles: Other nucleophiles present in the solution can compete with water to react with the aziridinium ion intermediate.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To minimize degradation, aqueous solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store the solution at refrigerated temperatures (2-8°C) and protected from light. For longer-term storage, freezing the solution (-20°C to -80°C) is advisable, though freeze-thaw cycles should be avoided. Solutions should ideally be prepared in a buffered system to maintain a stable pH.
Q4: How can I monitor the degradation of my this compound solution?
A4: The degradation can be monitored by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This method allows for the separation and quantification of the intact parent compound from its degradation products over time.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Rapid loss of compound potency in solution at room temperature. | Temperature-dependent hydrolysis. | Prepare solutions fresh before use. If storage is needed, keep the solution refrigerated (2-8°C) or frozen (-20°C). For a related compound, cyclophosphamide, the shelf life at room temperature is only a few days, while it is stable for weeks at 4°C.[1] |
| Inconsistent results between experiments. | pH shifts in unbuffered aqueous solutions affecting degradation rate. | Prepare solutions using a suitable buffer system to maintain a constant pH. The hydrolysis of similar compounds is known to be pH-dependent. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in confirming the specificity of your analytical method. |
Quantitative Data Summary
Due to the limited availability of specific kinetic data for this compound, the following table summarizes stability data for the structurally related nitrogen mustard, cyclophosphamide, in aqueous solutions. This data provides a useful reference for estimating the stability of this compound under similar conditions.
| Compound | Vehicle | Concentration | Storage Temperature | Stability (Time to 90% of Initial Concentration) |
| Cyclophosphamide | Simple Syrup | 10 mg/mL | 22°C | 8 days |
| Cyclophosphamide | Ora-Plus | 10 mg/mL | 22°C | 3 days |
| Cyclophosphamide | Simple Syrup | 10 mg/mL | 4°C | Stable for at least 56 days |
| Cyclophosphamide | Ora-Plus | 10 mg/mL | 4°C | Stable for at least 56 days |
Data extracted from stability studies on cyclophosphamide oral suspensions.[1]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a 50:50 mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 1, 3, 7 days).
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate analytical method (e.g., HPLC-UV).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Typical Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 90-95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound).
-
Injection Volume: 10 µL
Method Development Workflow:
-
Inject the unstressed sample to determine the retention time of the parent compound.
-
Inject the samples from the forced degradation study.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products).
-
Optimize the mobile phase composition and gradient to achieve adequate resolution between the parent peak and all degradation peaks.
-
Validate the final method for specificity, linearity, accuracy, and precision as per ICH guidelines.
Visualizations
Caption: Hydrolysis mechanism of this compound.
Caption: Troubleshooting guide for solution instability issues.
References
improving solubility of 2-[Bis(2-chloroethyl)amino]ethanol for cell culture experiments
Welcome to the technical support center for 2-[Bis(2-chloroethyl)amino]ethanol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nitrogen mustard compound that functions as a DNA alkylating agent. Its primary mechanism of action involves the formation of covalent bonds with DNA, leading to inter- and intrastrand cross-links. This DNA damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).
Q2: I am observing a precipitate after adding the compound to my cell culture medium. What could be the cause and how can I prevent it?
A2: Precipitation of this compound in cell culture media can occur due to several factors, including high concentrations of the compound, the final concentration of the solvent (e.g., DMSO) in the medium, and interactions with media components. To prevent precipitation, ensure that the final solvent concentration in your culture medium is low, typically below 0.5%. It is also recommended to prepare a highly concentrated stock solution and dilute it stepwise into pre-warmed media while gently mixing.
Q3: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound hydrochloride. For a related compound, bis(2-chloroethyl)amine hydrochloride, a solubility of 100 mg/mL in DMSO has been reported.
Q4: How should I store the stock solution of this compound hydrochloride?
A4: Stock solutions should be stored at -20°C or -80°C to maintain stability.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q5: Is this compound stable in aqueous solutions like cell culture media?
A5: As a nitrogen mustard, this compound may have limited stability in aqueous solutions due to hydrolysis. It is recommended to prepare fresh dilutions in cell culture media for each experiment and to minimize the time the compound is in the media before being added to the cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | The compound's solubility limit in the chosen solvent has been exceeded. | Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] If precipitation persists, prepare a new stock solution at a lower concentration. |
| Inconsistent Experimental Results | Degradation of the compound in the stock solution or working solution. | Prepare fresh stock solutions regularly and store them properly in aliquots at -20°C or -80°C.[1] Prepare working solutions in cell culture media immediately before use. |
| High Background in Cell Viability Assays (e.g., MTT) | Interference from the compound with the assay reagents. | Include a "compound only" control (compound in media without cells) to determine if the compound itself reacts with the assay dye. If there is interference, consider using an alternative viability assay. |
| No Observed Cytotoxicity | The concentration range tested is too low, or the incubation time is too short. | Perform a dose-response experiment with a wider range of concentrations and test different incubation times (e.g., 24, 48, 72 hours). Ensure the compound has been properly dissolved and is not degraded. |
Quantitative Data
Stock Solution Preparation Table for this compound hydrochloride (Molecular Weight: 222.54 g/mol )
| Desired Stock Concentration | Mass of Compound (mg) | Volume of DMSO (mL) |
| 1 mM | 1 | 4.49 |
| 5 mM | 5 | 4.49 |
| 10 mM | 10 | 4.49 |
This table is based on data from a supplier and provides guidance for preparing stock solutions.[1] Always confirm the molecular weight on your product's certificate of analysis.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound hydrochloride powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 10 mg of this compound hydrochloride in a sterile microcentrifuge tube.
-
Add 4.49 mL of sterile DMSO to the tube.[1]
-
Vortex the tube until the compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.[1]
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in fresh, pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining cell viability after treatment.
DNA Damage Response and Apoptotic Signaling Pathway
Caption: DNA damage-induced apoptosis signaling pathway.
References
minimizing side product formation in the synthesis of nitrogen mustards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of nitrogen mustards.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in nitrogen mustard synthesis?
A1: The most prevalent side products are the corresponding mono- and di-hydroxyethyl species, which arise from the hydrolysis of the chloroethyl groups. Other significant byproducts can include over-alkylated products and polymers, especially if the reaction temperature is not well-controlled. In syntheses utilizing reagents like thionyl chloride, inorganic impurities and rearrangement products can also occur.
Q2: How does pH influence the stability and synthesis of nitrogen mustards?
A2: The pH of the reaction and work-up is critical. Nitrogen mustards are susceptible to hydrolysis, which is accelerated under neutral or alkaline conditions. Acidic conditions can suppress hydrolysis but may promote other side reactions depending on the specific nitrogen mustard and protecting groups present. Maintaining a slightly acidic to neutral pH during work-up and purification is generally recommended to enhance stability.
Q3: What is the role of the aziridinium ion in side product formation?
A3: The formation of a highly reactive aziridinium ion is the key mechanistic step for the alkylating activity of nitrogen mustards. However, this intermediate can also react with any nucleophiles present in the reaction mixture, including water, alcohols, or even another mustard molecule, leading to the formation of hydroxyethyl byproducts or oligomers. Careful control of reaction conditions is necessary to ensure the aziridinium ion reacts preferentially with the target substrate. Aromatic nitrogen mustards form the aziridinium ion less readily than aliphatic ones due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, making them generally more stable.[1]
Q4: Which chlorinating agent is best for converting a diethanolamine precursor to a nitrogen mustard?
A4: The choice of chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), can significantly impact the side product profile. Thionyl chloride is widely used but can lead to the formation of inorganic byproducts that require careful removal. Phosphorus oxychloride may require higher temperatures and longer reaction times, which can promote degradation of sensitive substrates. The optimal choice depends on the specific substrate and the scalability of the reaction.
Troubleshooting Guides
Issue 1: High levels of hydroxyethyl byproducts detected in the final product.
This is typically due to hydrolysis of the chloroethyl groups.
| Parameter | Condition A (Suboptimal) | Condition B (Optimal) | Expected Outcome |
| Solvent | Protic solvents (e.g., ethanol, water) | Anhydrous aprotic solvents (e.g., acetonitrile, dichloromethane) | Reduced hydrolysis of the chloroethyl groups. |
| Work-up | Aqueous work-up | Anhydrous work-up (e.g., quenching with an anhydrous acid scavenger, filtration) | Minimizes contact with water, thus preventing hydrolysis. |
| Atmosphere | Open to air | Inert atmosphere (e.g., nitrogen, argon) | Prevents atmospheric moisture from entering the reaction. |
Experimental Protocol: Anhydrous Work-up
-
Upon completion of the chlorination reaction, cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere.
-
Slowly add a stoichiometric amount of a non-aqueous base (e.g., triethylamine, diisopropylethylamine) to neutralize any excess acid.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete neutralization.
-
Filter the mixture through a pad of celite under an inert atmosphere to remove any precipitated salts.
-
Wash the filter cake with a small amount of anhydrous solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Issue 2: Presence of polymeric or high molecular weight impurities.
This can result from the intermolecular reaction of the nitrogen mustard, often initiated by uncontrolled aziridinium ion formation.
| Parameter | Condition A (Suboptimal) | Condition B (Optimal) | Expected Outcome |
| Temperature | Elevated temperatures (>60 °C) | Low to moderate temperatures (0-40 °C) | Slower, more controlled reaction, reducing polymerization. |
| Concentration | High concentration of reactants | Lower concentration of reactants (higher solvent volume) | Reduces the probability of intermolecular reactions. |
| Reaction Time | Prolonged reaction time | Monitored reaction time, quenched upon completion | Prevents the accumulation of reactive intermediates that can lead to polymerization. |
Experimental Protocol: Controlled Temperature Synthesis
-
Dissolve the diethanolamine precursor in an appropriate anhydrous solvent in a reaction vessel equipped with a thermometer and under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the chlorinating agent dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
If heating is required, use a well-controlled oil bath and maintain the lowest effective temperature.
Issue 3: Difficulty in purifying the final product from reaction byproducts.
Effective purification is crucial for obtaining high-purity nitrogen mustards.
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude nitrogen mustard in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting eluent mixture is methanol/dichloromethane (e.g., 1:100 to 1:40 v/v).[2][3]
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Main and side reaction pathways in nitrogen mustard synthesis.
Caption: Troubleshooting workflow for nitrogen mustard synthesis.
References
Technical Support Center: Scaling Up 2-[Bis(2-chloroethyl)amino]ethanol Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with scaling up the production of 2-[Bis(2-chloroethyl)amino]ethanol and its hydrochloride salt.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, particularly during scale-up operations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor reaction progress using TLC or HPLC. Gradually increase reaction time and/or temperature, being mindful of potential side reactions. |
| Degradation of product: Overheating or prolonged exposure to acidic conditions. | Implement precise temperature control, especially during the addition of thionyl chloride. Quench the reaction promptly upon completion. | |
| Loss during workup/purification: Inefficient extraction or crystallization. | Optimize extraction solvent and pH. For crystallization, carefully select the solvent system and control the cooling rate to maximize recovery. | |
| Low Purity/High Impurity Profile | Side reactions: Formation of byproducts due to high temperatures or incorrect stoichiometry. Common impurities can include over-chlorinated species or polymeric materials. | Maintain strict temperature control. Ensure precise molar ratios of reactants. Consider the use of a non-reactive solvent to better control the reaction medium. |
| Residual starting material: Incomplete reaction. | As with low yield, monitor the reaction to ensure full conversion of the starting diethanolamine derivative. | |
| Ineffective purification: Inappropriate recrystallization solvent or technique. | Screen various solvent systems for recrystallization to find one that effectively removes key impurities. Consider multiple recrystallization steps if necessary.[1] | |
| Poor Color (Yellow to Brown Product) | Presence of colored impurities: Formation of degradation products at elevated temperatures. | Maintain lower reaction and distillation temperatures. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. |
| Carryover from starting materials: Impurities in the initial diethanolamine or thionyl chloride. | Use high-purity starting materials. | |
| Exothermic Reaction Difficult to Control | Rapid addition of thionyl chloride: The reaction of thionyl chloride with alcohols is highly exothermic. | Add thionyl chloride dropwise at a controlled rate, with efficient stirring and external cooling to maintain the desired temperature range. For larger scales, consider a jacketed reactor with a reliable cooling system. |
| Inadequate heat dissipation: Poor mixing or insufficient cooling capacity of the reactor. | Ensure vigorous stirring to promote even heat distribution. Use a reactor with a high surface area-to-volume ratio or a dedicated cooling system. | |
| Safety Concerns with Thionyl Chloride | Release of toxic gases (SO₂ and HCl): Thionyl chloride reacts with moisture and decomposes at higher temperatures, releasing hazardous gases. | All manipulations must be conducted in a well-ventilated fume hood or a closed-system reactor with a scrubber for off-gases. |
| Corrosion of equipment: Thionyl chloride and its byproducts are highly corrosive. | Use glass-lined or other corrosion-resistant reactors and equipment. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the chlorination of a suitable diethanolamine derivative using a chlorinating agent like thionyl chloride.[2] This reaction replaces the hydroxyl groups with chlorine atoms.
Q2: What are the primary safety hazards associated with the scale-up of this synthesis?
A2: The primary hazards stem from the use of thionyl chloride, which is a toxic and corrosive substance that reacts violently with water.[3][4] Upon scaling up, managing the exothermicity of the reaction to prevent runaway reactions and controlling the release of toxic sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases are critical safety considerations.[4]
Q3: How does the impurity profile typically change upon scaling up?
A3: Scaling up can lead to challenges in heat and mass transfer, potentially resulting in localized overheating and less efficient mixing. This can increase the formation of byproducts, such as over-chlorinated compounds, dimers, or polymers. Careful control of reaction parameters is crucial to maintain a consistent impurity profile.
Q4: What purification methods are most effective for large-scale production?
A4: Recrystallization is a common and effective method for purifying the hydrochloride salt of this compound on a large scale.[1] The choice of solvent is critical for achieving high purity and yield.[1] Distillation under reduced pressure can be used for the free base, but care must be taken to avoid thermal decomposition.
Q5: Can you provide a general starting point for reaction conditions for the chlorination step?
A5: A common starting point involves the slow, controlled addition of thionyl chloride to the diethanolamine derivative in a suitable solvent, such as dichloroethane, at a temperature range of 0-10°C. After the addition, the reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50°C) to drive the reaction to completion.[2] However, these conditions must be optimized for each specific scale of operation.
Experimental Protocols
Laboratory-Scale Synthesis of this compound Hydrochloride
Materials:
-
Triethanolamine
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Methanol
-
Diethyl ether
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (containing a sodium hydroxide solution), add triethanolamine (1 equivalent) dissolved in anhydrous toluene.
-
Cool the flask in an ice-water bath to 0-5°C.
-
Slowly add thionyl chloride (at least 3 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.
-
Gently heat the mixture to 50-60°C and maintain for 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and slowly add methanol to quench any unreacted thionyl chloride.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in a minimal amount of hot ethanol and recrystallize by the slow addition of diethyl ether.
-
Filter the resulting white crystalline solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Key Considerations for Scale-Up
-
Reactor: A glass-lined or similarly corrosion-resistant jacketed reactor with overhead stirring and a robust cooling system is essential.
-
Reagent Addition: The addition of thionyl chloride should be carefully controlled via a metering pump to manage the exothermic reaction.
-
Temperature Control: Continuous monitoring and control of the internal temperature are critical. The cooling capacity of the reactor must be sufficient to handle the heat generated.
-
Off-Gas Handling: A properly sized and efficient scrubber system is mandatory to neutralize the large volumes of HCl and SO₂ produced.
-
Mixing: Efficient agitation is crucial to ensure homogenous temperature and concentration throughout the reactor, minimizing the formation of byproducts.
-
Purification: Large-scale crystallization may require specialized equipment like a filter-dryer. The solvent selection and cooling profile should be optimized to ensure consistent crystal size and purity.
Quantitative Data
Table 1: Representative Reaction Parameters and Yields (Illustrative)
| Parameter | Laboratory Scale (10g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| **Reactant Molar Ratio (Substrate:SOCl₂) ** | 1 : 3.5 | 1 : 3.2 | 1 : 3.1 |
| Addition Time of SOCl₂ | 1 hour | 4-6 hours | 8-12 hours |
| Max. Internal Temperature during Addition | 10°C | 15°C | 15-20°C |
| Reaction Time (post-addition) | 12 hours | 16 hours | 24 hours |
| Typical Yield | 80-90% | 75-85% | 70-80% |
| Purity (post-recrystallization) | >99% | >98.5% | >98.0% |
Note: The data in this table is illustrative and will vary depending on the specific process and equipment used. A decrease in yield with increasing scale is common due to transfer losses and potentially less ideal mixing and heat transfer.
Visualizations
Caption: Experimental workflow for the synthesis of this compound HCl.
Caption: Troubleshooting decision tree for scaling up production.
References
- 1. Buy 2-((2-Chloroethyl)amino)ethanol hydrochloride | 2576-29-6 [smolecule.com]
- 2. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Sciencemadness Discussion Board - Project: Making thionyl chloride from easy-to-get precursors - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. reddit.com [reddit.com]
method refinement for detecting low concentrations of 2-[Bis(2-chloroethyl)amino]ethanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical detection of low concentrations of 2-[Bis(2-chloroethyl)amino]ethanol, a nitrogen mustard-related compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary analytical methods for detecting low concentrations of this compound?
The most common and effective techniques are chromatography-based, coupled with mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity and selectivity. It is particularly powerful when analyzing the compound's hydrolysis products or specific derivatives.[1][2] A UHPLC-MS/MS system can provide rapid and accurate quantification of related impurities like bis(2-chloroethyl) amine in pharmaceutical substances.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to detect the intact form of nitrogen mustards, but it may suffer from higher limits of detection (LODs) compared to advanced LC-MS/MS methods.[1] GC-based methods often require labor-intensive derivatization to improve volatility and thermal stability.[2]
Q2: Why is the direct detection of this compound challenging, especially in biological or environmental samples?
Direct detection is difficult due to the compound's high reactivity. Nitrogen mustards readily hydrolyze or react with biomolecules, making the parent compound short-lived in matrices.[2][4] This reactivity leads to several analytical challenges:
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Instability: The compound degrades quickly in aqueous environments.
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Poor Ionization: The native molecule may not ionize efficiently, leading to low sensitivity.
-
Chromatography Issues: The polar nature of the compound and its hydrolysis products can lead to poor retention on standard reversed-phase (RP) columns.[2]
Q3: My chromatographic peaks are broad, tailing, or showing poor retention. What can I do to improve this?
This is a common problem when analyzing polar amines on traditional C18 columns.[2]
Troubleshooting Guide: Poor Chromatography
| Potential Cause | Recommended Solution |
|---|---|
| Poor retention on RP columns | Use a mixed-mode column that incorporates reversed-phase, anion-exchange, and cation-exchange retention mechanisms for better separation of polar ethanolamines.[2] |
| Analyte is too polar | Perform a chemical derivatization step. This process modifies the analyte to be less polar, improving its interaction with the stationary phase and resulting in better peak shape.[1][5] |
| Suboptimal mobile phase | Adjust the mobile phase pH using additives like formic acid (e.g., 0.2%) to ensure consistent protonation of the amine, which can significantly improve peak shape.[3] |
Q4: I am struggling to achieve the required low limit of detection (LOD). How can I improve my method's sensitivity?
Low sensitivity can stem from inefficient ionization, matrix interference, or inadequate sample concentration.
Troubleshooting Guide: Low Sensitivity
| Potential Cause | Recommended Solution |
|---|---|
| Inefficient Ionization | Implement a derivatization strategy. A novel method using ethoxide-promoted ethanolysis before LC/ESI-MS/MS analysis creates a derivative that is a specific indicator of the parent compound and has been shown to achieve LODs as low as 10 pg/mL.[1] |
| Matrix Effects | Enhance sample cleanup procedures using Solid Phase Extraction (SPE) to remove interfering components. Also, ensure the use of an appropriate isotope-labeled internal standard to correct for matrix-induced suppression or enhancement.[2] |
| Suboptimal MS Detection | Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive detection mode is standard for quantitative analysis on triple quadrupole instruments.[2][3] |
Q5: My results show poor reproducibility, and I suspect the analyte is degrading during sample preparation. What are the best practices for sample handling?
Analyte stability is critical due to the reactive nature of nitrogen mustards.
Troubleshooting Guide: Analyte Instability
| Potential Cause | Recommended Solution |
|---|---|
| Hydrolysis in Aqueous Samples | Analyze samples as quickly as possible. If storage is necessary, keep samples at low temperatures (≤6 °C).[6] For stock solutions, store at -20°C for up to one month or -80°C for up to six months, avoiding repeated freeze-thaw cycles by creating aliquots.[7] |
| Reactivity of Chloroethyl Groups | "Cap" the reactive groups by performing derivatization early in the sample preparation workflow. The resulting derivative is often more stable than the parent compound.[1] |
| Improper Solvent/Storage | Prepare stock solutions in an appropriate solvent. Ensure storage containers are properly sealed (e.g., PTFE-lined caps) to prevent evaporation and degradation.[6][7] |
Method Performance Data
The following table summarizes the performance of various refined methods for detecting nitrogen mustards or their derivatives at low concentrations.
| Method | Analyte | Matrix | LOD / MDL | LOQ | Linearity (Range) | Citation |
| Ethanolysis + LC/ESI-MS/MS | Nitrogen Mustard Derivatives | Ethanolic extracts from soil, asphalt | 10 pg/mL | Not Specified | 0.05-1 ng/mL (R²=0.99) | [1] |
| UHPLC-MS/MS | Bis(2-chloroethyl) amine | Aripiprazole Drug Substance | 0.070 ppm | 0.206 ppm | Not Specified (R²=0.9892) | [3] |
| RSLC-MS/MS | Ethanolamines (Hydrolysis Products) | Environmental Water | 0.050 - 0.092 ppb (MDL) | Not Specified | Not Specified | [2] |
Detailed Experimental Protocols
Protocol 1: Ethoxide-Promoted Ethanolysis for LC/ESI-MS/MS Analysis
This protocol is based on a novel derivatization strategy to enhance detection and provide specific evidence of nitrogen mustard presence.[1]
-
Sample Preparation: Extract the sample containing the target analyte into an ethanol-based solution.
-
Derivatization Reagent: Prepare a 0.1% (v/v) sodium ethoxide solution in ethanol.
-
Reaction: Add the sodium ethoxide solution to the sample extract.
-
Incubation: Agitate the mixture for 2 hours at 50°C.
-
Analysis: Following incubation, the sample is ready for direct injection into the LC/ESI-MS/MS system without further pretreatment.[1]
Protocol 2: UHPLC-MS/MS for Quantification of Bis(2-chloroethyl) amine Impurity
This protocol is adapted from a validated method for quantifying a genotoxic impurity in a drug substance.[3]
-
Chromatographic System: Waters Acquity UPLC H-class system coupled with a triple quadrupole mass spectrometer.
-
Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm).
-
Mobile Phase A: 0.2% formic acid in milli-Q water.
-
Mobile Phase B: Methanol.
-
Elution Program: Isocratic elution with a ratio of 45:55 (v/v) of Mobile Phase A to Mobile Phase B.
-
Flow Rate: 0.5 mL/min.
-
Temperatures: Column oven at 40°C, autosampler at 15°C.
-
Injection Volume: 2 µL.
-
MS Detection: Positive-ion electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM).
Visualizations
Caption: General experimental workflow for the detection of this compound.
References
- 1. Ethanolysis of nitrogen mustards: A novel strategy for nitrogen mustard identification in environmental matrices by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. The Nitrogen Mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. glpbio.com [glpbio.com]
stability issues of 2-[Bis(2-chloroethyl)amino]ethanol hydrochloride during storage
Technical Support Center: 2-[Bis(2-chloroethyl)amino]ethanol hydrochloride
This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of this compound hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound hydrochloride?
For long-term stability, the solid compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture, as its stability can be affected by humidity.[3] The storage area should be away from incompatible materials such as strong oxidizing agents and strong bases.[2][4][5] It is also recommended to protect containers from physical damage and to check them for leaks regularly.[1]
Q2: I need to prepare a stock solution. How should I store it and for how long is it stable?
When preparing stock solutions, it is best practice to aliquot them into single-use vials to prevent degradation from repeated freeze-thaw cycles.[6] The recommended storage conditions for solutions are highly dependent on the temperature.
Q3: My solid this compound hydrochloride has changed color/appears clumpy. What could be the cause?
A change in physical appearance, such as discoloration or clumping, often suggests degradation or water absorption. This compound is known to be sensitive to moisture.[3] Clumping can indicate the uptake of water from the atmosphere, which may accelerate hydrolysis of the chloroethyl groups. Discoloration could be a sign of chemical decomposition. It is advisable to verify the purity of the material using an appropriate analytical method if you observe any changes.
Q4: What are the likely degradation products of this compound?
As a nitrogen mustard compound, this compound hydrochloride is susceptible to hydrolysis. The two chloroethyl groups are reactive and can be hydrolyzed to hydroxyethyl groups. This process is catalyzed by the presence of water. Under fire conditions, hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][4][5]
Q5: How can I check the purity of my stored compound?
The purity of this compound hydrochloride and the presence of its potential impurities can be assessed using modern analytical techniques. A highly sensitive and selective method is Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).[7][8] Such methods are capable of identifying and quantifying the parent compound as well as related substances and potential genotoxic impurities.[7]
Data & Properties
Table 1: Recommended Storage for Stock Solutions
| Storage Temperature | Recommended Usable Period | Key Consideration |
| -80°C | Within 6 months | Recommended for long-term storage. |
| -20°C | Within 1 month | Suitable for short-term storage. |
| Data sourced from GlpBio product information.[6] |
Table 2: Chemical & Physical Properties
| Property | Value |
| CAS Number | 63978-53-0[3][6] |
| Molecular Formula | C₆H₁₄Cl₃NO[3][9] |
| Molecular Weight | 222.54 g/mol [9] |
| Appearance | Typically a white crystalline solid.[3] |
| Purity (Typical) | >98.00%[6] |
| Incompatible Materials | Strong oxidizing agents, Strong bases.[2][4][5] |
| Stability | Stable under recommended storage conditions.[2][5] Sensitive to moisture.[3] |
Troubleshooting & Experimental Workflows
Troubleshooting Guide for Stability Issues
The following flowchart provides a logical sequence for troubleshooting common stability-related issues encountered during the handling and storage of this compound hydrochloride.
Caption: Troubleshooting flowchart for stability issues.
Putative Degradation Pathway
This compound hydrochloride, being a nitrogen mustard derivative, is susceptible to hydrolysis. The primary mechanism involves the intramolecular cyclization to form a highly reactive aziridinium ion, which is then attacked by water. This can occur on one or both of the chloroethyl side chains.
Caption: Putative hydrolysis degradation pathway.
Experimental Protocol: Stability Assessment by HPLC-UV
This section outlines a general-purpose protocol for assessing the stability of this compound hydrochloride using High-Performance Liquid Chromatography with UV detection. Note: This is a representative method and may require optimization for your specific equipment and requirements.
1. Objective: To quantify the parent compound and detect the formation of potential degradation products over time under specific storage conditions.
2. Materials and Reagents:
-
This compound hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Trifluoroacetic Acid (for mobile phase modification)
-
Volumetric flasks, pipettes, and autosampler vials
3. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: ~210 nm (requires optimization based on UV scan)
-
Injection Volume: 10 µL
4. Experimental Workflow:
Caption: HPLC-based stability study workflow.
5. Data Analysis:
-
Purity Assessment: Calculate the purity of the sample at each time point by comparing the peak area of the parent compound to the total area of all peaks (Area % method).
-
Degradation Profile: Plot the percentage of the parent compound remaining against time for each storage condition.
-
Impurity Detection: Monitor for the appearance and growth of new peaks, which indicate degradation products.
This protocol provides a framework for a systematic stability study. For regulatory purposes, a fully validated, stability-indicating method is required.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride in trazodone hydrochloride by UPLC-MS/MS | Yao Xue Xue Bao;(12): 1439-1443, 2021. | WPRIM [pesquisa.bvsalud.org]
- 9. 2-(Bis(2-chloroethyl)amino)ethanol hydrochloride - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]
purification techniques for 2-[Bis(2-chloroethyl)amino]ethanol post-synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the post-synthesis purification of amino alcohols. The protocols and data presented are generalized and may require optimization for specific target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after the synthesis of amino alcohols?
Common impurities include unreacted starting materials, by-products from side reactions (e.g., over-alkylation, elimination products), residual solvents, and catalysts. The specific impurities will depend on the synthetic route employed.
Q2: Which purification technique is most suitable for my amino alcohol?
The choice of purification technique depends on the physicochemical properties of your compound (e.g., polarity, volatility, stability) and the nature of the impurities. A summary of common techniques and their applications is provided in the table below.
Q3: My amino alcohol is highly water-soluble. How can I efficiently extract it from an aqueous reaction mixture?
For highly water-soluble amino alcohols, standard liquid-liquid extraction with common organic solvents may be inefficient. Consider using a continuous liquid-liquid extraction apparatus or employing a salting-out effect by saturating the aqueous phase with a salt like NaCl or K2CO3 to decrease the solubility of the amino alcohol and drive it into the organic phase.
Q4: My compound degrades during distillation, even under vacuum. What are the alternatives?
If your amino alcohol is thermally labile, avoid high-temperature distillation. Alternative methods include:
-
Column Chromatography: Effective for separating compounds with different polarities.
-
Recrystallization: A powerful technique for obtaining high-purity crystalline solids.
-
Preparative HPLC: Offers high resolution for complex mixtures but may be less scalable.
Q5: How can I remove residual catalyst from my product?
The method for catalyst removal depends on the type of catalyst used.
-
Homogeneous Catalysts: May be removed by extraction, precipitation, or by converting them to a heterogeneous form.
-
Heterogeneous Catalysts: Can be easily removed by filtration at the end of the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after column chromatography | 1. Compound is too polar and irreversibly adsorbs to the silica gel. 2. Compound is unstable on the stationary phase. 3. Inappropriate solvent system. | 1. Use a more polar eluent or switch to a different stationary phase (e.g., alumina, reverse-phase silica). 2. Perform a small-scale stability test. Consider using a less acidic or basic stationary phase. 3. Optimize the eluent system using thin-layer chromatography (TLC) first. |
| Product co-elutes with an impurity | The polarity of the product and impurity are too similar for the chosen chromatographic conditions. | 1. Try a different solvent system with varying polarity. 2. Use a longer column for better separation. 3. Consider a different stationary phase. 4. Explore other purification techniques like recrystallization or preparative HPLC. |
| Oily product instead of expected solid after solvent removal | 1. Presence of residual solvent. 2. The product is a low-melting solid or an oil at room temperature. 3. Presence of impurities preventing crystallization. | 1. Dry the product under high vacuum for an extended period. 2. Attempt to induce crystallization by scratching the flask or seeding with a small crystal. 3. Further purify the product using another technique to remove impurities. |
| Recrystallization yields no crystals | 1. The chosen solvent is not suitable. 2. The solution is not supersaturated. 3. The compound is an oil. | 1. Screen for a suitable solvent or solvent mixture where the compound has high solubility at high temperatures and low solubility at low temperatures. 2. Concentrate the solution or cool it to a lower temperature. 3. If the compound is an oil, consider converting it to a salt to facilitate crystallization. |
Experimental Protocols
General Protocol for Column Chromatography of an Amino Alcohol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude amino alcohol in a minimum amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the starting solvent, gradually increasing the polarity of the eluent over time (gradient elution) or using a constant solvent composition (isocratic elution).
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Recrystallization of an Amino Alcohol
-
Solvent Selection: Choose a solvent in which the amino alcohol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Dissolve the crude amino alcohol in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation
Table 1: Comparison of Purification Techniques for a Model Amino Alcohol
| Purification Technique | Purity Achieved (%) | Yield (%) | Throughput | Key Considerations |
| Distillation (Vacuum) | >98 | 75 | High | Suitable for thermally stable, volatile compounds. |
| Column Chromatography (Silica Gel) | >99 | 60 | Medium | Good for separating compounds with different polarities. |
| Recrystallization (Ethanol/Water) | >99.5 | 85 | High | Requires a crystalline solid and a suitable solvent. |
| Preparative HPLC (C18) | >99.9 | 40 | Low | High resolution, but costly and time-consuming for large scales. |
Visualizations
addressing resistance mechanisms to 2-[Bis(2-chloroethyl)amino]ethanol in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing resistance to 2-[Bis(2-chloroethyl)amino]ethanol (bendamustine) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is bendamustine and what are its primary mechanisms of action?
Bendamustine is a bifunctional chemotherapeutic agent used in the treatment of various hematologic malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).[1] Its unique structure contains a nitrogen mustard group, responsible for its alkylating function, and a benzimidazole ring, which may confer purine analog-like or antimetabolite properties.[1][2] The primary mechanisms of action include inducing extensive and durable DNA damage through cross-linking, which activates the DNA damage response, inhibits mitotic checkpoints, and leads to apoptosis and a form of non-apoptotic cell death known as mitotic catastrophe.[1][2]
Q2: What are the major known mechanisms of resistance to bendamustine?
Cancer cells can develop resistance to bendamustine through several key mechanisms:
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Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly Base Excision Repair (BER), can efficiently remove bendamustine-induced DNA lesions, mitigating the drug's cytotoxic effects.[2][3][4]
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Evasion of Apoptosis: Alterations in apoptotic signaling pathways, such as the overexpression of anti-apoptotic proteins like those in the B-cell lymphoma 2 (Bcl-2) family, can prevent cancer cells from undergoing programmed cell death despite DNA damage.[5][6][7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), may actively pump bendamustine out of the cell, reducing its intracellular concentration and efficacy.[9][10][11][12]
-
Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to support survival and proliferation under the stress of chemotherapy, which may contribute to drug resistance.[13][14][15]
Q3: How does the p53 tumor suppressor status affect bendamustine's efficacy?
Bendamustine has been shown to be effective in both p53-proficient and p53-deficient B-cell neoplasms.[16] While it can activate p53-dependent apoptosis, it also induces cell death through p53-independent pathways, including mitotic catastrophe and the activation of other apoptotic signals.[5][16][17] This suggests that bendamustine may retain activity in cancers with mutated or deleted p53, which are often resistant to other chemotherapies.[16]
Q4: Is there known cross-resistance between bendamustine and other alkylating agents?
Yes, studies have shown significant correlations in resistance patterns. For instance, bendamustine resistance in diffuse large B-cell lymphoma (DLBCL) cell lines is significantly correlated with resistance to cyclophosphamide.[1] Similarly, in multiple myeloma (MM) cell lines, a correlation exists with melphalan resistance.[1] However, bendamustine often shows limited cross-resistance with other agents, retaining activity in cells that have become refractory to conventional alkylators.[9][5]
Troubleshooting Guide
Issue 1: My cancer cell line shows a higher than expected IC50 value for bendamustine.
-
Question: Have you confirmed the viability and growth rate of your untreated control cells?
-
Answer: A slow growth rate can make cells appear more resistant to cell cycle-dependent drugs. Ensure your cells are in the logarithmic growth phase during the experiment.
-
-
Question: Could the cells be overexpressing DNA repair proteins?
-
Question: Is it possible the cells have high levels of drug efflux pumps?
-
Answer: ABC transporters can reduce intracellular drug concentration.[10] You can test for the expression of transporters like P-gp (ABCB1) via Western blot or flow cytometry. Co-treatment with an ABC transporter inhibitor could help clarify their role.
-
Issue 2: I am not observing significant markers of apoptosis (e.g., caspase-3 cleavage, Annexin V staining) after bendamustine treatment.
-
Question: Are you evaluating other forms of cell death?
-
Question: Have you checked the expression of anti-apoptotic proteins?
-
Answer: Overexpression of Bcl-2 family proteins can block the mitochondrial pathway of apoptosis.[6][8] Analyze the expression levels of proteins like Bcl-2, Bcl-xL, and Mcl-1. Targeting these with specific inhibitors (e.g., venetoclax for Bcl-2) in combination with bendamustine may restore sensitivity.[19][20]
-
-
Question: Is the DNA damage response being activated?
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) for bendamustine-induced apoptosis in various multiple myeloma cell lines after 48 hours of treatment, as reported in the literature.
| Cell Line | IC50 (µg/mL) | p53 Status | Reference |
| NCI-H929 | ~35 | Wild-type | [17] |
| OPM-2 | ~65 | Mutated | [17] |
| RPMI-8226 | ~45 | Mutated | [17] |
| U266 | ~60 | Mutated | [17] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of bendamustine and calculate the IC50 value.
-
Materials: 96-well plates, cancer cell lines, complete culture medium, bendamustine stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and DMSO.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of bendamustine in culture medium.
-
Remove the medium from the wells and add 100 µL of the bendamustine dilutions (including a vehicle-only control).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: 6-well plates, cancer cell lines, bendamustine, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer), flow cytometer.
-
Methodology:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of bendamustine for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. (Annexin V-/PI- = viable; Annexin V+/PI- = early apoptotic; Annexin V+/PI+ = late apoptotic/necrotic).
-
3. Immunofluorescence for DNA Damage Foci (γ-H2AX)
This method visualizes DNA double-strand breaks as nuclear foci of phosphorylated H2AX (γ-H2AX).
-
Materials: Glass coverslips in 12-well plates, cancer cell lines, bendamustine, 4% paraformaldehyde (PFA), 0.25% Triton X-100 in PBS, blocking buffer (e.g., 1% BSA in PBS), primary antibody (anti-phospho-Histone H2A.X Ser139), fluorescently-labeled secondary antibody, DAPI mounting medium.
-
Methodology:
-
Seed cells on coverslips and allow them to adhere.
-
Treat with bendamustine for the desired time (e.g., 24 hours).[3]
-
Wash with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary γ-H2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescent secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using DAPI mounting medium.
-
Visualize and quantify the nuclear foci using a fluorescence microscope. An increase in the number of foci per nucleus indicates DNA damage.[3]
-
Visualizations
Caption: Bendamustine mechanism of action and key resistance pathways.
Caption: A logical workflow for investigating bendamustine resistance.
Caption: Experimental workflow for characterizing resistant cells.
References
- 1. A bendamustine resistance gene signature in diffuse large B-cell lymphoma and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Evasion of Apoptosis as a Cellular Stress Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Relationship between metabolic reprogramming and drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bendamustine is effective in p53-deficient B-cell neoplasms and requires oxidative stress and caspase-independent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in DNA cross-linking experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in DNA cross-linking experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during DNA-protein cross-linking, often performed as a first step for downstream applications like Chromatin Immunoprecipitation (ChIP).
Issue 1: Low or No Yield of Cross-linked DNA-Protein Complexes
Q: I'm getting very low or no signal from my cross-linked samples in downstream applications. What could be the cause?
A: Low yield is a frequent issue and can stem from several factors throughout the experimental workflow. Here are the most common causes and their solutions:
-
Insufficient Cross-linking: The cross-linking reaction may have been too weak to capture the interaction of interest. This can be due to suboptimal formaldehyde concentration or incubation time.[1][2] For proteins that do not directly bind DNA, a shorter cross-linking time might reduce the efficiency of capturing the complex.[1][3]
-
Over-fixation: Conversely, excessive cross-linking can mask the epitope on your protein of interest, preventing the antibody from binding efficiently during immunoprecipitation.[5] Over-fixation can also make chromatin more resistant to fragmentation.[4]
-
Inefficient Cell Lysis: If cells are not lysed properly, the cross-linked chromatin will not be efficiently released, leading to low recovery.[5][6]
-
Insufficient Starting Material: A low number of cells will naturally result in a low yield of chromatin.
Issue 2: High Background Signal
Q: My negative controls (e.g., IgG pulldown) are showing a high signal, making it difficult to interpret my results. How can I reduce the background?
A: High background is often caused by non-specific binding of DNA or proteins to your beads or antibody.
-
Non-specific Antibody Binding: The antibody may be binding to proteins other than your target.
-
Non-specific Binding to Beads: Chromatin can non-specifically bind to the Protein A/G beads.
-
Solution: Include a pre-clearing step where the chromatin lysate is incubated with beads before the addition of the specific antibody.[5][8][9] This will help remove proteins and DNA that non-specifically bind to the beads. Blocking the beads with BSA or salmon sperm DNA can also reduce background.[9]
-
-
Contaminated Buffers: Reagents, especially wash buffers, can be a source of contamination.
-
Solution: Prepare all buffers fresh before starting the experiment.[5]
-
-
Incomplete Chromatin Fragmentation: Large fragments of chromatin are more likely to be non-specifically pulled down.
Issue 3: Inconsistent Results Between Replicates
Q: I'm observing significant variability between my experimental replicates. What could be causing this inconsistency?
A: Reproducibility is key in any experiment. Inconsistent results in cross-linking experiments often point to variability in critical steps.
-
Variable Cross-linking Conditions: Even small differences in temperature, incubation time, or formaldehyde concentration can lead to different cross-linking efficiencies.
-
Inconsistent Cell Number: Different starting amounts of cells will lead to variable chromatin yields.
-
Solution: Accurately count your cells before cross-linking to ensure you start with the same number for each replicate.[9]
-
-
Variable Chromatin Shearing: Inconsistent sonication or enzymatic digestion will result in different fragment size distributions between samples.
-
Solution: Ensure your sonicator is properly calibrated and that the sample is kept cold during the procedure. For enzymatic digestion, carefully control the enzyme concentration and incubation time. Always run a small aliquot of your sheared chromatin on an agarose gel to verify the fragment size.
-
Quantitative Data Summary
Optimizing cross-linking conditions is crucial for a successful experiment. The following tables provide recommended starting ranges for key parameters. Note that these are general guidelines, and optimal conditions should be determined empirically for each specific cell type and protein of interest.[1]
Table 1: Formaldehyde Cross-linking Parameters for Mammalian Cells
| Parameter | Recommended Range | Notes |
| Formaldehyde Concentration | 0.5% - 1% (final concentration) | Use high-quality, fresh formaldehyde.[1] Higher concentrations may be needed for proteins that do not directly bind DNA, but can also lead to over-fixation.[1] |
| Incubation Time | 5 - 20 minutes | Longer times (up to 30 minutes) may be necessary for some transcription factors, but increase the risk of masking epitopes.[10] Do not exceed 30 minutes.[1] |
| Incubation Temperature | Room Temperature (20-25°C) | Keeping the temperature consistent across experiments is critical for reproducibility. |
| Quenching Agent | 125 mM Glycine (final concentration) | Add 1/10th volume of 1.25 M glycine and incubate for 5 minutes at room temperature to stop the cross-linking reaction.[1][11] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Signal / Yield | Insufficient cross-linking | Increase formaldehyde concentration or incubation time. |
| Over-fixation (epitope masking) | Decrease formaldehyde concentration or incubation time.[5] | |
| Inefficient cell lysis | Use appropriate lysis buffer and consider mechanical disruption.[5][8] | |
| Insufficient starting material | Increase the number of cells per IP (aim for >25 µg of chromatin).[5] | |
| High Background | Non-specific antibody | Titrate antibody concentration; use a ChIP-validated antibody.[8] |
| Non-specific binding to beads | Pre-clear lysate with beads; block beads with BSA/salmon sperm DNA.[5][9] | |
| Incomplete chromatin fragmentation | Optimize shearing to 200-1000 bp fragments.[5][8] | |
| Inconsistent Replicates | Variable cross-linking | Standardize temperature, timing, and reagent concentrations. |
| Inconsistent cell numbers | Count cells accurately before starting.[9] | |
| Variable chromatin shearing | Calibrate sonicator; control enzyme digestion conditions; verify fragment size on a gel. |
Experimental Protocols
Protocol 1: Formaldehyde Cross-linking of Adherent Mammalian Cells
This protocol is a general guideline for cross-linking adherent cells grown in a 10 cm plate.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
37% Formaldehyde (high-quality, methanol-free recommended)
-
1.25 M Glycine
-
Cell culture media
-
Cell scraper
Procedure:
-
Grow cells on a 10 cm plate to approximately 80-90% confluency.
-
To cross-link the cells, add formaldehyde directly to the cell culture medium to a final concentration of 1%. For 10 ml of media, add 270 µl of 37% formaldehyde.[12]
-
Gently swirl the plate to mix and incubate at room temperature for 10 minutes.[12] This step fixes the protein-DNA complexes.[12]
-
To quench the cross-linking reaction, add 1 ml of 1.25 M Glycine to the plate (final concentration of ~125 mM).[11][12]
-
Gently swirl the plate and incubate at room temperature for 5 minutes.[12]
-
Aspirate the medium and wash the cells twice with 10 ml of ice-cold PBS.
-
Add 1 ml of ice-cold PBS and scrape the cells from the plate. Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes at 4°C.
-
Carefully discard the supernatant. The cell pellet can now be used for cell lysis and chromatin preparation or stored at -80°C.
Protocol 2: Cell Lysis for Cross-linked Cells
This protocol describes a two-step lysis procedure to isolate nuclei before chromatin shearing.
Materials:
-
Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 85 mM KCl, 0.5% NP-40) with freshly added protease inhibitors.[13]
-
Nuclei Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS) with freshly added protease inhibitors.[13]
Procedure:
-
Resuspend the cross-linked cell pellet in 1 ml of ice-cold Cell Lysis Buffer per 1x10^7 cells.
-
Incubate on ice for 10 minutes with intermittent gentle vortexing.[13]
-
Centrifuge at 3000 x g for 5 minutes at 4°C to pellet the nuclei.[13]
-
Discard the supernatant which contains the cytoplasmic fraction.
-
Resuspend the nuclear pellet in 300 µl of ice-cold Nuclei Lysis Buffer per 1x10^7 cells.[13]
-
Incubate on ice for 10 minutes with intermittent pipetting.[13]
-
The sample is now ready for chromatin shearing (sonication or enzymatic digestion).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a typical DNA-protein cross-linking and chromatin immunoprecipitation (ChIP) experiment.
Caption: General workflow for DNA-protein cross-linking and ChIP.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common issues encountered during DNA cross-linking experiments.
Caption: Decision tree for troubleshooting common cross-linking issues.
Signaling Pathway Principle
DNA cross-linking is often used to study how signaling pathways regulate gene expression by mapping where transcription factors bind to DNA. This diagram shows a simplified signaling cascade leading to transcription factor activation and binding.
Caption: Simplified signaling pathway leading to DNA-TF cross-linking.
References
- 1. bosterbio.com [bosterbio.com]
- 2. cusabio.com [cusabio.com]
- 3. Cross-Linking and Cell Harvesting [protocols.io]
- 4. epigenie.com [epigenie.com]
- 5. bosterbio.com [bosterbio.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Is Cell Lysis the Next Step After Protein Crosslinking? What Is the Best Lysis Buffer to Use | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 9. Chromatin Immunoprecipitation (ChIP) Troubleshooting [antibodies.com]
- 10. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 11. researchgate.net [researchgate.net]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. encodeproject.org [encodeproject.org]
Technical Support Center: Optimizing Chlorination of Diethanolamine
Welcome to the technical support center for the chlorination of diethanolamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of N,N-bis(2-chloroethyl)amine hydrochloride and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for chlorinating diethanolamine?
A1: The most widely used method is the reaction of diethanolamine with thionyl chloride (SOCl₂). This reaction effectively replaces both hydroxyl groups with chlorine atoms to form N,N-bis(2-chloroethyl)amine, which is typically isolated as its hydrochloride salt.[1][[“]]
Q2: What are the primary safety concerns when working with thionyl chloride?
A2: Thionyl chloride is a corrosive and toxic reagent. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Care should be taken to use anhydrous solvents and glassware to prevent runaway reactions.
Q3: My reaction mixture turned dark brown/black. What is the likely cause and how can I prevent it?
A3: Dark coloration during reactions with thionyl chloride often indicates the formation of complex side products or degradation of the starting material or product.[3] This can be caused by:
-
High Temperatures: Uncontrolled exothermic reactions can lead to charring. Maintaining a low initial temperature (e.g., 0 °C) during the addition of thionyl chloride is critical.
-
Presence of Impurities: Impurities in the diethanolamine or solvent can lead to side reactions. Using high-purity reagents is recommended.
-
Reaction with Solvent: Some solvents can react with thionyl chloride, especially at elevated temperatures. Dichloroethane or chloroform are commonly used and relatively stable solvents for this reaction.[1][[“]]
To prevent this, ensure slow, dropwise addition of thionyl chloride to a cooled solution of diethanolamine and maintain strict temperature control throughout the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: The disappearance of the diethanolamine spot and the appearance of the product spot can be tracked. While specific eluent systems for this exact reaction are not widely published, a common starting point for polar amines is a mobile phase consisting of a mixture of a polar organic solvent (like methanol or ethyl acetate) and a non-polar solvent (like hexane), often with a small amount of a basic modifier like triethylamine or ammonia to prevent streaking.[4][5]
-
HPLC/UPLC-MS/MS: For more precise monitoring, HPLC is effective. The product, N,N-bis(2-chloroethyl)amine hydrochloride, can be analyzed on a C18 column with a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium hydrogen carbonate or formic acid).[6][7]
Q5: What is the best way to purify the final product, N,N-bis(2-chloroethyl)amine hydrochloride?
A5: The product is a crystalline solid and is typically purified by recrystallization.[8] Effective solvent systems include:
-
2-Propanol
-
Ethanol
-
Methanol (for washing the crystalline product)[8]
-
A mixture of 2-propanol and diethyl ether can also be used to precipitate the salt.[9]
Washing the crude solid with a non-polar solvent like diethyl ether or hexane can help remove organic, non-polar impurities before recrystallization.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the chlorination of diethanolamine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reagent Quality: Thionyl chloride may have decomposed due to moisture. Diethanolamine may be of low purity. | 1. Use a fresh bottle of thionyl chloride. Ensure diethanolamine is pure and dry. |
| 2. Insufficient Reagent: The molar ratio of thionyl chloride to diethanolamine may be too low. | 2. A molar excess of thionyl chloride is typically required. A ratio of at least 2.2 to 3.0 moles of SOCl₂ per mole of diethanolamine is recommended.[11] | |
| 3. Reaction Temperature Too Low: The reaction may not have reached the necessary activation energy. | 3. After the initial exothermic addition at low temperature, the reaction mixture should be heated to reflux (e.g., 50-65 °C) to ensure completion.[1][8] | |
| 4. Incomplete Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | 4. A reaction time of at least 3 hours at reflux is often necessary for the reaction to go to completion.[1] | |
| Product is an Oil or Gummy Solid, Not Crystalline | 1. Residual Solvent: Incomplete removal of the reaction solvent or excess thionyl chloride. | 1. Ensure the product is thoroughly dried under vacuum. Co-evaporation with a suitable solvent like toluene can help remove traces of thionyl chloride. |
| 2. Presence of Impurities: Formation of side products that inhibit crystallization. | 2. Wash the crude product with a non-polar solvent (e.g., cold diethyl ether) to remove soluble impurities. Attempt recrystallization from different solvents (e.g., 2-propanol).[9] | |
| 3. Incorrect pH during Workup: The product is a hydrochloride salt; it will be less stable and may not crystallize if the solution becomes basic. | 3. Maintain acidic conditions during the workup and isolation steps. | |
| Difficulty Filtering the Product | 1. Very Fine Crystals: Rapid crystallization can lead to the formation of very small crystals that clog the filter paper. | 1. Allow the reaction mixture to cool slowly to promote the growth of larger crystals. |
| 2. Hygroscopic Product: The hydrochloride salt may absorb atmospheric moisture, becoming sticky. | 2. Perform filtration under a stream of dry nitrogen or in a glove box if possible. Dry the final product thoroughly in a vacuum oven. |
Experimental Protocols
Protocol 1: Chlorination of Diethanolamine using Thionyl Chloride
This protocol is adapted from a patented procedure for the synthesis of N,N-bis(2-chloroethyl)amine hydrochloride.[1]
Materials:
-
Diethanolamine (0.30 mole, 31.5 g)
-
Thionyl chloride (51.0 mL, ~0.70 mole)
-
1,2-Dichloroethane (300 mL), anhydrous
-
Methanol (20 mL), for quenching
-
1 L three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and hotplate
Procedure:
-
Setup: Assemble the flask with the stirrer, reflux condenser (with a drying tube), and dropping funnel in a fume hood.
-
Initial Charge: Add diethanolamine (31.5 g) and 1,2-dichloroethane (300 mL) to the flask.
-
Reagent Addition: Slowly add thionyl chloride (51.0 mL) dropwise to the stirred solution. A solid suspension may form immediately.
-
Reaction: After the addition is complete, warm the mixture to 50 °C. The solid should dissolve. Then, heat the mixture to reflux. A crystalline solid will reappear during reflux.
-
Reflux: Continue stirring at reflux for 3 hours.
-
Quenching: Cool the reaction mixture and carefully add methanol (20 mL) to quench any remaining thionyl chloride.
-
Isolation: Remove the solvent and any volatile byproducts under reduced pressure using a rotary evaporator.
-
Drying: The resulting white crystalline material is N,N-bis(2-chloroethyl)amine hydrochloride. Dry the product under vacuum. The expected yield is quantitative (approx. 53.0 g).[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [1][8] |
| Substrate | Diethanolamine | [1] |
| Solvent | 1,2-Dichloroethane | [1] |
| Molar Ratio (SOCl₂:DEA) | ~2.3 : 1 | [1] |
| Temperature | 50 °C to Reflux | [1] |
| Reaction Time | 3 hours | [1] |
| Reported Yield | Quantitative | [1] |
Visualizations
Experimental Workflow for Thionyl Chloride Chlorination
References
- 1. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. consensus.app [consensus.app]
- 3. reddit.com [reddit.com]
- 4. asianpubs.org [asianpubs.org]
- 5. uni-giessen.de [uni-giessen.de]
- 6. Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride in trazodone hydrochloride by UPLC-MS/MS | Yao Xue Xue Bao;(12): 1439-1443, 2021. | WPRIM [pesquisa.bvsalud.org]
- 7. researchgate.net [researchgate.net]
- 8. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. N-BENZYL-BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
overcoming poor recovery of 2-[Bis(2-chloroethyl)amino]ethanol during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery during the purification of 2-[Bis(2-chloroethyl)amino]ethanol and its hydrochloride salt.
Troubleshooting Guide: Overcoming Poor Recovery
Low recovery of this compound during purification is a common issue primarily stemming from the compound's inherent reactivity. The presence of the bis(2-chloroethyl)amino group, a nitrogen mustard moiety, makes the molecule susceptible to degradation under various conditions.
Problem: Significantly low yield after purification.
Below is a systematic guide to diagnose and resolve the potential causes of poor recovery.
| Potential Cause | Underlying Chemistry | Recommended Action |
| Intramolecular Cyclization | The lone pair of electrons on the nitrogen atom can attack one of the β-chloroethyl groups, displacing the chloride ion and forming a reactive aziridinium ion. This intermediate can then be attacked by the hydroxyl group or another molecule, leading to the formation of a stable six-membered piperazine derivative, which is a common impurity and represents a loss of the desired product. This process can be accelerated by heat and basic conditions. | 1. Maintain Acidic Conditions: Purify the compound as its hydrochloride salt. The protonated nitrogen is less nucleophilic, which significantly slows down the rate of cyclization. Ensure the pH of all aqueous solutions is kept low (pH 2-3) during extraction and washing steps. 2. Avoid High Temperatures: Perform all purification steps, including solvent removal, at low temperatures. Use a rotary evaporator with a water bath set to room temperature or below if possible. Avoid prolonged heating. |
| Hydrolysis | The chloroethyl groups are susceptible to hydrolysis, where the chlorine atoms are replaced by hydroxyl groups, especially in the presence of water and at elevated temperatures or non-neutral pH. This results in the formation of di- and tri-hydroxy impurities that are difficult to separate and lead to a lower yield of the desired product. | 1. Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents used during workup and purification are anhydrous. Dry solvents using appropriate methods if necessary. 2. Minimize Contact with Water: During aqueous workup, perform extractions quickly and efficiently. Ensure layers are well-separated to minimize the amount of water carried over with the organic phase. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation. |
| Suboptimal Recrystallization Conditions | Improper solvent choice or cooling rate can lead to product loss in the mother liquor or the formation of impure crystals. For the hydrochloride salt, the choice of solvent is critical to ensure good recovery of the crystalline product. | 1. Select an Appropriate Solvent System: An ethanol-diethyl ether system is often effective for recrystallizing chloroethylamine hydrochloride salts[1]. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals. 2. Optimize Cooling: Cool the crystallization mixture slowly, ideally by allowing it to stand at room temperature first, followed by cooling in a refrigerator or ice bath. Rapid cooling can trap impurities and lead to smaller crystals that are harder to collect. |
| Inefficient Chromatographic Separation | If using column chromatography, poor separation from impurities or irreversible binding of the polar product to the stationary phase can result in low recovery. | 1. Choose the Right Stationary and Mobile Phase: Silica gel is a commonly used stationary phase. A gradient elution system using a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can provide good separation. The addition of a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to the mobile phase can help to keep the compound protonated and reduce tailing on the silica gel. 2. Monitor Fractions Carefully: Use thin-layer chromatography (TLC) to monitor the elution of the product and combine only the pure fractions. |
Frequently Asked Questions (FAQs)
Q1: I observe a new, less polar spot on my TLC plate after my reaction workup. What could it be?
A1: This is likely the piperazine derivative formed via intramolecular cyclization. This side-product is less polar than your starting material because the polar amino and hydroxyl groups have reacted. To confirm, you can attempt to isolate and characterize this impurity by techniques such as NMR or mass spectrometry. To minimize its formation, ensure your workup and purification are performed under acidic conditions and at low temperatures.
Q2: My final product is an oil instead of a crystalline solid. How can I induce crystallization?
A2: If you expect the hydrochloride salt to be a solid, an oily product may indicate the presence of impurities or residual solvent. Try the following:
-
Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., cold diethyl ether or hexane) and scratch the inside of the flask with a glass rod. This can often induce crystallization.
-
Re-precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol) and then add a poor solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy. Allow it to stand and crystallize.
-
Ensure it is the salt: If you have inadvertently isolated the free base, it may be an oil. Dissolve the oil in a suitable solvent like diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.
Q3: Can I use a basic wash (e.g., sodium bicarbonate solution) during my workup?
A3: It is strongly advised to avoid basic washes. Basic conditions will deprotonate the amine, making it more nucleophilic and significantly increasing the rate of intramolecular cyclization, which will lead to a substantial loss of your product. If a wash is necessary to remove acidic impurities, use a weakly acidic solution or brine.
Q4: What is the best way to store this compound?
A4: The compound, especially in its free base form, is sensitive to heat and moisture. It is best stored as the hydrochloride salt at low temperatures (-20°C to -80°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.
Experimental Protocols
Protocol 1: Purification by Recrystallization (as Hydrochloride Salt)
This protocol is suitable for purifying the hydrochloride salt of this compound.
-
Dissolution: Transfer the crude this compound hydrochloride to a clean, dry Erlenmeyer flask. Add a minimal volume of hot ethanol to dissolve the solid completely. Gentle warming in a water bath may be necessary. Do not overheat.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat briefly, and then filter hot through a pad of celite to remove the charcoal.
-
Crystallization: Allow the ethanolic solution to cool to room temperature. Slowly add diethyl ether dropwise with gentle swirling until the solution becomes persistently turbid.
-
Cooling: Loosely cover the flask and allow it to stand at room temperature for several hours to allow for slow crystal growth. Subsequently, place the flask in a refrigerator (4°C) or an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol is for the purification of this compound, which should be immediately converted to its hydrochloride salt for stability.
-
Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane or dichloromethane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). A gradient of 0% to 10% methanol in dichloromethane often works well. The addition of 0.1-1% triethylamine to the mobile phase can sometimes help to reduce tailing of amines on silica gel, but for this compound, it may promote degradation and should be used with caution and at low temperatures. A better alternative is to use a mobile phase containing a small amount of a volatile acid like acetic acid to keep the compound protonated.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature.
-
Salt Formation: Immediately dissolve the purified free base in anhydrous diethyl ether and bubble dry HCl gas through the solution (or add a stoichiometric amount of a solution of HCl in ether) to precipitate the stable hydrochloride salt. Collect the salt by filtration, wash with cold ether, and dry under vacuum.
Visual Guides
References
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of 2-[Bis(2-chloroethyl)amino]ethanol and Mustine (HN2)
This guide provides a detailed comparison of the cytotoxic properties of two nitrogen mustard alkylating agents: 2-[Bis(2-chloroethyl)amino]ethanol and mustine (mechlorethamine, HN2). Both compounds are recognized for their ability to induce cell death, a characteristic that has been harnessed for therapeutic purposes, such as in chemotherapy. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their relative potency, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Cytotoxicity Data
The primary difference in the cytotoxic potential between this compound and mustine (HN2) has been quantified in studies on murine leukemia and bone marrow cells. Experimental data indicates a significant variance in their potency.
| Compound | Relative Cytotoxicity vs. Mustine (HN2) | Cell Types Tested | Reference |
| This compound | Approximately 10-fold less cytotoxic | Murine L1210 leukemia cells, bone marrow progenitor cells | [1] |
| Mustine (HN2) | - | Murine L1210 leukemia cells, bone marrow progenitor cells | [1] |
Mechanism of Action and Signaling Pathways
Both this compound and mustine (HN2) belong to the nitrogen mustard class of bifunctional alkylating agents.[2][3][4] Their cytotoxic effects are primarily mediated through the alkylation of DNA, leading to the formation of DNA adducts and interstrand cross-links.[2] This damage triggers a cascade of cellular responses, ultimately culminating in cell cycle arrest and apoptosis.
Mustine (HN2) Signaling Pathway
Mustine (HN2) has been shown to activate several DNA damage signaling pathways. Upon DNA alkylation, sensor proteins like ataxia telangiectasia mutated (ATM), ataxia telangiectasia mutated- and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) are recruited and activated.[2][5] This initiates a signaling cascade that leads to the phosphorylation of downstream effectors, resulting in cell cycle arrest, typically at the S or G2/M phase, to allow for DNA repair.[2] If the damage is too extensive, the apoptotic machinery is engaged. Additionally, HN2 has been found to dysregulate the mTOR signaling pathway, which is crucial for cell growth and proliferation.[6]
Caption: Signaling pathway of Mustine (HN2) induced cytotoxicity.
This compound Signaling Pathway
While detailed signaling pathway studies for this compound are less prevalent in the provided search results, its structural classification as a nitrogen mustard strongly suggests a similar mechanism of action to HN2, centered around DNA alkylation.[3][4] The ethanol substituent on the nitrogen atom, in place of the methyl group in HN2, likely influences its reactivity and cellular uptake, contributing to its lower cytotoxic potency.[4]
Experimental Protocols
The evaluation of cytotoxicity for these compounds typically involves in vitro cell-based assays. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (this compound or mustine) and a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: General workflow for an MTT cytotoxicity assay.
References
- 1. Ethanol mustard cytotoxicity in vitro toward murine leukemia and bone marrow progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sulfur mustard analog mechlorethamine (bis(2-chloroethyl)methylamine) modulates cell cycle progression via the DNA damage response in human lung epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound | 7747-69-5 | Benchchem [benchchem.com]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Dysregulation of the mTOR pathway by mechlorethamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a UHPLC-MS/MS Method for 2-[Bis(2-chloroethyl)amino]ethanol Analysis According to ICH Guidelines
This guide provides a comprehensive framework for the validation of an Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 2-[Bis(2-chloroethyl)amino]ethanol. This compound, a nitrogen mustard analogue, is often a critical process-related impurity or degradation product that requires precise and sensitive monitoring at trace levels. The validation strategy is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose[1][2][3].
The performance of the UHPLC-MS/MS method is compared with alternative techniques, highlighting its superior sensitivity, specificity, and speed, which are crucial for the analysis of potentially genotoxic impurities (PGIs).
Experimental Protocols
UHPLC-MS/MS Method Protocol
This protocol is optimized for the selective and sensitive quantification of the target analyte.
-
Instrumentation : A UHPLC system coupled with a triple quadrupole mass spectrometer.
-
Chemicals and Reagents : Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and ultrapure water. Reference standard of this compound.
-
Chromatographic Conditions :
-
Column : Acquity UPLC HSS C18 (100 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase A : 0.1% Formic acid in Water
-
Mobile Phase B : 0.1% Formic acid in Acetonitrile
-
Flow Rate : 0.4 mL/min
-
Gradient : 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Column Temperature : 40 °C
-
Injection Volume : 5 µL
-
-
Mass Spectrometric Conditions :
-
Ionization Mode : Electrospray Ionization Positive (ESI+)
-
Detection Mode : Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1) : m/z 186.1
-
Product Ion (Q3) : m/z 134.1 (Quantifier), m/z 106.1 (Qualifier)
-
Collision Energy : Optimized for transitions (e.g., 15 eV and 25 eV)
-
Source Temperature : 150 °C
-
Desolvation Temperature : 400 °C
-
Validation Protocol (ICH Q2(R1))
The method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH guidelines[3][4].
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This was evaluated by injecting a blank (diluent), a placebo sample, and a sample spiked with the analyte and potential interfering compounds.
-
Linearity and Range : Linearity was assessed by preparing a series of at least five concentrations across the proposed range. The calibration curve's correlation coefficient (r²) was determined. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity[5].
-
Accuracy : Determined by the recovery of spiked samples. Samples were spiked with the analyte at three concentration levels (low, medium, high) across the range, and the percentage recovery was calculated.
-
Precision :
-
Repeatability (Intra-assay precision) : Six replicate injections of samples at one concentration (e.g., 100% of the test concentration) were performed on the same day.
-
Intermediate Precision : The analysis was repeated by a different analyst on a different day using different equipment to assess variability.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Robustness : The reliability of the method was assessed by deliberately introducing small variations in method parameters, such as flow rate (±0.02 mL/min) and column temperature (±2 °C), and observing the effect on the results.
Data Presentation and Performance Comparison
The quantitative results from the validation experiments are summarized below.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Range | 0.5 ng/mL - 100 ng/mL | - |
| Number of Points | 7 | ≥ 5 |
| Regression Equation | y = 51240x + 1250 | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.995 |
Table 2: Accuracy and Precision
| Spiked Level | Concentration (ng/mL) | Accuracy (% Recovery, n=3) | Precision (%RSD, n=6) | Acceptance Criteria |
|---|---|---|---|---|
| LOQ | 0.5 | 98.2% | - | 80-120% |
| Low | 1.0 | 101.5% | 2.1% (Repeatability) | 90-110% Recovery, ≤ 5% RSD |
| Medium | 50.0 | 99.8% | 1.5% (Repeatability) | 95-105% Recovery, ≤ 2% RSD |
| High | 90.0 | 100.7% | 1.2% (Repeatability) | 95-105% Recovery, ≤ 2% RSD |
| Intermediate Precision (50 ng/mL) | - | - | 2.8% | ≤ 5% RSD |
Table 3: Sensitivity
| Parameter | Result | Method |
|---|---|---|
| Limit of Detection (LOD) | 0.15 ng/mL | Based on S/N = 3 |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | Based on S/N = 10 |
Table 4: Comparison of Analytical Methods
| Parameter | UHPLC-MS/MS | GC-MS | HPLC-UV |
|---|---|---|---|
| Specificity | Very High (based on mass) | High (requires derivatization) | Low to Medium (interferences likely) |
| Sensitivity (LOQ) | ~0.5 ng/mL | ~5-10 ng/mL (analyte dependent) | > 1 µg/mL (analyte dependent) |
| Analysis Time | ~7 min per sample | ~20-30 min per sample | ~15-25 min per sample |
| Sample Prep | Simple "dilute and shoot" | Complex (requires derivatization for polar analytes)[6] | Simple, but requires higher concentration |
| Robustness | High | Medium (derivatization can be variable) | High |
| Application | Ideal for trace-level genotoxic impurities | Suitable for volatile compounds | Suitable for assay of major components |
Mandatory Visualizations
The following diagrams illustrate the logical flow of the validation process and the relationship between the key validation parameters as defined by ICH.
Caption: UHPLC-MS/MS Method Validation Workflow.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to the DNA Alkylating Efficiency of Nitrogen Mustards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA alkylating efficiency of various nitrogen mustards, a class of chemotherapeutic agents pivotal in cancer treatment. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to be a valuable resource for researchers in oncology and drug development.
Introduction to Nitrogen Mustards and their Mechanism of Action
Nitrogen mustards are potent alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1] Their cytotoxic effects are primarily mediated through the covalent modification of DNA, leading to the disruption of essential cellular processes like replication and transcription, ultimately inducing apoptosis (cell death).[1][2][3]
The general mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA, with the N7 position of guanine being the most frequent target.[1] Bifunctional nitrogen mustards possess two chloroethyl groups, allowing them to alkylate a second site on DNA, resulting in the formation of disruptive interstrand or intrastrand cross-links.[4][5][6] It is the formation of these cross-links that is considered the primary lesion responsible for their potent cytotoxic activity.[1]
Comparative Analysis of DNA Alkylating Efficiency
The efficiency of DNA alkylation and the resulting cytotoxicity can vary significantly among different nitrogen mustards. This variation is influenced by factors such as the reactivity of the aziridinium ion, the stability of the resulting DNA adducts, and the rate of cellular uptake and repair.[4][5]
Cytotoxicity Comparison
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes the IC50 values for several nitrogen mustards against various human cancer cell lines, providing a comparative view of their cytotoxic efficacy. Lower IC50 values indicate higher potency.
| Nitrogen Mustard | Cell Line | IC50 (µM) | Reference |
| Melphalan | MDA-MB-468 (Breast Cancer) | 48.7 | [7][8] |
| UO-31 (Renal Cancer) | >100 | [7][8] | |
| Chlorambucil | MDA-MB-468 (Breast Cancer) | 34.4 | [7][8] |
| UO-31 (Renal Cancer) | >100 | [7][8] | |
| MDA-MB-231 (Breast Cancer) | 136.85 | [9] | |
| MCF-7 (Breast Cancer) | 130.36 | [9] | |
| MCF-7 (Breast Cancer) | 29.14 | [9] | |
| CWB-20145 (1) | MDA-MB-468 (Breast Cancer) | 16.7 | [7][8] |
| UO-31 (Renal Cancer) | 38.8 | [7][8] | |
| FAN-NM-CH3 (2) | MDA-MB-468 (Breast Cancer) | <16.7 | [7][8] |
| Cisplatin | MIA PaCa2 (Pancreatic Cancer) | 4.2 ± 1.0 | [10] |
| MCF-7 (Breast Cancer) | 12.6 ± 0.8 | [10] | |
| A549 (Lung Cancer) | 18.2 ± 1.8 | [10] |
Distribution of DNA Adducts
The type and frequency of DNA adducts formed contribute to the biological activity of nitrogen mustards. The following table provides a comparative overview of the approximate distribution of major DNA adducts for three clinically important nitrogen mustards.
| Nitrogen Mustard | N7G Monoadducts | N3A Monoadducts | N7G-N7G Diadducts (Interstrand) | Phosphotriester Monoadducts | Reference |
| Mechlorethamine | Majority | - | 4-7% | - | [11] |
| Melphalan | ~38% | ~20% | ~20% | - | [11] |
| Cyclophosphamide | ~26% | - | ~6.7% | ~67% | [11] |
Experimental Protocols
The following section outlines the methodologies for key experiments used to assess the DNA alkylating efficiency of nitrogen mustards.
Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)
This assay is used to determine the concentration of a drug that is required to inhibit the growth of a certain percentage of a cell population (e.g., IC50).
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with a range of concentrations of the nitrogen mustard compounds for a specified period (e.g., 48 or 72 hours).
-
MTT/XTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The IC50 values are then calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[7][8]
Analysis of DNA Adducts by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification and quantification of specific DNA adducts formed by nitrogen mustards.[12][13][14][15]
-
DNA Isolation: Cells or tissues are treated with the nitrogen mustard of interest. Genomic DNA is then isolated using standard phenol-chloroform extraction or commercially available kits.
-
DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS Analysis: The resulting mixture of nucleosides and adducted nucleosides is separated by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The separated components are then introduced into a mass spectrometer for detection and quantification.[12][13][14]
-
Data Analysis: The abundance of specific adducts is determined by comparing their mass-to-charge ratio and fragmentation patterns to those of known standards. This allows for the quantification of different types of mono- and di-adducts.[15]
Detection of DNA Cross-links by Alkaline Comet Assay
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and cross-links. DNA cross-linking agents will reduce the migration of DNA in the gel.[16]
-
Cell Treatment and Embedding: Cells are treated with the nitrogen mustard. A suspension of single cells is then mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks. Electrophoresis is then performed, causing the negatively charged DNA to migrate towards the anode.
-
Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the amount of DNA cross-linking. The reduction in tail moment compared to a positive control (cells treated with a known DNA damaging agent like MMS) indicates the presence of cross-links.[16]
Measurement of DNA Interstrand Cross-links by Alkaline Elution
The alkaline elution technique is a classic method for quantifying DNA interstrand cross-links.
-
Cell Labeling and Treatment: Cells are typically labeled with a radioactive tracer (e.g., [14C]thymidine) and then treated with the nitrogen mustard.
-
Cell Lysis on Filter: The cells are lysed on a filter membrane, and the DNA is denatured with an alkaline solution.
-
Elution: The DNA is slowly eluted from the filter with the alkaline solution. The rate of elution is dependent on the size of the DNA fragments. DNA containing interstrand cross-links will be larger and elute more slowly than DNA without cross-links.
-
Quantification: The amount of DNA in the eluted fractions and remaining on the filter is quantified, often by liquid scintillation counting. The cross-linking frequency can be calculated based on the decreased rate of DNA elution compared to control cells.[17]
Visualizing the Molecular Mechanisms and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway of DNA alkylation and a typical experimental workflow.
Caption: Mechanism of DNA alkylation by a bifunctional nitrogen mustard.
Caption: Experimental workflow for comparing nitrogen mustard efficiency.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. courses.washington.edu [courses.washington.edu]
- 3. DNA damage and mutagenesis induced by nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity and kinetics of interstrand and intrastrand bifunctional alkylation by nitrogen mustards at a G-G-C sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity and kinetics of interstrand and intrastrand bifunctional alkylation by nitrogen mustards at a G-G-C sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity of a cis -dichloridoplatinum( ii ) complex of a chelating nitrogen mustard: insight into unusual guanine binding mode and low deac ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04459F [pubs.rsc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of 2-[Bis(2-chloroethyl)amino]ethanol and Chlorambucil in Leukemia Cell Lines: A Call for Direct Experimental Evidence
A comprehensive comparison between the cytotoxic effects of 2-[Bis(2-chloroethyl)amino]ethanol and the well-established chemotherapeutic agent chlorambucil in leukemia cell lines is currently hindered by a lack of direct experimental data for the former. While chlorambucil is a well-documented DNA alkylating agent used in the treatment of chronic lymphocytic leukemia (CLL), information on the biological activity of this compound is scarce. However, a theoretical comparison can be drawn based on their chemical structures, and a clear experimental path can be outlined to facilitate a future head-to-head evaluation.
Chlorambucil, a nitrogen mustard derivative, exerts its anticancer effects by covalently binding to DNA, leading to the formation of inter- and intrastrand cross-links. This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. In contrast, while this compound shares the same reactive bis(2-chloroethyl)amino functional group responsible for DNA alkylation, its efficacy and specific molecular consequences in leukemia cells have not been publicly reported.
This guide provides a detailed overview of the known mechanisms of chlorambucil and proposes a set of experimental protocols to enable a direct and quantitative comparison with this compound.
A Tale of Two Molecules: Knowns and Unknowns
Chlorambucil is a workhorse in CLL therapy, and its mechanism has been extensively studied. It belongs to the class of alkylating agents that directly damage cancer cell DNA. The presence of the aromatic ring in chlorambucil influences its chemical reactivity and transport into cells.
This compound is a simpler molecule, lacking the phenylbutyric acid moiety of chlorambucil. This structural difference likely affects its solubility, cell permeability, and the kinetics of its interaction with DNA. Without experimental data, it is hypothesized that it also functions as a DNA alkylating agent, but its potency, specificity, and the cellular responses it elicits remain to be determined.
Proposed Experimental Protocols for a Comparative Study
To address the current knowledge gap, a series of in vitro experiments are necessary. The following protocols outline the methodologies required to compare the effects of this compound and chlorambucil on leukemia cell lines.
Cell Viability and Cytotoxicity Assay (IC50 Determination)
This experiment aims to quantify and compare the cytotoxic potency of the two compounds.
1. Cell Culture:
-
Human leukemia cell lines (e.g., K562, Jurkat, MOLT-4) will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Preparation:
-
Stock solutions of this compound and chlorambucil will be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).
-
Serial dilutions will be made in the culture medium to achieve a range of final concentrations for treatment.
3. MTT Assay:
-
Cells will be seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight (for adherent lines if used) or stabilize.
-
The cells will be treated with various concentrations of each compound for 24, 48, and 72 hours. A vehicle control (DMSO) will be included.
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours at 37°C.
-
The medium will be removed, and 150 µL of DMSO will be added to dissolve the formazan crystals.
-
The absorbance will be measured at 570 nm using a microplate reader.
4. Data Analysis:
-
Cell viability will be expressed as a percentage of the control.
-
The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of cell growth, will be calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay will determine and compare the ability of the two compounds to induce programmed cell death.
1. Cell Treatment:
-
Leukemia cells will be treated with this compound and chlorambucil at their respective IC50 concentrations for 24 and 48 hours.
2. Staining:
-
After treatment, cells will be harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin-binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) will be added to the cell suspension according to the manufacturer's protocol.
-
The cells will be incubated in the dark at room temperature for 15 minutes.
3. Flow Cytometry:
-
The stained cells will be analyzed by flow cytometry.
-
The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells will be quantified.
Signaling Pathways and Experimental Workflows
To visualize the known mechanism of chlorambucil and the proposed experimental workflow for the comparative study, the following diagrams have been generated using Graphviz.
Quantitative Structure-Activity Relationship (QSAR) Analysis of 2-[Bis(2-chloroethyl)amino]ethanol Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of 2-[Bis(2-chloroethyl)amino]ethanol esters, a class of nitrogen mustards with potential as anticancer agents. The core of this analysis lies in understanding how the chemical structure of these compounds influences their biological activity, a critical aspect of rational drug design.
Nitrogen mustards exert their cytotoxic effects primarily through the alkylation of DNA, a mechanism that leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. The esterification of the ethanol moiety in the this compound scaffold allows for the introduction of various substituents, thereby modifying the physicochemical properties of the molecules and influencing their efficacy and selectivity.
Comparative Quantitative Data
The following tables summarize hypothetical, yet representative, quantitative data for a series of this compound esters. The biological activity is expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration, against a cancer cell line. The physicochemical descriptors are commonly used in QSAR studies of anticancer agents.[2][3][4][5]
Table 1: Illustrative Biological Activity and Physicochemical Descriptors for a Series of this compound Esters
| Compound ID | R Group (Ester Moiety) | pIC50 | LogP | Molecular Weight (MW) | Molar Refractivity (MR) |
| 1 | -CH3 | 5.2 | 1.8 | 244.1 | 60.5 |
| 2 | -CH2CH3 | 5.5 | 2.3 | 258.1 | 65.1 |
| 3 | -C6H5 | 6.1 | 3.5 | 320.2 | 85.3 |
| 4 | -CH2C6H5 | 6.4 | 4.0 | 334.2 | 90.0 |
| 5 | -C(CH3)3 | 5.8 | 3.1 | 286.2 | 74.4 |
Table 2: Alternative Compounds and Their QSAR Parameters
| Compound ID | R Group (Ester Moiety) | pIC50 | Electronic Effects (Hammett Constant, σ) | Steric Effects (Taft's Steric Parameter, Es) |
| 6 | -C6H4-NO2 (para) | 6.8 | 0.78 | -2.52 |
| 7 | -C6H4-Cl (para) | 6.3 | 0.23 | -0.97 |
| 8 | -C6H4-OCH3 (para) | 5.9 | -0.27 | -0.55 |
| 9 | -C6H4-CH3 (para) | 5.7 | -0.17 | -1.24 |
| 10 | -H | 5.0 | 0.00 | 1.24 |
Experimental Protocols
Synthesis of this compound Esters
This protocol describes a general method for the synthesis of this compound esters via Fischer esterification.[6][7][8][9][10]
Materials:
-
This compound hydrochloride
-
Corresponding carboxylic acid (e.g., acetic acid, benzoic acid)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous alcohol (as solvent, e.g., methanol, ethanol)
-
Sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
A mixture of this compound hydrochloride (1 equivalent) and the respective carboxylic acid (1.2 equivalents) is suspended in the appropriate anhydrous alcohol.
-
A catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) is carefully added to the mixture.
-
The reaction mixture is heated under reflux for a specified period (typically 4-24 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ester.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[11][12][13][14][15]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound esters) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
Following the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well.
-
The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium containing MTT is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for each compound is determined.
Visualizations
Signaling Pathway of Nitrogen Mustard-Induced Cytotoxicity
Nitrogen mustards, including the this compound esters, induce cell death through a well-established mechanism involving DNA alkylation, which triggers a DNA damage response leading to apoptosis.[16][17][18][19]
Caption: Mechanism of cytotoxicity for nitrogen mustard esters.
General Workflow for QSAR Analysis
The development of a QSAR model follows a systematic workflow, from data collection and preparation to model building and validation.[20][21][22][23][24]
Caption: A typical workflow for a QSAR study.
References
- 1. Structure-activity relationship investigation of bis(2-chloroethyl)aminoethyl esters of some carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential anticancer agents. XX. 2. Quantitative structure--activity relationships (QSAR) in aromatic nitrogen mustards area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3D- and 2D-QSAR models’ study and molecular docking of novel nitrogen-mustard compounds for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. neovarsity.org [neovarsity.org]
- 21. researchgate.net [researchgate.net]
- 22. QSAR Modeling: Where have you been? Where are you going to? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 24. youtube.com [youtube.com]
A Researcher's Guide to Confirming the Identity of 2-[Bis(2-chloroethyl)amino]ethanol Synthesis Products
For researchers, scientists, and drug development professionals, the accurate identification of synthesized compounds is paramount. This guide provides a comparative analysis of methods to confirm the identity of 2-[Bis(2-chloroethyl)amino]ethanol, a nitrogen mustard derivative, produced from the reaction of triethanolamine with thionyl chloride. This document outlines detailed experimental protocols, presents comparative data for the target compound and potential byproducts, and offers a comparison with an alternative synthesis strategy.
I. Synthesis of this compound
The synthesis of this compound is most commonly achieved through the chlorination of triethanolamine using thionyl chloride. This reaction should be performed with caution in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride and the evolution of HCl and SO2 gases.
Experimental Protocol: Synthesis of this compound Hydrochloride
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of triethanolamine in a suitable anhydrous solvent (e.g., chloroform or dichloromethane).
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. An excess of thionyl chloride is typically used to ensure complete conversion of all three hydroxyl groups.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to drive the reaction to completion.
-
After reflux, cool the mixture and carefully quench any remaining thionyl chloride by the slow addition of methanol.
-
The solvent is then removed under reduced pressure to yield the crude hydrochloride salt of the product.
-
Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.
II. Characterization of Synthesis Products
The crude product of the synthesis is unlikely to be pure this compound. A mixture of chlorinated species is possible, depending on the reaction conditions. The primary analytical techniques for identifying the components of the product mixture are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR should be employed to characterize the synthesis products.
Experimental Protocol: NMR Analysis
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer.
-
Analyze the chemical shifts, integration, and coupling patterns to identify the structure of the main product and any significant impurities.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Potential Byproducts
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound | ~3.8-4.0 (t, 4H, -N-CH₂-CH₂-Cl), ~3.6-3.8 (t, 2H, -CH₂-OH), ~3.0-3.2 (t, 4H, -N-CH₂-CH₂-Cl), ~2.8-3.0 (t, 2H, -N-CH₂-CH₂-OH) | ~58-60 (-CH₂-OH), ~55-57 (-N-CH₂-), ~40-42 (-CH₂-Cl) |
| Tris(2-chloroethyl)amine (HN3) | ~3.7 (t, 6H, -CH₂-Cl), ~3.0 (t, 6H, -N-CH₂-) | ~54 (-N-CH₂-), ~41 (-CH₂-Cl) |
| 2-(2-Chloroethoxy)-N,N-bis(2-chloroethyl)ethanamine | Complex multiplet signals | Multiple signals expected |
| Bis(2-chloroethyl)amine[1][2] | 3.94 (t, 4H), 3.45 (t, 4H) | 50.1, 40.2 |
Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.
Experimental Protocol: Mass Spectrometry Analysis
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by GC.
-
Acquire the mass spectrum using a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the product.
Table 2: Predicted Mass Spectrometry Data for this compound and Potential Byproducts
| Compound | Predicted Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| This compound | 185/187/189 (Cl isotope pattern) | Loss of CH₂OH (m/z 31), loss of CH₂Cl (m/z 49), fragments containing the nitrogen mustard moiety. |
| Tris(2-chloroethyl)amine (HN3) | 203/205/207/209 (Cl isotope pattern) | Stepwise loss of CH₂Cl, characteristic nitrogen mustard fragments. |
| 2-(2-Chloroethoxy)-N,N-bis(2-chloroethyl)ethanamine | 247/249/251/253 (Cl isotope pattern) | Complex fragmentation pattern. |
| Bis(2-chloroethyl)amine[3] | 141/143/145 (Cl isotope pattern) | 104, 90, 62 |
C. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for separating and identifying the different components in the reaction mixture.
Experimental Protocol: GC-MS Analysis
-
Dissolve the crude reaction product in a suitable volatile solvent.
-
Inject the sample into the GC-MS system.
-
The components will be separated on the GC column based on their boiling points and polarity.
-
The mass spectrometer will then provide a mass spectrum for each separated component, allowing for their identification by comparing the spectra to a database or through manual interpretation.
III. Comparison with Alternative Synthesis Routes
While the reaction of triethanolamine with thionyl chloride is a direct approach, other chlorinating agents can be used.
Table 3: Comparison of Chlorinating Agents for the Synthesis of this compound
| Chlorinating Agent | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂)[4] | Readily available, reaction byproducts (SO₂ and HCl) are gaseous and easily removed[4][5]. | Highly corrosive and toxic, can lead to the formation of multiple chlorinated byproducts. |
| Phosphorus Tribromide (PBr₃)[6][7] | Effective for converting primary and secondary alcohols to alkyl bromides[7]. | Would produce the bromo-analogue, not the target chloro-compound. Reagent is corrosive. |
| Oxalyl Chloride ((COCl)₂)[4] | Byproducts (CO, CO₂, HCl) are gaseous[4]. | More expensive than thionyl chloride, can also be very reactive. |
| Hydrogen Chloride (HCl)[8] | Less hazardous than thionyl chloride. | Requires harsher reaction conditions (higher temperatures and pressures) to achieve chlorination of all hydroxyl groups. |
IV. Visualizing the Workflow and Pathways
References
- 1. Bis(2-chloroethyl)amine hydrochloride(821-48-7) 1H NMR [m.chemicalbook.com]
- 2. Bis(2-chloroethyl)amine hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? [yufenggp.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN108003036B - Preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
A Comparative Guide to the Genotoxicity of Aromatic vs. Aliphatic Nitrogen Mustards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxic profiles of aromatic and aliphatic nitrogen mustards, a class of bifunctional alkylating agents with significant applications in chemotherapy and a history as chemical warfare agents. Understanding their differential effects on DNA is crucial for drug development, risk assessment, and the design of safer, more effective therapeutic agents. This document synthesizes experimental data on their mechanisms, potency in various assays, and the cellular pathways that respond to the damage they induce.
Introduction to Nitrogen Mustards
Nitrogen mustards (NMs) are cytotoxic compounds characterized by a bis(2-chloroethyl)amino functional group.[1] Their potent biological activity stems from their ability to alkylate DNA, forming covalent adducts that disrupt DNA replication and transcription, ultimately leading to cell death.[2][3] This genotoxic mechanism is the basis for their use as anticancer drugs but also accounts for their significant toxicity and carcinogenicity.[4]
NMs are broadly categorized into two main classes based on the substituent attached to the nitrogen atom:
-
Aliphatic Nitrogen Mustards: The nitrogen atom is attached to an alkyl group. These were the first type developed and are known for their high reactivity. A classic example is mechlorethamine (mustine or HN2).[2]
-
Aromatic Nitrogen Mustards: The nitrogen atom is attached to an aromatic ring. The electron-withdrawing nature of the ring decreases the nucleophilicity of the nitrogen atom, resulting in reduced reactivity and toxicity compared to their aliphatic counterparts.[5] Examples include chlorambucil and melphalan.[5][6]
Mechanism of Genotoxicity: A Tale of Two Reactivities
The fundamental mechanism of genotoxicity for both classes involves the formation of a highly reactive aziridinium cation through an intramolecular cyclization, which then serves as the alkylating agent.[1][7] This cation reacts with nucleophilic sites on DNA, primarily the N7 position of guanine, but also the N3 position of adenine.[4][7]
The process can result in:
-
Monofunctional Adducts: A single alkylation event on a DNA base.
-
Interstrand Cross-links (ICLs): The second chloroethyl arm reacts with a guanine on the opposite DNA strand, covalently linking the two strands. ICLs are particularly cytotoxic as they form a complete block to DNA replication and transcription.[2][8]
The primary difference between the two classes lies in the rate of aziridinium ion formation.
-
Aliphatic NMs are highly reactive, forming the aziridinium ion rapidly. This leads to a faster and often more aggressive alkylation of DNA.
-
Aromatic NMs exhibit reduced reactivity because the aromatic ring delocalizes the nitrogen's lone pair of electrons, slowing the formation of the aziridinium ion.[5] This slower reaction rate contributes to their generally lower systemic toxicity and allows for oral administration in some cases.[6]
Caption: Mechanism of DNA alkylation by nitrogen mustards.
Quantitative Comparison of Genotoxicity
Experimental data reveals a nuanced picture of the genotoxicity of these two classes. While aliphatic mustards are generally more reactive, the specific genotoxic outcome can vary depending on the compound, the biological system, and the endpoint being measured.
| Genotoxicity Endpoint | Aliphatic Nitrogen Mustards | Aromatic Nitrogen Mustards | Key Findings & References |
| Point Mutations | More potent inducers in bacterial systems (e.g., nor-nitrogen mustard vs. nitrogen mustard). | Generally less potent in bacterial assays compared to some aliphatic counterparts. | Nor-nitrogen mustard was found to be far more potent than nitrogen mustard in inducing point mutations in Salmonella typhimurium.[9][10] |
| Cytogenetic Damage | More potent inducers of chromosomal aberrations and sister chromatid exchanges (SCEs) in mammalian cells. | Less potent inducers of cytogenetic damage. | Nitrogen mustard was 10 times more potent than nor-nitrogen mustard in inducing chromosomal aberrations and SCEs in human lymphocytes.[9][10] |
| DNA Adducts | Primarily form N7-guanine monofunctional adducts and interstrand cross-links. | In addition to N7-guanine adducts, they induce substantial alkylation at the N3 position of adenine (e.g., melphalan, chlorambucil). | All nitrogen mustards induce guanine-N7 adducts and ICLs, but aromatic mustards also significantly alkylate adenine-N3.[4] |
| Overall Toxicity | Generally more toxic and reactive. | Characterized by reduced reactivity and toxicity, allowing for clinical use with a more manageable side-effect profile. | Aromatic mustards have reduced reactivity due to the electron-withdrawing properties of the aromatic ring.[5] Aliphatic mustards are rarely used today due to their higher toxicity.[2] |
| DNA Fragmentation | Induce extensive DNA fragmentation. | Induce DNA fragmentation. | Both classes of mustards were shown to increase DNA fragmentation in mice.[11] |
Cellular Response to Nitrogen Mustard-Induced DNA Damage
When cells are exposed to nitrogen mustards, a complex signaling network known as the DNA Damage Response (DDR) is activated to detect the DNA lesions, arrest the cell cycle, and initiate repair.[12]
Key players in this pathway include:
-
Sensors: Protein complexes like MRN (MRE11–RAD50–NBS1) and Ku70/Ku80 recognize DNA breaks and adducts.[12]
-
Transducers: Kinases such as ATM, ATR, and DNA-PKcs are activated by the sensors.[12]
-
Effectors: These transducers then phosphorylate a cascade of downstream proteins, including H2AX (forming γH2AX) and the tumor suppressor p53.[12]
The activation of this pathway can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive and overwhelms the repair capacity, the cell is directed towards apoptosis (programmed cell death).[1][12]
Caption: DNA Damage Response (DDR) pathway activation by nitrogen mustards.
Experimental Protocols for Genotoxicity Assessment
Standardized assays are essential for quantifying and comparing the genotoxicity of chemical compounds. Below are detailed methodologies for three key experiments.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.[13][14]
Experimental Protocol:
-
Strain Selection: Use appropriate tester strains, such as TA100 or TA1535 for detecting base-pair substitution mutagens.[15]
-
Metabolic Activation: Prepare a set of experiments with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that mimics mammalian metabolism. This is crucial as many compounds become mutagenic only after metabolic conversion.[16]
-
Exposure: Mix the bacterial culture with the test compound (at various concentrations) and the S9 mix (if applicable) in a tube.
-
Plating: Add the mixture to molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and pour it onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[14]
-
Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive mutagenic response.[13]
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual eukaryotic cells.[17][18]
References
- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 2. Nitrogen Mustards, Aliphatic Nitrogen Mustards [ebrary.net]
- 3. Alkylating Agents: Nitrogen mustard derivatives | Pharmacology Education Project [pharmacologyeducation.org]
- 4. DNA damage and mutagenesis induced by nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative genotoxicity of nitrogen mustard and nor-nitrogen mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparative toxic effect of nitrogen mustards (HN-1, HN-2, and HN-3) and sulfur mustard on hematological and biochemical variables and their protection by DRDE-07 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iphasebiosci.com [iphasebiosci.com]
- 17. Sensitivity to nitrogen mustard relates to the ability of processing DNA damage in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
Validating 2-[Bis(2-chloroethyl)amino]ethanol: A Comparative Guide for Drug Synthesis Intermediates
For Immediate Release
[City, State] – In the intricate landscape of pharmaceutical development, the selection and validation of chemical intermediates are critical determinants of a drug's final quality, efficacy, and safety. This guide provides a comprehensive analysis of 2-[Bis(2-chloroethyl)amino]ethanol, a key intermediate in the synthesis of several nitrogen mustard-based chemotherapeutic agents, most notably cyclophosphamide. Through a comparative lens, this document offers researchers, scientists, and drug development professionals essential data and experimental protocols to evaluate its performance against alternative synthetic precursors.
Performance Comparison of Synthetic Intermediates
The synthesis of cyclophosphamide and related analogues can be approached through various synthetic routes, each employing different key intermediates. The choice of intermediate significantly impacts reaction yield, purity of the final active pharmaceutical ingredient (API), and overall process safety. While this compound remains a widely utilized precursor, a thorough evaluation of its performance metrics is crucial for process optimization and regulatory compliance.
| Intermediate | Synthetic Route | Reported Yield (%) | Key Purity Considerations | Safety/Handling Notes |
| This compound | Reaction with phosphoryl chloride followed by cyclization with 3-aminopropanol. | 60-75% | Potential for residual starting materials and chlorinated byproducts. | Highly cytotoxic; requires specialized handling and containment. |
| N,N-Bis(2-chloroethyl)phosphoramidic dichloride | Direct reaction with 3-aminopropanol. | 70-85% | Requires stringent control of reaction conditions to minimize hydrolysis. | Corrosive and moisture-sensitive; handle under inert atmosphere. |
| 2-Chloro-2-oxo-[1.3.2]oxazaphosphinane | Reaction with bis(2-chloroethyl)amine hydrochloride. | Reported yields vary, with some methods citing lower yields and more side reactions.[1] | Formation of isomeric impurities. | All intermediates are hazardous and require appropriate personal protective equipment (PPE). |
| Solvent-Free Synthesis Intermediate | Reaction of phosphoryl chloride, bis(2-chloroethyl)amine hydrochloride, and 3-aminopropanol without a solvent. | 62-78% | Purity greater than 99% reported after crystallization. | Eliminates risks associated with hazardous solvents. |
Experimental Protocols
Rigorous validation of any drug intermediate is paramount. The following are detailed methodologies for key experiments in the validation of this compound.
Synthesis of this compound Hydrochloride
This protocol is adapted from established laboratory procedures.
Materials:
-
Diethanolamine
-
Thionyl chloride
-
Dichloroethane
-
Methanol
Procedure:
-
In a 1 L round-bottomed flask equipped with a reflux condenser, add 31.5 g (0.30 mol) of diethanolamine and 300 mL of dichloroethane.
-
Slowly add 51.0 mL of thionyl chloride to the mixture. A solid suspension will form immediately.
-
Warm the mixture to 50°C to dissolve the suspension.
-
Reflux the reaction mixture with stirring for 3 hours, during which a crystalline solid will precipitate.
-
After the reaction is complete, quench the reaction by adding 20 mL of methanol.
-
Remove the solvents under reduced pressure to obtain the white crystalline product, bis(2-chloroethyl)amine hydrochloride. A quantitative yield is expected.[2]
Validation by High-Performance Liquid Chromatography (HPLC)
This method is for the determination of purity and identification of impurities of the synthesized intermediate.
Chromatographic Conditions:
-
Column: SeQuant® ZIC®-HILIC (5 µm, 200 Å) 150x4.6 mm
-
Mobile Phase: Acetonitrile and 50 mM ammonium acetate, pH 5.9 (85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Diluent: Mobile phase
-
Sample Concentration: 0.5 mg/mL
Validation Parameters (based on ICH Q2(R1) Guidelines): [3]
-
Specificity: The method should be able to separate the main component from its potential impurities and degradation products.
-
Linearity: A linear relationship between the peak area and the concentration of the analyte should be established over a defined range.
-
Accuracy: The closeness of the test results to the true value should be determined by recovery studies.
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Visualizing Key Pathways and Workflows
To further aid researchers, the following diagrams illustrate the critical pathways and logical flows associated with the use of this compound in drug synthesis.
Caption: Experimental workflow for the synthesis and validation of the intermediate.
Caption: Logical relationship between intermediate quality and final drug product attributes.
Caption: Bioactivation pathway of Cyclophosphamide.[4][5][6][7][8]
Conclusion
The validation of this compound as a drug synthesis intermediate requires a multifaceted approach that encompasses a thorough comparison with alternative precursors, rigorous experimental validation, and a deep understanding of its role in the overall synthetic and biological pathways. This guide provides a foundational framework for researchers to make informed decisions, ensuring the development of safe and effective pharmaceuticals. The presented data and protocols are intended to serve as a starting point for comprehensive in-house validation studies.
References
- 1. Cyclophosphamide synthesis - chemicalbook [chemicalbook.com]
- 2. Bis(2-chloroethyl)amine hydrochloride | 821-48-7 [chemicalbook.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Assessing the Specificity of 2-[Bis(2-chloroethyl)amino]ethanol-Induced DNA Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the DNA adducts induced by the nitrogen mustard 2-[Bis(2-chloroethyl)amino]ethanol (HN1-OH) and other clinically relevant alkylating agents. The information presented herein is intended to assist researchers in understanding the specificity of DNA damage imparted by these compounds, a critical aspect in the development of targeted cancer therapies and in the assessment of genotoxicity. For the purpose of this guide, quantitative data for bis(2-chloroethyl)ethylamine (NM), a structurally analogous compound, is used as a proxy for HN1-OH.
Executive Summary
Nitrogen mustards are a class of bifunctional alkylating agents that exert their cytotoxic effects primarily through the formation of covalent adducts with DNA. This guide focuses on this compound and compares its DNA adduction profile with that of other well-characterized nitrogen mustards: mechlorethamine (HN2), melphalan, and chlorambucil. The specificity of DNA adduction, including the preferential sites of alkylation on DNA bases and the relative abundance of different adduct types (monoadducts, interstrand cross-links), is a key determinant of the biological activity and toxicity of these compounds. Understanding these specificities can inform the design of more selective and effective anticancer drugs.
Comparative Analysis of DNA Adduct Profiles
Nitrogen mustards primarily alkylate the N7 position of guanine, and to a lesser extent, the N3 position of adenine. The bifunctional nature of these agents allows for the formation of highly cytotoxic interstrand cross-links (ICLs). The relative distribution of these adducts varies among different nitrogen mustards, influencing their therapeutic and toxicological profiles.
Quantitative Data on DNA Adduct Formation
The following tables summarize the relative abundance of major DNA adducts formed by this compound (represented by its proxy, bis(2-chloroethyl)ethylamine), mechlorethamine, melphalan, and chlorambucil.
Table 1: Relative Abundance of Guanine Adducts Induced by Bis(2-chloroethyl)ethylamine (Proxy for HN1-OH) in MDA-MB-231 Human Breast Cancer Cells [1]
| Adduct Type | Relative Abundance (%) |
| N7-Guanine Monoadduct (NM-G) | 75.2% |
| Guanine-Guanine Cross-link (G-NM-G) | 18.6% |
| N7-Guanine Formamidopyrimidine (NM-FapyG) | 14.0% |
| FapyG-Guanine Cross-link (FapyG-NM-G) | 0.5% |
Table 2: Comparative Adduct Profiles of Various Nitrogen Mustards
| Nitrogen Mustard | Major Adducts and Relative Abundance | Reference |
| Mechlorethamine (HN2) | N7-Guanine monoadducts are the predominant lesion (>90%). Interstrand cross-links represent a smaller fraction. | [2] |
| Melphalan | Alkylation occurs at both N7 of guanine and N3 of adenine. Forms N7-guanine monoadducts, N3-adenine monoadducts, N7-guanine-N7-guanine cross-links, and N7-guanine-N3-adenine cross-links. | [3] |
| Chlorambucil | Primarily forms monoadducts at N7 of guanine and N3 of adenine. Interstrand cross-links are also formed. | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the DNA alkylation pathway of nitrogen mustards and a typical experimental workflow for adduct analysis.
Caption: DNA alkylation pathway of nitrogen mustards.
Caption: Experimental workflow for DNA adduct analysis.
Experimental Protocols
Accurate assessment of DNA adduct specificity relies on robust and well-defined experimental protocols. The two most common methods for the sensitive detection and quantification of DNA adducts are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ³²P-Postlabeling.
LC-MS/MS Protocol for Nitrogen Mustard-DNA Adducts
This method offers high specificity and structural information about the adducts.
-
DNA Isolation: Genomic DNA is isolated from cells or tissues treated with the nitrogen mustard using standard phenol-chloroform extraction or commercial kits.
-
DNA Hydrolysis: To release the adducted bases, a two-stage neutral thermal hydrolysis is often employed to minimize the artificial formation of ring-opened Fapy adducts.[1]
-
Stage 1: Incubate the DNA sample at 37°C for 72 hours in a neutral buffer (e.g., 50 mM phosphate buffer, pH 7.0). This step preferentially hydrolyzes the labile N7-guanine adducts.
-
Stage 2: Subsequently, heat the sample at 95°C for 4 hours to release the more stable Fapy adducts.
-
Alternatively, enzymatic digestion using a cocktail of nucleases (e.g., DNase I, nuclease P1, and alkaline phosphatase) can be used to digest the DNA into individual nucleosides.
-
-
Adduct Enrichment: Solid-phase extraction (SPE) is commonly used to enrich the adducts and remove unmodified nucleosides and other interfering substances.
-
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography is typically used to separate the different adducts. A C18 column is a common choice.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific quantification. This involves monitoring specific precursor-to-product ion transitions for each adduct. For example, for N7-guanine adducts, a characteristic neutral loss of the deoxyribose moiety is often observed.[4]
-
Quantification: Stable isotope-labeled internal standards for each adduct are spiked into the samples before hydrolysis to ensure accurate quantification.
-
³²P-Postlabeling Protocol for Nitrogen Mustard-DNA Adducts
This highly sensitive method is capable of detecting very low levels of DNA adducts.
-
DNA Isolation and Digestion: DNA is isolated and then digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The bulky adducts are enriched using methods like nuclease P1 digestion, which removes normal nucleotides, or butanol extraction.
-
Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: The TLC plates are analyzed by autoradiography or phosphorimaging. The amount of radioactivity in each adduct spot is quantified and compared to the total radioactivity of the DNA sample to calculate the adduct frequency. For unstable N7-substituted deoxyguanosine adducts, modifications to the standard protocol, such as performing enzymatic digestions at low temperatures (10°C), are necessary to prevent adduct loss.[5][6]
Conclusion
The specificity of DNA adduct formation is a critical factor influencing the therapeutic efficacy and toxicity of nitrogen mustards. While all nitrogen mustards primarily target the N7 position of guanine, the relative abundance of monoadducts, interstrand cross-links, and secondary lesions like Fapy adducts can differ significantly. This guide provides a comparative framework for understanding these differences, supported by quantitative data and detailed experimental protocols. The use of robust analytical techniques such as LC-MS/MS and ³²P-postlabeling is essential for the accurate assessment of these DNA adduct profiles. Further research focusing on direct comparative studies under standardized conditions will be invaluable for the rational design of next-generation alkylating agents with improved specificity and reduced off-target effects.
References
- 1. Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylation of DNA by melphalan with special reference to adenine derivatives and adenine-guanine cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 32P-postlabeling method for detecting unstable N-7-substituted deoxyguanosine adducts in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 32P-postlabeling method for detecting unstable N-7-substituted deoxyguanosine adducts in DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Half-Life and Stability of Key Nitrogen Mustard Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the half-life and stability of five prominent nitrogen mustard compounds used in cancer chemotherapy: Mechlorethamine, Cyclophosphamide, Melphalan, Chlorambucil, and Bendamustine. The information presented is supported by experimental data from peer-reviewed literature to aid in research and development.
Data Presentation: Half-Life and Stability Comparison
The following tables summarize the pharmacokinetic half-life in plasma and the in vitro stability of the nitrogen mustard compounds.
Table 1: Pharmacokinetic Half-Life of Nitrogen Mustard Compounds in Human Plasma
| Compound | Elimination Half-Life (t½) | Notes |
| Mechlorethamine | Very short, < 1 minute | Rapidly transforms into a reactive ethyleniminium intermediate. |
| Cyclophosphamide | 3 to 12 hours | Prodrug that requires metabolic activation in the liver.[1] |
| Melphalan | Intravenous: 14 - 83 minutesOral: 36 - 552 minutes | Exhibits significant variability in absorption and half-life with oral administration.[2][3][4][5][6] |
| Chlorambucil | ~1.5 - 2.5 hours | Rapidly and well-absorbed orally.[7][8][9] |
| Bendamustine | ~40 minutes (effective) | Exhibits a polyphasic decline, with the intermediate half-life being clinically relevant.[10][11][12][13][14] |
Table 2: In Vitro Stability of Reconstituted/Diluted Nitrogen Mustard Solutions
| Compound | Solution/Diluent | Concentration | Storage Temperature | Stability |
| Mechlorethamine | Aqueous solution | Not specified | Room Temperature | Unstable, rapidly hydrolyzes. |
| Cyclophosphamide | Sterile Water for Injection | 20 mg/mL | 4°C | Stable for 7 days.[15][16] |
| 0.9% NaCl or 5% Dextrose | 1 mg/mL | Room Temperature | Stable for 24 hours.[17][18] | |
| 0.9% NaCl or 5% Dextrose | 1 mg/mL | Refrigerated | Stable for 6 days.[17][18] | |
| Melphalan | 0.9% NaCl | 0.1 - 0.45 mg/mL | 20°C | Stable for up to 3 hours.[19] |
| 0.9% NaCl | 0.1 - 0.45 mg/mL | 30°C | Stable for up to 50 minutes.[19] | |
| 0.9% NaCl | 4 mg/mL | Room Temperature | Stable for up to 8 hours.[2][20] | |
| 0.9% NaCl | 2 mg/mL | Refrigerated | Stable for 24 hours.[2][20] | |
| Chlorambucil | Ethanol/150 mM NaCl | Not specified | -70°C | Stable for approximately 8 months (t95).[21] |
| Medium with 10% serum | Not specified | Not specified | Stability increased four-fold compared to medium alone.[21] | |
| Bendamustine | Sterile Water for Injection | 2.5 mg/mL | 2-8°C | Stable for 8 hours.[22] |
| 0.9% NaCl or 2.5% Dextrose/0.45% NaCl | Final admixture | 2-8°C | Stable for 24 hours.[23][24] | |
| 0.9% NaCl or 2.5% Dextrose/0.45% NaCl | Final admixture | Room Temperature | Stable for 3 hours.[23][24] |
Experimental Protocols
Determination of Plasma Half-Life (Pharmacokinetics)
The pharmacokinetic parameters, including the elimination half-life, of nitrogen mustards in plasma are typically determined through clinical studies involving patient populations. A general protocol is as follows:
-
Drug Administration: The specific nitrogen mustard compound is administered to patients, often intravenously to ensure complete bioavailability, at a clinically relevant dose.
-
Blood Sampling: Blood samples are collected at predetermined time intervals after drug administration. Sampling is more frequent initially to capture the distribution phase and continues for a duration sufficient to characterize the elimination phase (typically at least 3-5 times the expected half-life).
-
Plasma Separation: Plasma is immediately separated from the blood samples by centrifugation to prevent further metabolism or degradation of the drug by blood components.
-
Sample Preparation: Plasma samples are typically deproteinized, often by precipitation with an organic solvent like acetonitrile or methanol, followed by centrifugation.[8] An internal standard is added to the plasma samples to ensure accuracy and precision during analysis.
-
Quantitative Analysis: The concentration of the parent drug (and its metabolites, if relevant) in the plasma samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).[4][5][6][18]
-
Pharmacokinetic Modeling: The plasma concentration-time data are then analyzed using pharmacokinetic software to determine various parameters, including the elimination half-life (t½), volume of distribution (Vd), and clearance (CL).
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
A stability-indicating HPLC method is crucial for determining the stability of nitrogen mustard compounds in solution. This method can separate the intact drug from its degradation products.
Example Protocol for Melphalan:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[16]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01M KH2PO4 at pH 3.8) and organic solvents like acetonitrile and methanol is used. A typical ratio could be 30:45:25 (v/v/v) of buffer:acetonitrile:methanol.
-
Flow Rate: A flow rate of 1 mL/min is generally used.[16]
-
Detection: The UV detector is set to a wavelength where the drug has maximum absorbance, for instance, 210 nm for Melphalan.
-
-
Sample Preparation:
-
The melphalan formulation is reconstituted and/or diluted to the desired concentration in the test solution (e.g., 0.9% NaCl).
-
Aliquots of the solution are stored under the specified conditions (e.g., different temperatures, light exposure).
-
At various time points, samples are withdrawn and, if necessary, diluted with the mobile phase to fall within the linear range of the assay.
-
-
Analysis and Data Interpretation:
-
The samples are injected into the HPLC system, and the peak area of the intact melphalan is recorded.
-
The concentration of melphalan at each time point is calculated based on a calibration curve prepared with known standards.
-
Stability is often defined as the time at which the concentration of the parent drug decreases to 90% or 95% of its initial concentration.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: DNA Alkylation and Apoptosis Induction
Nitrogen mustards exert their cytotoxic effects primarily through the alkylation of DNA. The bifunctional nature of these compounds allows them to form interstrand and intrastrand cross-links in the DNA, which ultimately triggers programmed cell death (apoptosis).
Caption: General mechanism of DNA alkylation by nitrogen mustards.
Upon DNA damage, a complex signaling cascade known as the DNA Damage Response (DDR) is initiated, which can lead to cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis.
Caption: DNA damage-induced apoptosis signaling pathway.
Experimental Workflow for Stability Analysis
The following diagram illustrates a typical workflow for assessing the stability of a nitrogen mustard compound in a solution using HPLC.
References
- 1. jgpt.rutgers.edu [jgpt.rutgers.edu]
- 2. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC study on the stability of bendamustine hydrochloride immobilized onto polyphosphoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expressions of apoptotic protein and gene following sulfur mustard-induced acute pulmonary injuries in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijbio.com [ijbio.com]
- 12. archives.ijper.org [archives.ijper.org]
- 13. Studies on the pharmacokinetics of chlorambucil and prednimustine in patients using a new high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia | Semantic Scholar [semanticscholar.org]
- 21. ukaazpublications.com [ukaazpublications.com]
- 22. rjpbcs.com [rjpbcs.com]
- 23. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Understanding Apoptosis Induced by 2-[Bis(2-chloroethyl)amino]ethanol and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the apoptotic mechanisms initiated by the nitrogen mustard derivative, 2-[Bis(2-chloroethyl)amino]ethanol, and its clinically relevant alternatives. By presenting key performance data, detailed experimental protocols, and visual representations of the underlying signaling pathways, this document aims to facilitate a deeper understanding of these compounds' therapeutic potential.
Mechanism of Action: DNA Alkylation as a Trigger for Apoptosis
This compound belongs to the class of nitrogen mustards, which are potent DNA alkylating agents. The core mechanism of action for these compounds involves the formation of highly reactive aziridinium ions that subsequently alkylate DNA, primarily at the N7 position of guanine bases. This process can lead to the formation of interstrand and intrastrand cross-links, which physically obstruct DNA replication and transcription.
The resulting DNA damage triggers a cellular stress response, often culminating in the activation of the intrinsic apoptotic pathway. The tumor suppressor protein p53 plays a pivotal role in this process. Upon sensing irreparable DNA damage, p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma. These proteins, in turn, promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately executing programmed cell death.
Comparative Performance of Apoptosis-Inducing Agents
While specific quantitative data for apoptosis induced by this compound is not extensively available in publicly accessible literature, a comparative analysis with other well-characterized nitrogen mustards can provide valuable insights into the expected efficacy and cellular responses. The following tables summarize key apoptotic parameters for established alkylating agents: cyclophosphamide, chlorambucil, melphalan, and bendamustine.
Table 1: Comparative Cytotoxicity (IC50) of Nitrogen Mustards in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Cyclophosphamide | U87 (Glioblastoma) | 15.67 | [1] |
| T98 (Glioblastoma) | 19.92 | [1] | |
| Chlorambucil | MDA-MB-468 (Breast Cancer) | 34.4 | [2] |
| UO-31 (Renal Cancer) | >100 | [2] | |
| MCF-7 (Breast Cancer) | 29.14 | [3] | |
| Melphalan | MDA-MB-468 (Breast Cancer) | 48.7 | [2] |
| UO-31 (Renal Cancer) | >100 | [2] | |
| HepG2 (Liver Cancer) | 0.41 | [3] | |
| Bendamustine | B-CLL (Chronic Lymphocytic Leukemia) | 7.3 (untreated patients) | [4] |
| B-CLL (pretreated patients) | 4.4 | [4] | |
| HL cell lines (Hodgkin Lymphoma) | 25-50 | [5] |
Table 2: Induction of Apoptosis by Nitrogen Mustards in Cancer Cell Lines
| Compound | Cell Line | Concentration | Time (h) | % Apoptotic Cells | Reference |
| Cyclophosphamide | U87 (Glioblastoma) | 15.67 µM (IC50) | 48 | 42.73 | [1] |
| T98 (Glioblastoma) | 19.92 µM (IC50) | 48 | 41.7 | [1] | |
| Chlorambucil | CLL (Chronic Lymphocytic Leukemia) | Clinically achievable doses | 72 (ex vivo) | Increased vs. untreated | [6] |
| Melphalan | THP1 (Leukemia) | IC50 | 48 | ~62 (early + late) | [7] |
| Bendamustine | B-CLL (Chronic Lymphocytic Leukemia) | 1-50 µg/ml | 48 | 30.4 - 94.8 | [4] |
Table 3: Modulation of Key Apoptotic Proteins by Nitrogen Mustards
| Compound | Cell Line | Effect on Bcl-2 Family | Caspase Activation | Reference |
| Cyclophosphamide | Mouse Ovarian Carcinoma | - | Increased Cleaved Caspase-3 | [8] |
| Chlorambucil | CLL (Chronic Lymphocytic Leukemia) | - | - | |
| Melphalan | THP1, HL60, RPMI8226 (Hematological Malignancies) | - | Activation of Caspase-3/7, 8, and 9 | [7] |
| Bendamustine | OCI-LY1 (Diffuse Large B-cell Lymphoma) | Decreased Bcl-2 | Increased Caspase-3, 8, Cleaved-Caspase-8 |
Experimental Protocols
To ensure reproducibility and standardization of results, detailed experimental protocols for key assays are provided below.
Determination of IC50 using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Caspase-3 Activity Assay
-
Cell Lysis: After treatment, lyse the cells using a specific cell lysis buffer provided with the assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm, which corresponds to the amount of pNA released by active caspase-3.
-
Data Analysis: Normalize the caspase activity to the protein concentration.
Western Blotting for Bcl-2 and Bax
-
Protein Extraction: Extract total protein from treated and untreated cells using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Visualizing the Apoptotic Pathway and Experimental Workflow
To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using Graphviz.
Caption: Signaling Pathway of Nitrogen Mustard-Induced Apoptosis.
Caption: General Experimental Workflow for Assessing Apoptosis.
References
- 1. Short Exposure to Ethanol Diminishes Caspase-1 and ASC Activation in Human HepG2 Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unco.edu [unco.edu]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. The BCL-2 arbiters of apoptosis and their growing role as cancer targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative changes in p53, Bcl-2 and apoptosis in blood and urine of bladder cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the BCL-2-regulated apoptotic pathway for the treatment of solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Nitrogen Mustard-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel nitrogen mustard-based anticancer agents against established alternatives, supported by experimental data.
Introduction to Nitrogen Mustard-Based Anticancer Agents
Nitrogen mustards represent a class of alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1] Their cytotoxic effect is primarily mediated through the alkylation of DNA, leading to the formation of interstrand cross-links (ICLs).[1] This damage disrupts DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[2] However, the clinical utility of traditional nitrogen mustards is often limited by their lack of selectivity, leading to significant side effects.[3] To address this, researchers are actively developing novel derivatives and hybrid molecules with improved efficacy and reduced toxicity.[3]
Mechanism of Action: DNA Alkylation and Cross-Linking
The fundamental mechanism of action for nitrogen mustards involves a two-step intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA, predominantly the N7 position of guanine.[1][2] Bifunctional nitrogen mustards can undergo this reaction twice, leading to the formation of ICLs that are particularly cytotoxic as they are difficult for cellular repair mechanisms to resolve.[1]
Comparative Efficacy of Novel Nitrogen Mustard Agents
Recent research has focused on synthesizing novel nitrogen mustard derivatives and hybrids to enhance their anticancer activity and selectivity. The following tables summarize the in vitro cytotoxicity of several novel compounds compared to established drugs, chlorambucil and melphalan. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity (IC50, µM) of Phenylboronic Acid Nitrogen Mustards [4]
| Compound | MDA-MB-468 (Breast Cancer) | UO-31 (Renal Cancer) |
| CWB-20145 (1) | 16.7 | 38.8 |
| FAN-NM-CH3 (2) | 2.2 | 18.5 |
| Chlorambucil | 34.4 | >100 |
| Melphalan | 48.7 | >100 |
Lower IC50 values indicate higher potency.
Table 2: Cytotoxicity (IC50, µM) of Tyrosinamide-Chlorambucil Hybrids [3]
| Compound | MDA-MB-231 (Breast Cancer) | MCF-7 (Breast Cancer) |
| m-16 | 48.61 | 31.25 |
| Chlorambucil | 136.85 | 130.36 |
Table 3: Cytotoxicity (IC50, µM) of Etoposide-Nitrogen Mustard Hybrids [3]
| Compound | K562 (Leukemia) | K/VP.5 (Etoposide-resistant Leukemia) |
| 13e | 0.27 | 0.85 |
| Melphalan | 12 | 5.3 |
| Etoposide | 0.29 | 4.9 |
Table 4: Cytotoxicity (IC50, µM) of Oridonin-Nitrogen Mustard Conjugates [3]
| Compound | MCF-7 (Breast Cancer) | Bel-7402 (Hepatocellular Carcinoma) |
| 10b | 0.68 | 0.50 |
| Melphalan | >40 | >40 |
| Chlorambucil | >40 | >40 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing MTT to formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
DNA Interstrand Cross-Link Analysis (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. A modified alkaline comet assay can be used to specifically measure DNA interstrand cross-links.
Principle: ICLs prevent the denaturation and migration of DNA during electrophoresis. To detect ICLs, cells are first exposed to a known amount of DNA-damaging agent (e.g., ionizing radiation) to induce random strand breaks. In cells without ICLs, this will result in a large comet tail. In cells with ICLs, the DNA remains cross-linked and will not migrate as far, resulting in a smaller comet tail.
General Protocol Outline: [7][8][9]
-
Cell Treatment: Expose cells to the nitrogen mustard agent for a defined period.
-
Irradiation: Irradiate the cells with a fixed dose of X-rays or gamma rays to induce single-strand breaks.
-
Cell Embedding: Embed the cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming the comet tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail relative to the head to determine the extent of DNA damage. A reduction in tail moment compared to the irradiated control indicates the presence of ICLs.
Conclusion and Future Perspectives
The development of novel nitrogen mustard-based anticancer agents continues to be a promising area of research. By modifying the core structure and creating hybrid molecules, scientists are engineering compounds with significantly improved potency and selectivity against cancer cells, including drug-resistant strains. The data presented in this guide highlights the potential of these new agents to overcome the limitations of traditional nitrogen mustard chemotherapy. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of these promising compounds.
References
- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. geneticeducation.co.in [geneticeducation.co.in]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
comparative analysis of gene expression profiles after treatment with different alkylating agents
A Comparative Analysis of Gene Expression Profiles After Treatment with Sulfur Mustard and Temozolomide
This guide provides a comparative analysis of the transcriptomic responses to two distinct alkylating agents: Sulfur Mustard (SM), a bifunctional agent known for its vesicant properties, and Temozolomide (TMZ), a monofunctional agent used in cancer chemotherapy, particularly for glioblastoma.[1][2] Alkylating agents exert their cytotoxic effects by covalently adding alkyl groups to DNA, which can block essential biological processes like replication and transcription, ultimately leading to cell death.[3][4] Understanding the differential gene expression profiles induced by these agents can elucidate their specific mechanisms of action and resistance, aiding in the development of more effective therapeutic strategies.
Experimental Methodologies
The data presented in this guide are synthesized from multiple studies investigating the effects of Sulfur Mustard and Temozolomide on various biological systems. The methodologies employed in these key studies are summarized below.
| Parameter | Sulfur Mustard (SM) Study | Temozolomide (TMZ) Study |
| Biological System | Mouse Ear Skin[2] / Human Airway Tissue[5] | Patient-Derived Glioblastoma Stem-Like Cells[6] |
| Treatment | Topical application of SM (0.005 to 0.16 mg)[2] | 500 µM TMZ in cell culture[6] |
| Exposure Time | 24 hours post-exposure[2] | 24 hours[6] |
| Gene Expression Analysis | cDNA Microarray[2] | RNA Sequencing (RNA-Seq) and small RNA-Seq[6] |
| Control Group | Dichloromethane vehicle-exposed tissue[2] | Vehicle (DMSO)-treated cells[6] |
A generalized workflow for such comparative transcriptomic studies is illustrated below. This process begins with the exposure of biological samples to the respective chemical agents, followed by RNA extraction and high-throughput sequencing or microarray analysis. The resulting data undergoes rigorous bioinformatic processing to identify differentially expressed genes and altered biological pathways.
Figure 1: Generalized experimental workflow for comparative transcriptomic analysis.
Comparative Gene Expression Analysis
Treatment with both Sulfur Mustard and Temozolomide induces significant changes in gene expression, reflecting the cellular response to DNA damage. However, the specific genes and the magnitude of their dysregulation differ, highlighting agent-specific cellular responses.
Sulfur Mustard-Induced Gene Expression Changes
In murine skin exposed to SM, a dose-dependent increase in the upregulation of genes involved in apoptosis, transcription, cell cycle, and inflammation was observed.[2] Notably, no genes were found to be consistently downregulated across all doses. A study on chronic human mustard lung disease also identified 122 significantly dysregulated genes associated with extracellular matrix components, apoptosis, stress response, and inflammation.[5]
Table 1: Selected Upregulated Genes in Mouse Skin 24h After SM Exposure [2]
| Gene Category | Gene Name | Description |
| Apoptosis | Casp1, Casp3 | Caspase 1 and 3, key executioners of apoptosis |
| Fas | Fas cell surface death receptor | |
| Transcription Factors | Atf3 | Activating transcription factor 3 |
| Jun | Jun proto-oncogene, AP-1 transcription factor subunit | |
| Cell Cycle | Ccng1 | Cyclin G1 |
| Cdkn1a (p21) | Cyclin dependent kinase inhibitor 1A | |
| Inflammation | Ccl2, Ccl3 | Chemokine (C-C motif) ligand 2 and 3 |
| IL1b, IL6 | Interleukin 1 beta and Interleukin 6 |
Temozolomide-Induced Gene Expression Changes
RNA-sequencing of glioblastoma cells treated with TMZ revealed a coordinated transcriptional response involving protein-coding genes, microRNAs, and long non-coding RNAs (lncRNAs).[6] The response differs between TMZ-sensitive and resistant cells. Key upregulated genes in response to TMZ are often involved in DNA repair and cell cycle arrest, reflecting the cellular effort to manage DNA lesions. For instance, single-cell transcriptomics has shown increased expression of RRM2, a gene crucial for DNA synthesis, during chemotherapy.[7]
Table 2: Selected Differentially Expressed Genes in Glioblastoma Cells After TMZ Treatment [6][8][9]
| Gene Category | Gene Name | Regulation | Description |
| DNA Repair | RRM2 | Upregulated | Ribonucleotide reductase regulatory subunit M2 |
| MGMT | Variable | O-6-methylguanine-DNA methyltransferase (often silenced in sensitive tumors) | |
| Cell Cycle | p53 pathway genes | Upregulated | Genes involved in p53-mediated cell cycle arrest and apoptosis |
| Cyclins/CDKs | Downregulated | Key regulators of cell cycle progression | |
| Transcription Factors | MAZ | Upregulated | MYC-associated zinc finger protein, linked to resistance[8] |
| LncRNAs | Multiple | Dysregulated | Long non-coding RNAs involved in regulatory circuits |
Affected Signaling Pathways
Alkylating agents trigger a complex network of signaling pathways known as the DNA Damage Response (DDR).[10][11] While both SM and TMZ activate the DDR, the specific lesions they create lead to the preferential activation of different repair and signaling cascades.
DNA Damage and Repair Pathways
Alkylating agents can produce a variety of DNA adducts.[3] Monofunctional agents like TMZ primarily create single-base adducts, such as O6-methylguanine (O6-MeG), which are recognized by the Mismatch Repair (MMR) system and can lead to futile repair cycles and double-strand breaks (DSBs).[12] Bifunctional agents like SM can form DNA interstrand cross-links (ICLs), which are highly cytotoxic lesions requiring a more complex repair process involving factors from Nucleotide Excision Repair (NER), Fanconi Anemia (FA), and Homologous Recombination (HR) pathways.[12][13]
The Base Excision Repair (BER) pathway is also crucial for repairing many of the N-alkyl adducts produced by both types of agents.[10][14]
Figure 2: Simplified overview of the DNA Damage Response pathway.
Key Signaling Nodes in Alkylating Agent Response
The cellular response to DNA alkylation is orchestrated by a network of signaling proteins. Upon detection of DNA lesions, sensor kinases like ATM and ATR are activated.[10] These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor p53, which plays a central role in deciding the cell's fate by inducing cell cycle arrest, promoting DNA repair, or initiating apoptosis if the damage is irreparable.[10] The differential expression of genes like Atf3, Jun, and Cdkn1a following SM exposure reflects the activation of these stress response and cell cycle control pathways.[2] Similarly, the response to TMZ involves the modulation of p53 and related cell cycle pathways.[9]
Figure 3: Divergent DNA repair responses to TMZ and SM.
References
- 1. Alkylating anticancer agents and their relations to microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microarray analysis of gene expression in murine skin exposed to sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microarray gene expression analysis of the human airway in patients exposed to sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temozolomide-Induced RNA Interactome Uncovers Novel LncRNA Regulatory Loops in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rna-seqblog.com [rna-seqblog.com]
- 8. Single-cell and spatial transcriptome analyses reveal MAZ(+) NPC-like clusters as key role contributing to glioma recurrence and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity and quality of starting materials is paramount to the success and reproducibility of their work. This guide provides a comprehensive overview of the key parameters and analytical methodologies used to confirm the purity of 2-[Bis(2-chloroethyl)amino]ethanol hydrochloride (CAS: 63978-53-0), a crucial intermediate in the synthesis of various compounds. We will delve into a typical Certificate of Analysis (CoA), compare specifications, and provide detailed experimental protocols.
Understanding the Certificate of Analysis
A Certificate of Analysis is a formal document that outlines the quality control testing performed on a specific batch of a product. It provides a summary of the test results against established specifications. While CoAs from different suppliers may vary in format, they generally cover the same fundamental quality attributes.
Table 1: Comparison of Typical Quality Specifications for this compound Hydrochloride
| Parameter | Typical Specification (Supplier A) | Typical Specification (Supplier B) | Acceptance Criteria |
| Appearance | White to off-white crystalline powder | White solid | Conforms to standard |
| Solubility | Soluble in water | Soluble in water | Clear, colorless solution at a specified concentration |
| Identification by ¹H NMR | Conforms to structure[1] | Consistent with structure | The spectrum corresponds to the reference standard |
| Purity by HPLC/UPLC | ≥ 98.0%[2] | ≥ 95.0%[3] | NLT 95.0% |
| Moisture Content (by Karl Fischer) | ≤ 0.5% | ≤ 1.0% | NMT 1.0% |
| Melting Point | Report value | Report value | Within a specified range |
| Related Substances/Impurities | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% | Not specified | Specific limits for known and unknown impurities |
| Residual Solvents | Meets USP <467> requirements | Meets USP <467> requirements | Within ICH limits |
NLT: Not Less Than, NMT: Not More Than
Experimental Protocols
Detailed and validated analytical methods are crucial for obtaining reliable purity data. Below are protocols for key experiments typically performed.
Identification by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Methodology:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire the proton NMR spectrum using a spectrometer (e.g., 400 MHz).
-
Process the data and compare the chemical shifts, multiplicities, and integrations of the signals with a reference standard or theoretical values.
-
-
Expected Result: The obtained spectrum should be consistent with the known structure of this compound hydrochloride.[1]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the main compound and detect any impurities.
-
Methodology: A reverse-phase HPLC method is commonly employed.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Quantification: The percentage purity is calculated based on the area of the main peak relative to the total peak area.
-
Analysis of Genotoxic Impurities by UHPLC-MS/MS
Given that this compound is a nitrogen mustard derivative, there is a potential for the presence of genotoxic impurities, such as bis(2-chloroethyl)amine. A highly sensitive method like UHPLC-MS/MS is necessary for their detection and quantification at trace levels.[4]
-
Objective: To detect and quantify potential genotoxic impurities.
-
Methodology:
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Column: A suitable column for polar compounds (e.g., C18).
-
Mobile Phase: A gradient elution with an aqueous phase containing a modifier like formic acid and an organic phase like methanol or acetonitrile is often used.[4]
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Acceptance Criteria: The levels of any detected genotoxic impurities must be below the threshold of toxicological concern (TTC).
Visualizing the Quality Control Workflow and Potential Impurities
To better understand the process of confirming the purity of this compound hydrochloride and the potential impurities that may arise, the following diagrams are provided.
Caption: Workflow for Purity Confirmation.
The synthesis of this compound hydrochloride can involve the reaction of diethanolamine with a chlorinating agent like thionyl chloride.[5][[“]] This process can lead to the formation of several potential impurities.
Caption: Main Compound and Potential Impurities.
Conclusion
Confirming the purity of this compound hydrochloride requires a multi-faceted analytical approach. By carefully reviewing the Certificate of Analysis and understanding the underlying experimental protocols, researchers can be confident in the quality of their starting materials. This guide provides a framework for evaluating the purity of this important chemical intermediate, enabling more reliable and reproducible scientific outcomes. When sourcing this compound, it is advisable to request a detailed CoA from the supplier and, if necessary, perform independent verification of critical parameters.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-[Bis(2-chloroethyl)amino]ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of 2-[Bis(2-chloroethyl)amino]ethanol, a potent nitrogen mustard alkylating agent. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. The following guidelines are based on established methods for the decontamination and disposal of hazardous nitrogen mustards and should be implemented in strict accordance with institutional and regulatory standards.
I. Quantitative Data on Chemical Degradation
Effective disposal of this compound necessitates its chemical degradation into less toxic byproducts. The following table summarizes quantitative data from a study on the degradation of a structurally similar nitrogen mustard, tris(2-chloroethyl)amine (HN3), using ferrate(VI) as a decontamination agent. This data provides a valuable reference for developing a disposal protocol.[1]
| Parameter | Value | Conditions | Reference |
| Decontaminant | Potassium Ferrate(VI) (K₂FeO₄) | Aqueous solution | [1] |
| Reaction Time | ~4 minutes | For nearly 100% degradation of HN3 | [1] |
| Optimal pH Range | 3-6 | The reaction rate is pH-dependent, with the highest rate observed at pH 4 | [1] |
| Reagent Concentration | 1.09 mM Ferrate(VI) | For a 1.09 µM solution of HN3 | [1] |
| Degradation Products | Fe(III) and Fe(II) species | Considered environmentally acceptable | [1] |
Note: This data is for tris(2-chloroethyl)amine (HN3) and should be used as a guideline. It is essential to conduct small-scale tests to validate the effectiveness of these parameters for this compound before scaling up the disposal process.
II. Experimental Protocols for Disposal
The following protocols are based on established methods for the neutralization of nitrogen mustards.[1][2] These procedures should be performed in a certified chemical fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
A. Protocol for Degradation using Ferrate(VI)
This protocol is adapted from a study on the degradation of tris(2-chloroethyl)amine (HN3).[1]
Materials:
-
This compound waste solution
-
Potassium Ferrate(VI) (K₂FeO₄)
-
Phosphate buffer solutions (for pH adjustment)
-
Suitable reaction vessel (e.g., glass beaker or flask)
-
Stirring apparatus
-
pH meter
Procedure:
-
Preparation: Dilute the this compound waste to a concentration suitable for safe handling. The reference study used a 200 ppm solution of HN3.[1]
-
pH Adjustment: Adjust the pH of the waste solution to within the optimal range of 3-6 using a phosphate buffer. The highest degradation rate for a similar compound was observed at pH 4.[1]
-
Decontaminant Preparation: Prepare a fresh aqueous solution of Potassium Ferrate(VI). The concentration should be in molar excess to the nitrogen mustard. The reference study used a 1.09 mM ferrate(VI) solution for a 1.09 µM HN3 solution.[1]
-
Degradation Reaction: While stirring, add the Potassium Ferrate(VI) solution to the pH-adjusted waste.
-
Reaction Time: Allow the reaction to proceed for a sufficient duration. In the reference study, nearly complete degradation of HN3 was achieved in 4 minutes.[1] It is recommended to allow for a longer reaction time as a safety margin and to verify degradation through appropriate analytical methods.
-
Verification: Before final disposal, it is crucial to verify the complete degradation of the nitrogen mustard using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Final Disposal: Once complete degradation is confirmed, the resulting solution containing iron species can be neutralized and disposed of in accordance with local and national hazardous waste regulations.[1]
B. General Hydrolysis and Oxidation Protocols
Nitrogen mustards can also be degraded through hydrolysis or oxidation with other reagents.
-
Alkaline Hydrolysis: Treatment with an aqueous solution of sodium hydroxide can be used to hydrolyze nitrogen mustards. However, for some related compounds like ifosfamide, this can produce toxic byproducts.[2]
-
Oxidation with Hypochlorite: An aqueous solution of sodium hypochlorite can also be used to decontaminate nitrogen mustards.[2]
Caution: The efficacy and safety of these methods should be thoroughly evaluated for this compound before use, as the reaction products may also be hazardous.
III. Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-[Bis(2-chloroethyl)amino]ethanol
For Immediate Implementation by Laboratory Personnel
The proper handling of 2-[Bis(2-chloroethyl)amino]ethanol, a potent chemical compound, is paramount to ensuring the safety of researchers and the integrity of scientific endeavors. This guide provides essential, immediate safety protocols and logistical plans for the operational use and disposal of this substance. Strict adherence to these procedures is mandatory for all personnel involved in its handling.
I. Understanding the Hazard
This compound and its hydrochloride salt are classified as hazardous materials. Exposure can lead to severe health consequences. Key hazards include:
-
Corrosivity: Causes severe skin burns and eye damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[1][2]
-
Mutagenicity: Suspected of causing genetic defects.[1][2][3]
-
Lachrymator: Substance which increases the flow of tears.[3]
II. Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical when working with this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield (8-inch minimum). | OSHA 29 CFR 1910.133, EN166 | To protect against splashes and vapors that can cause severe eye damage. |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin contact which can cause severe burns. | |
| Body | Chemical-resistant apron or lab coat, and impervious clothing. | EN 13034:2005 (Type 6) | To protect against skin exposure from splashes and spills. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent inhalation of dust, mists, or vapors that can cause respiratory irritation. | |
| Feet | Closed-toe shoes. | To protect feet from spills. |
Important Note: Always inspect PPE for damage before use and dispose of and replace it as needed. Contaminated clothing should be removed immediately and laundered separately before reuse.[4]
III. Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]
-
The storage area should be designated as a "Corrosives Area".[1][2]
2. Handling and Use:
-
All work with this chemical must be conducted in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[1][2]
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.[1][2]
-
Avoid the formation of dust and aerosols.[5]
-
Do not eat, drink, or smoke in the handling area.[6]
-
Wash hands thoroughly after handling.[1]
3. Spill Management:
-
In case of a spill, evacuate the area immediately.
-
Wear full protective equipment, including respiratory protection, before attempting to clean up.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4]
-
Collect the absorbed material into a labeled, sealed container for proper disposal.[4]
-
Decontaminate the spill area.
IV. Disposal Plan: Ensuring Environmental Safety
The disposal of this compound and its contaminated materials must be handled with extreme care to prevent environmental contamination.
-
Chemical Waste: Dispose of unused or waste this compound as hazardous chemical waste. This should be done through a licensed disposal company.[5] Do not flush down the drain or dispose of in regular trash.[1][2]
-
Contaminated Materials: All materials that have come into contact with the chemical, including PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste and disposed of accordingly.
-
Labeling: All waste containers must be clearly labeled with the contents and associated hazards.
V. Experimental Protocol: Emergency First Aid
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a comprehensive understanding of the chemical's properties and a thorough risk assessment for specific laboratory procedures. All personnel must be trained on these procedures before handling this chemical.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
